N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBFVUXANOZLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954509 | |
| Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32857-48-0 | |
| Record name | p-Toluenesulfonanilide, 4'-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC105627 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: Synthesis and Characterization of N-(4-Bromophenyl)-4-methylbenzenesulfonamide
An In-depth Technical Guide for Professionals
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of N-(4-Bromophenyl)-4-methylbenzenesulfonamide. This N-aryl sulfonamide is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex molecular architectures.[1] This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices. All methodologies are supported by spectroscopic data and authoritative references to ensure reproducibility and scientific integrity.
Introduction and Strategic Importance
N-aryl sulfonamides are a cornerstone structural motif in modern pharmacology, present in a wide array of FDA-approved drugs.[1] Their prevalence is due to their ability to mimic the transition state of peptide hydrolysis, act as stable hydrogen bond donors/acceptors, and enhance pharmacokinetic properties such as solubility and metabolic stability.[2][3] this compound, the subject of this guide, is of particular interest. The presence of a bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of molecular diversity.
This guide will detail the direct tosylation of 4-bromoaniline, a robust and scalable synthetic route. It will then establish a full characterization workflow to confirm the compound's identity and purity, a non-negotiable step in any research or development pipeline.
Synthesis Methodology: The Tosylation of 4-Bromoaniline
The synthesis proceeds via a nucleophilic attack of the amine group of 4-bromoaniline on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride (tosyl chloride). The reaction is driven to completion by the inclusion of a base to neutralize the hydrochloric acid byproduct.[4]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Notes |
| 4-Bromoaniline | C₆H₆BrN | 172.03 | Starting Material | Commercially available.[5] Purity should be >98%. |
| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Reagent | Moisture-sensitive. Store in a desiccator. |
| Pyridine | C₅H₅N | 79.10 | Base & Solvent | Anhydrous grade is essential. Neutralizes HCl.[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent (Optional) | Anhydrous grade. Can be used for better solubility.[4] |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | Work-up | To remove excess pyridine. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Recrystallization Solvent | Reagent grade. |
| Deionized Water | H₂O | 18.02 | Work-up & Recrystallization |
Reaction Scheme
Caption: Reaction scheme for the synthesis of the title compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.00 eq, e.g., 4.65 mmol, 0.80 g) in anhydrous pyridine (3.00 eq, e.g., 13.95 mmol, 1.1 mL). If solubility is an issue, anhydrous DCM (~30 mL) can be used as the primary solvent with pyridine added as the base.[4]
-
Reagent Addition: To the stirring solution, add p-toluenesulfonyl chloride (1.1 eq, e.g., 5.12 mmol, 0.97 g) portion-wise over 10-15 minutes. The addition is mildly exothermic; for larger-scale reactions, an ice bath is recommended to maintain room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product will have an Rf value between that of the two starting materials.
-
Work-up and Isolation: Once the reaction is complete (as judged by TLC), pour the reaction mixture into approximately 100 mL of an ice-water slurry with vigorous stirring. This will precipitate the crude product and dissolve the pyridine hydrochloride salt.[6]
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual pyridine and salts, followed by a small amount of cold ethanol.
-
Purification by Recrystallization: Transfer the crude solid to a flask. Add a minimal amount of hot ethanol and heat the mixture to a gentle boil until all the solid dissolves.[7][8] If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is achieved. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the pure crystalline product by vacuum filtration, washing with a small amount of ice-cold ethanol. Dry the crystals under vacuum to a constant weight. A typical yield is 85-95%.
Comprehensive Characterization
Characterization is essential to confirm the structural identity and assess the purity of the synthesized this compound.
Overall Characterization Workflow
Caption: Standard workflow from purification to characterization.
Physicochemical Properties
-
Appearance: Pale yellow or white solid.[9]
-
Melting Point (MP): The purified compound should exhibit a sharp melting point. The expected range is 146-148 °C .[9] A broad melting range would indicate the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation in organic chemistry. Samples should be prepared by dissolving ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy (400 MHz, CDCl₃) : The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | d, J = 7.6 Hz | 2H | H-2', H-6' (Tosyl) |
| ~7.29 | d, J = 8.0 Hz | 2H | H-3', H-5' (Tosyl) |
| ~7.21 | d, J = 8.0 Hz | 2H | H-2, H-6 (Bromophenyl) |
| ~6.99 | d, J = 8.0 Hz | 2H | H-3, H-5 (Bromophenyl) |
| ~7.73 | s (broad) | 1H | N-H |
| ~2.35 | s | 3H | -CH₃ |
| Data sourced from supporting information provided by The Royal Society of Chemistry.[9] |
¹³C NMR Spectroscopy (100 MHz, CDCl₃) : The carbon NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~144.0 | C-4' (Tosyl) |
| ~136.5 | C-1' (Tosyl) |
| ~136.0 | C-1 (Bromophenyl) |
| ~132.5 | C-3, C-5 (Bromophenyl) |
| ~129.8 | C-3', C-5' (Tosyl) |
| ~127.3 | C-2', C-6' (Tosyl) |
| ~122.9 | C-2, C-6 (Bromophenyl) |
| ~119.5 | C-4 (Bromophenyl) |
| ~21.6 | -CH₃ |
| Assignments based on typical values and data from similar structures.[9][10] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The sample can be analyzed as a solid using an ATR accessory.[11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3265 | Medium, Sharp | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2940 | Weak | Methyl C-H stretch |
| ~1590 | Strong | Aromatic C=C stretch |
| ~1340 | Strong | Asymmetric SO₂ stretch |
| ~1155 | Strong | Symmetric SO₂ stretch |
| Characteristic sulfonamide peaks are in bold. Data referenced from similar tosylamides.[12] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition. Using Electrospray Ionization (ESI) is common.
-
Molecular Formula: C₁₃H₁₂BrNO₂S
-
Molecular Weight: 326.21 g/mol
-
Expected m/z: The key diagnostic feature will be the isotopic pattern of bromine. The mass spectrum will show two major peaks for the molecular ion:
-
[M]⁺ at m/z ≈ 325.98 (corresponding to the ⁷⁹Br isotope)
-
[M+2]⁺ at m/z ≈ 327.98 (corresponding to the ⁸¹Br isotope)
-
-
Isotopic Ratio: The relative intensity of the [M]⁺ and [M+2]⁺ peaks will be approximately 1:1, which is a definitive signature for the presence of one bromine atom.
Safety and Handling
-
4-Bromoaniline: Toxic upon ingestion and skin contact. It is a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13]
-
p-Toluenesulfonyl Chloride: Corrosive and a lachrymator. It reacts with water, so it must be handled in a dry environment. Always use in a fume hood.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.
-
DCM: Volatile and a suspected carcinogen. All handling should be performed in a fume hood.
Conclusion
This guide outlines a reliable and efficient protocol for the synthesis and comprehensive characterization of this compound. By following the detailed steps for synthesis, purification, and the multi-technique characterization workflow (NMR, FT-IR, MS, and MP), researchers can confidently produce and validate this key chemical intermediate. The causality-driven explanations for procedural choices are intended to empower scientists to not only replicate this process but also to adapt and troubleshoot similar synthetic challenges, thereby accelerating research and development in medicinal chemistry and related fields.
References
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Supporting information: - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Wiley-VCH 2007 - Supporting Information. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]
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Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. Retrieved January 7, 2026, from [Link]
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Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. Retrieved January 7, 2026, from [Link]
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N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide. (n.d.). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
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Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. Retrieved January 7, 2026, from [Link]
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FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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1H NMR and 13C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org. Retrieved January 7, 2026, from [Link]
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Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Retrieved January 7, 2026, from [Link]
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4-amino-N-(4-bromophenyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]
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Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved January 7, 2026, from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 7, 2026, from [Link]
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Recrystallization and Crystallization. (n.d.). University of Wisconsin-Madison. Retrieved January 7, 2026, from [Link]
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4-Bromoaniline. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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N-(4-Bromophenyl)benzenepropanamide. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved January 7, 2026, from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 7, 2026, from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Foreword: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. Its prevalence in a myriad of therapeutic agents stems from its ability to mimic the p-aminobenzoic acid (PABA) structure, leading to antibacterial properties. Beyond this classical role, the sulfonamide moiety is a versatile scaffold capable of engaging in strong hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition at biological targets.[1][2] The compound N-(4-Bromophenyl)-4-methylbenzenesulfonamide incorporates this key functional group, making a thorough understanding of its physicochemical properties essential for its potential applications in drug discovery and materials engineering. This guide provides a comprehensive analysis of its synthesis, structural characterization, and key physicochemical attributes.
Molecular Identity and Structural Elucidation
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 32857-48-0[3] |
| Molecular Formula | C₁₃H₁₂BrNO₂S |
| Molecular Weight | 326.21 g/mol |
| Appearance | Pale yellow solid[4][5] |
Structural Representation
The molecular architecture of this compound consists of a central sulfonamide linkage connecting a 4-bromophenyl group and a 4-methylphenyl (tolyl) group.
2D Structure:
Caption: 2D chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of 4-bromoaniline with 4-methylbenzenesulfonyl chloride.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of similar sulfonamides.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1.0 equivalent) in pyridine (10-20 mL).
-
Addition of Reagent: To the stirred solution, gradually add 4-methylbenzenesulfonyl chloride (1.2 equivalents).
-
Reaction: The mixture is stirred under reflux for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and then quenched by pouring it into ice-cold water.
-
Isolation: A precipitate will form, which is then collected by filtration under reduced pressure on a sintered funnel.
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as acetonitrile to afford the pure this compound as a solid.
Physicochemical Characterization
Physical Properties
| Property | Value | Source(s) |
| Appearance | Pale yellow solid | [4][5] |
| Melting Point | 146-148 °C | [4][5] |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[6]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
¹H NMR Spectral Data (400 MHz, CDCl₃): [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.65 | d, J = 8.4 Hz | 2H | Aromatic protons ortho to the SO₂ group |
| 7.34 | d, J = 8.8 Hz | 2H | Aromatic protons meta to the Br group |
| 7.24 | d, J = 8.3 Hz | 2H | Aromatic protons meta to the SO₂ group |
| 7.06 | s | 1H | N-H proton |
| 6.96 | d, J = 8.8 Hz | 2H | Aromatic protons ortho to the Br group |
| 2.38 | s | 3H | Methyl group protons (-CH₃) |
¹³C NMR Spectral Data (101 MHz, CDCl₃): [4]
| Chemical Shift (δ, ppm) | Assignment |
| 144.35 | Quaternary carbon attached to the SO₂ group |
| 135.77 | Quaternary carbon of the bromophenyl ring attached to the N |
| 135.73 | Aromatic carbons |
| 132.48 | Aromatic carbons |
| 132.16 | Aromatic carbons |
| 129.93 | Aromatic carbons |
| 127.36 | Aromatic carbons |
| 123.18 | Quaternary carbon attached to the Br |
| 21.71 | Methyl carbon (-CH₃) |
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Protocol for FT-IR Analysis:
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[6]
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[6]
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[6]
Expected Characteristic FT-IR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3250 | N-H stretch | Sulfonamide (N-H) |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~1340 | Asymmetric SO₂ stretch | Sulfonyl (S=O) |
| ~1160 | Symmetric SO₂ stretch | Sulfonyl (S=O) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1100-1000 | C-N stretch | |
| ~600-500 | C-Br stretch |
Crystal Structure and Solid-State Properties
Expected Structural Features:
-
Molecular Conformation: The geometry around the sulfur atom is expected to be a distorted tetrahedron. The two aromatic rings are not coplanar, with a significant torsion angle between the phenyl and tolyl rings.[1]
-
Intermolecular Interactions: The crystal packing is likely to be stabilized by a network of intermolecular hydrogen bonds, primarily involving the N-H group of the sulfonamide as a hydrogen bond donor and the sulfonyl oxygens as acceptors. C-H···O and C-H···π interactions may also play a role in the supramolecular assembly.[1]
Caption: Key intermolecular hydrogen bonding in the solid state.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 296 K).[7]
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and intermolecular interactions.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase behavior of the compound.
Expected Thermal Behavior:
-
DSC: A sharp endothermic peak corresponding to its melting point (around 146-148 °C) is expected. The absence of other thermal events before melting would indicate a stable crystalline form.
-
TGA: As a crystalline solid with a relatively high melting point, this compound is expected to be thermally stable up to its melting point and beyond. Decomposition would likely occur at higher temperatures.
General Protocol for Thermal Analysis:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum pan.
-
Instrumentation: A TGA/DSC instrument is used.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The change in mass (TGA) and heat flow (DSC) are recorded as a function of temperature.
Solubility
The solubility of a compound is a critical parameter, especially in the context of drug development. The structure of this compound, with its two aromatic rings, suggests it will be poorly soluble in water but soluble in common organic solvents.
Expected Solubility Profile:
-
Aqueous Solubility: Expected to be low due to the predominantly non-polar nature of the molecule.
-
Organic Solubility: Expected to be soluble in moderately polar to non-polar organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
Protocol for Solubility Determination:
-
Solvent Selection: A range of solvents with varying polarities is chosen.
-
Equilibrium Method: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Analysis: The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, grounded in available experimental data and established scientific principles. The synthetic route is well-defined, and the structural features have been elucidated through spectroscopic analysis, with further insights from crystallographic studies of related compounds. The presented protocols offer a framework for the consistent and reliable characterization of this and similar sulfonamide derivatives. This foundational knowledge is indispensable for researchers and scientists aiming to explore the potential of this compound in medicinal chemistry and materials science.
References
-
Al-Masoudi, N. A., Al-Salihi, N. A., & Jaber, K. M. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(10), 2538. [Link]
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Supporting Information for: Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl. (n.d.). Royal Society of Chemistry. [Link]
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Supporting information: - The Royal Society of Chemistry. (n.d.). [Link]
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Thirumarai, R., & Kumar, R. (2016). Structural and Theoretical Investigation of N'-[(E)-(4 Bromophenyl)(Phenyl)Methylidene]-4-Methylbenzenesulfonohydrazide Crystal Prepared by Slow Evaporation Method. Oriental Journal of Chemistry, 32(4), 2115-2126. [Link]
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ResearchGate. (n.d.). The crystal packing in 4-bromo-N-propylcarbamoyl)benzenesulfonamide... [Link]
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Bookwala, M., Shi, J., Buckner, I. S., Bates, S., & Wildfong, P. L. D. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1120–1124. [Link]
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PubChem. (n.d.). N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide. [Link]
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Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). [Link]
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PubChem. (n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide. [Link]
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PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide. [Link]
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PubChem. (n.d.). N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. [Link]
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Rodrigues Vinola, Z., Sreenivasa, S., Naveen, S., Lokanath, N. K., & Suchetan, P. A. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. International Journal of ChemTech Research, 7(2), 896-902. [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 32857-48-0 | this compound | MFCD00444460. [Link]
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An In-depth Technical Guide to N-(4-Bromophenyl)-4-methylbenzenesulfonamide
This guide provides a comprehensive technical overview of N-(4-Bromophenyl)-4-methylbenzenesulfonamide, a significant chemical compound with potential applications in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed chemical data, synthesis protocols, spectral analysis, and safety information.
Core Chemical Identity and Properties
This compound is a sulfonamide derivative characterized by a bromophenyl group attached to a tosyl moiety. Its unique structural features make it a compound of interest in synthetic and medicinal chemistry.
Chemical Structure and Identifiers
The molecular structure of this compound is depicted below, illustrating the key functional groups.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 32857-48-0[1] |
| Molecular Formula | C13H12BrNO2S[1] |
| Molecular Weight | 326.21 g/mol [1] |
| IUPAC Name | This compound |
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. This data is crucial for handling, storage, and application of the compound.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Solid[1] | [1] |
| Melting Point | 146-148 °C | [2] |
| Purity | 97% | [1] |
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves the reaction of a substituted aniline with a sulfonyl chloride.
Synthetic Protocol
A general and reliable method for the synthesis of related sulfonamides involves the reaction of an amino compound with a sulfonyl chloride in the presence of a base. For a similar compound, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, the following protocol has been reported:
Step-by-Step Synthesis:
-
Dissolve 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL).
-
Gradually add 4-methylbenzenesulfonyl chloride (1.2 equivalents).
-
Stir the mixture under reflux for 2 hours.
-
Quench the reaction with ice-cold water.
-
Filter the resulting precipitate.
-
Recrystallize the crude product from acetonitrile to obtain the pure compound.[3]
This protocol can be adapted for the synthesis of this compound by substituting the starting aniline.
Caption: General workflow for the synthesis of N-arylsulfonamides.
Spectral Data
Table 3: NMR Spectral Data for a Related Compound [2]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H NMR | |||
| 7.73 | s | ||
| 7.70 | d | 7.6 | |
| 7.29 | d | 8.0 | |
| 7.21 | d | 8.0 | |
| 6.99 | d | 8.0 | |
| 2.35 | s | ||
| ¹³C NMR | 143.9, 136.6, 136.0, 129.7, 129.3, 122.5, 121.2, 21.5 |
Note: The ¹³C NMR data is presented as a list of chemical shifts as detailed in the source.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, general safety precautions for related brominated and sulfonamide compounds should be strictly followed.
General Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4][6]
-
Handling: Avoid contact with skin and eyes. Do not ingest. After handling, wash hands thoroughly.[5][6]
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4]
First-Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes.[5]
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water and seek medical attention.[5]
Potential Applications and Research Directions
Sulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural motif present in this compound suggests its potential utility in several areas of research and development.
Medicinal Chemistry
Sulfonamides are known to exhibit a wide range of therapeutic properties, including antimicrobial, antifungal, and antimalarial activities.[7] The bromo- and tosyl-substituents on the phenyl rings of the title compound can influence its lipophilicity and electronic properties, which are key determinants of biological activity. Further research could explore its potential as an inhibitor of various enzymes or receptors.
Synthetic Intermediate
The bromine atom on the phenyl ring serves as a versatile functional group for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[8][9] This makes this compound a valuable starting material for the synthesis of more complex molecules with desired functionalities.
Caption: Potential applications of this compound.
Conclusion
This compound is a compound with significant potential, underpinned by its defined chemical properties and versatile reactivity. This guide has provided a detailed overview of its identity, synthesis, characterization, and safety considerations. The insights into its potential applications in medicinal chemistry and as a synthetic intermediate are intended to support and inspire further research and development efforts in these fields.
References
-
Hoffman Fine Chemicals Pty Ltd. CAS 32857-48-0 | this compound | MFCD00444460. [Link]
-
Mphahlele, M. J., et al. "Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities." Molecules, vol. 22, no. 11, 2017, p. 1876. [Link]
-
The Royal Society of Chemistry. "Supporting information: - The Royal Society of Chemistry." [Link]
-
Khan, S., et al. "Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach." Molecules, vol. 27, no. 14, 2022, p. 4434. [Link]
-
Semantic Scholar. "Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities a." [Link]
Sources
Spectroscopic and Structural Elucidation of N-(4-Bromophenyl)-4-methylbenzenesulfonamide: A Technical Guide
Introduction
N-(4-Bromophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative of significant interest in synthetic and medicinal chemistry. The presence of the tosyl (4-methylbenzenesulfonyl) group and a brominated aromatic ring imparts specific chemical properties that are valuable in various applications, including as a synthetic intermediate and for biological screening. Accurate structural confirmation and purity assessment are paramount for any scientific investigation involving this compound. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development, offering not just data, but a framework for interpretation and methodological best practices.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure is crucial for interpreting spectroscopic data. The key to this process is to dissect the molecule into its constituent parts and predict how each will manifest in the resulting spectra.
Caption: A conceptual workflow for the spectroscopic analysis of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer for data acquisition.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be necessary compared to ¹H NMR to obtain adequate signal intensity.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
¹H NMR Data and Interpretation
The ¹H NMR spectrum provides a proton map of the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
Caption: Molecular structure with proton numbering for NMR assignment.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.73 | s | 1H | NH |
| 7.70 | d, J=7.6 Hz | 2H | H-2', H-6' (protons ortho to SO₂) |
| 7.29 | d, J=8.0 Hz | 2H | H-3, H-5 (protons ortho to Br) |
| 7.21 | d, J=8.0 Hz | 2H | H-2, H-6 (protons ortho to NH) |
| 6.99 | d, J=8.0 Hz | 2H | H-3', H-5' (protons meta to SO₂) |
| 2.35 | s | 3H | CH₃ |
Data sourced from supporting information provided by The Royal Society of Chemistry.[1]
Expert Interpretation:
-
The downfield singlet at 7.73 ppm is characteristic of the sulfonamide N-H proton, which is acidic and often appears as a broad or sharp singlet depending on the solvent and concentration.
-
The two doublets at 7.70 ppm and 6.99 ppm, each integrating to 2H, represent the classic AA'BB' system of a para-substituted benzene ring from the tosyl group. The protons ortho to the electron-withdrawing sulfonyl group (H-2', H-6') are deshielded and appear further downfield than the protons meta to it (H-3', H-5').
-
Similarly, the doublets at 7.29 ppm and 7.21 ppm constitute the AA'BB' system of the 4-bromophenyl ring. The protons ortho to the bromine atom (H-3, H-5) and those ortho to the sulfonamide nitrogen (H-2, H-6) are clearly resolved.
-
The sharp singlet at 2.35 ppm, integrating to 3H, is unambiguously assigned to the methyl protons of the tosyl group.
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 144.2 | C-4' (C-CH₃) |
| 135.9 | C-1' (C-SO₂) |
| 135.7 | C-1 (C-NH) |
| 132.3 | C-3, C-5 (CH ortho to Br) |
| 129.8 | C-3', C-5' (CH meta to SO₂) |
| 127.3 | C-2', C-6' (CH ortho to SO₂) |
| 122.9 | C-2, C-6 (CH ortho to NH) |
| 118.3 | C-4 (C-Br) |
| 21.6 | CH₃ |
Data sourced from supporting information provided by The Royal Society of Chemistry.[1]
Expert Interpretation:
-
The spectrum displays nine distinct carbon signals, consistent with the molecular structure's symmetry.
-
The quaternary carbons (those without attached protons) are readily identified. C-4' (attached to the methyl group) and C-1' (attached to the sulfonyl group) are in the expected downfield region for aromatic carbons. C-1 and C-4, the carbons attached to the nitrogen and bromine atoms respectively, are also clearly visible.
-
The signals for the protonated aromatic carbons appear in the typical range of 120-135 ppm.
-
The upfield signal at 21.6 ppm is characteristic of the methyl carbon of the tosyl group.
Infrared (IR) Spectroscopy
General Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to ensure a high-quality spectrum.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Predicted IR Data and Expert Interpretation
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3250 | N-H stretch | Sulfonamide (R-SO₂-NH-R') |
| ~3100-3000 | C-H stretch (aromatic) | Aryl C-H |
| ~2950-2850 | C-H stretch (aliphatic) | Methyl (CH₃) |
| ~1350-1320 | SO₂ asymmetric stretch | Sulfonyl (SO₂) |
| ~1170-1150 | SO₂ symmetric stretch | Sulfonyl (SO₂) |
| ~1590, ~1480 | C=C stretch in-ring (aromatic) | Aromatic Rings |
| ~1090 | C-Br stretch | Aryl Bromide |
Expert Interpretation:
-
The most characteristic peaks for this molecule are expected to be the strong absorptions from the sulfonyl (SO₂) group. The asymmetric stretch typically appears around 1350-1320 cm⁻¹ and the symmetric stretch around 1170-1150 cm⁻¹. The presence of both strong bands is a key indicator of the sulfonamide functional group.
-
A moderately sharp peak is anticipated around 3250 cm⁻¹ corresponding to the N-H stretching vibration of the sulfonamide.
-
Absorptions for the aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
-
The fingerprint region (below 1600 cm⁻¹) will contain characteristic C=C stretching bands for the two aromatic rings and a C-Br stretching vibration, expected around 1090 cm⁻¹.
Mass Spectrometry (MS)
General Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography (LC) system.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes to determine the optimal ionization. For this molecule, positive mode ([M+H]⁺) or negative mode ([M-H]⁻) are both plausible.
-
Scan over a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 100-500).
-
Predicted MS Data and Expert Interpretation
Molecular Formula: C₁₃H₁₂BrNO₂S Molecular Weight: 326.21 g/mol
Expert Interpretation:
-
Molecular Ion Peak: The most critical observation will be the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da. Therefore, the mass spectrum should exhibit two peaks of nearly equal intensity for the molecular ion: one for [C₁₃H₁₂⁷⁹BrNO₂S] and one for [C₁₃H₁₂⁸¹BrNO₂S].
-
In positive ion mode ([M+H]⁺), these would appear at approximately m/z 327.0 and 329.0.
-
In negative ion mode ([M-H]⁻), they would be at m/z 325.0 and 327.0.
-
-
Major Fragmentation Pathways:
-
A primary fragmentation would be the cleavage of the S-N bond, which could lead to the formation of the 4-methylbenzenesulfonyl cation (m/z 155) and the 4-bromoaniline radical cation (m/z 171/173).
-
Loss of the SO₂ group (64 Da) from the 4-methylbenzenesulfonyl fragment would yield the tolyl cation (m/z 91), a very common and stable fragment.
-
Conclusion
The collective application of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. While ¹H and ¹³C NMR data robustly define the carbon-hydrogen framework and atom connectivity, IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and elemental composition, with the bromine isotopic pattern serving as a definitive marker. This guide outlines the expected spectroscopic signatures and provides the procedural framework necessary for researchers to confidently verify the structure and purity of this important chemical entity.
References
[2] Royal Society of Chemistry. (2016). Supporting Information for [Article Title Redacted for Generality]. [Online]. Available: [Link]. (Note: This is a representative link format based on the search result, the original article title is not specified in the provided snippet).[1]
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A Technical Guide to the Crystal Structure Analysis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Abstract
This guide provides an in-depth technical overview of the methodologies and interpretations involved in the single-crystal X-ray diffraction analysis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, validates the integrity of the structural data, and contextualizes the findings within the broader field of medicinal chemistry. We will explore the journey from crystal synthesis to the elucidation of complex intermolecular interactions, underscoring the pivotal role of structural analysis in understanding molecular behavior and informing rational drug design.
Introduction: The Significance of Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, from antibiotics to diuretics and anticonvulsants.[1] The biological activity of these compounds is intimately linked to their three-dimensional structure and their ability to form specific intermolecular interactions with protein targets.[2][3] this compound is a representative member of this class, featuring two aromatic rings bridged by a sulfonamide linkage. Understanding its solid-state conformation and the non-covalent forces that govern its crystal packing is crucial for predicting its physicochemical properties, such as solubility and stability, and for designing more effective analogues.[1][4]
Crystal structure analysis, particularly through single-crystal X-ray diffraction (SC-XRD), offers an unambiguous determination of a molecule's atomic arrangement in the solid state.[5][6] This technique provides precise data on bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the supramolecular architecture.[7][8] For drug development professionals, this information is invaluable, as even subtle polymorphic changes can profoundly impact a drug's bioavailability and efficacy.[1]
Experimental Workflow: From Synthesis to High-Quality Diffraction Data
The journey to a refined crystal structure is a multi-step process where precision at each stage is paramount for a reliable outcome. The workflow outlined below represents a validated system for obtaining high-quality crystallographic data.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through the reaction of 4-bromoaniline with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.[9][10]
Protocol for Synthesis:
-
Dissolve 4-bromoaniline (1.0 eq) in pyridine (10-15 mL).
-
Gradually add 4-methylbenzenesulfonyl chloride (1.1 eq) to the solution while stirring.
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude solid, wash thoroughly with water, and dry.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol for Crystal Growth: High-quality single crystals suitable for X-ray diffraction are essential.[11] The slow evaporation method is often effective for molecules of this type.
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetonitrile or ethyl acetate) to create a saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.
-
Monitor for the formation of well-defined, transparent crystals. Select a crystal of appropriate size (typically 0.1-0.3 mm) for mounting.[12]
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
The goal of data collection is to measure the intensities of a large number of diffracted X-ray beams from the crystal.[5] This process provides the raw data from which the electron density map, and subsequently the atomic structure, will be derived.
Protocol for Data Collection:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoloop and cryoprotectant oil.[8] This assembly is then placed on the diffractometer.
-
Instrumentation: Data is collected on a single-crystal X-ray diffractometer, typically equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) X-ray source and a sensitive detector.[8]
-
Data Collection Strategy: The crystal is rotated through a series of orientations while being irradiated with X-rays.[12] The positions and intensities of the diffracted spots are recorded for each orientation. This comprehensive data set is crucial for an accurate structure solution.
Sources
- 1. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of long-range intermolecular interactions in discovery of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intermolecular interaction: Significance and symbolism [wisdomlib.org]
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- 6. pulstec.net [pulstec.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. fiveable.me [fiveable.me]
Technical Guide: A Senior Application Scientist's Approach to Determining the Solubility of N-(4-Bromophenyl)-4-methylbenzenesulfonamide in Common Organic Solvents
Executive Summary
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of the compound N-(4-Bromophenyl)-4-methylbenzenesulfonamide. In the absence of extensive published solubility data for this specific molecule, this document serves as a practical whitepaper detailing the theoretical underpinnings and experimental protocols necessary to generate reliable and reproducible solubility profiles. The core focus is on the equilibrium shake-flask method, coupled with robust analytical quantification using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. We delve into the causality behind experimental design, from solvent selection based on polarity and Hansen Solubility Parameters to the validation of analytical methods, ensuring a scientifically sound approach to this critical physicochemical characterization.
Introduction: The Central Role of Solubility
This compound (CAS: 32857-48-0) is a sulfonamide derivative with a molecular structure suggesting its potential utility in medicinal chemistry and materials science. The molecule comprises a bromophenyl group and a tolyl group linked by a sulfonamide bridge, giving it a semi-rigid, non-polar character with hydrogen-bonding capabilities.
The solubility of an active compound is a cornerstone of its application profile. In drug development, it dictates bioavailability, formulation strategies, and dosage forms. In process chemistry, solubility governs the choice of reaction media, purification methods like recrystallization, and ultimately, process efficiency and yield. Therefore, a thorough understanding of this compound's behavior in various organic solvents is not merely academic but a prerequisite for its practical application.
This guide will provide the scientific logic and actionable protocols to systematically measure and interpret the solubility of this compound.
Theoretical Principles of Solubility
A robust experimental plan is built upon a solid theoretical foundation. The principle of "like dissolves like" is a useful heuristic, but a more quantitative approach is necessary for scientific rigor.
Solvent Polarity and Classification
Organic solvents are typically classified based on their polarity, which is a measure of their dielectric constant and dipole moment. For this compound, we can predict its general behavior:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the two aromatic rings, the compound has significant non-polar character. It is expected to have some solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions and may be effective at solvating the sulfonamide group. Good solubility is anticipated.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The oxygen and nitrogen atoms of the sulfonamide group can act as hydrogen bond acceptors, suggesting moderate to good solubility.
The following table provides a reference for solvent selection, listing common solvents arranged by increasing polarity index.[1]
Table 1: Properties of Common Organic Solvents
| Solvent | Polarity Index (P') | δd (Dispersion) | δp (Polar) | δh (H-bonding) |
|---|---|---|---|---|
| Hexane | 0.1 | 14.9 | 0.0 | 0.0 |
| Toluene | 2.4 | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 3.1 | 17.0 | 7.3 | 7.1 |
| Tetrahydrofuran (THF) | 4.0 | 16.8 | 5.7 | 8.0 |
| Ethyl Acetate | 4.4 | 15.8 | 5.3 | 7.2 |
| Acetone | 5.1 | 15.5 | 10.4 | 7.0 |
| Methanol | 5.1 | 15.1 | 12.3 | 22.3 |
| Acetonitrile | 5.8 | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 18.4 | 16.4 | 10.2 |
| Water | 10.2 | 15.5 | 16.0 | 42.3 |
Hansen Solubility Parameters (HSP) are in MPa⁰⁵. Data compiled from multiple sources.[2][3][4]
Advanced Predictive Models: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters (HSP) refine the "like dissolves like" concept by breaking down a substance's total cohesive energy into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[5] The principle states that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSP of a solute (our compound) and a solvent can be calculated:
Ra = sqrt[ 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)² ]
A smaller Ra value indicates a higher likelihood of dissolution. While the exact HSP for this compound are not published, by determining its solubility in a range of solvents with known HSPs, one can experimentally estimate the compound's HSP, providing powerful predictive capabilities for future solvent screening.[6]
Caption: Hansen Solubility Parameter (HSP) concept diagram.
Experimental Determination of Equilibrium Solubility
The gold standard for determining solubility is the equilibrium (or shake-flask) solubility method . This method ensures that the solvent is truly saturated with the solute, providing a thermodynamically stable value.[7][8]
Overall Experimental Workflow
The process is systematic, ensuring that each step is controlled and validated to produce trustworthy data.
Caption: The 5-stage workflow for equilibrium solubility determination.
Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed to be self-validating by including a time-point check to confirm equilibrium.
-
Preparation:
-
Add an excess of solid this compound to several screw-capped glass vials (e.g., 20 mg into 4-mL vials). The excess is critical to ensure saturation is reached and maintained.
-
Using a calibrated pipette, add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to each vial.
-
Prepare at least three replicates for each solvent. Prepare an additional set of vials for a later time point (e.g., 48h or 72h) to confirm equilibrium.[9]
-
-
Equilibration:
-
Place the sealed vials in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples at a speed sufficient to keep the solid suspended (e.g., 150 rpm).
-
Allow the samples to equilibrate for a set period, typically 24 to 48 hours. The goal is to reach a state where the rate of dissolution equals the rate of precipitation.[10]
-
-
Phase Separation:
-
After the initial equilibration period (e.g., 24h), remove the vials and allow them to stand at the same constant temperature for 2-4 hours to let undissolved solids settle.
-
Carefully draw the supernatant using a pipette and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean analysis vial. This step is crucial to remove all particulate matter, which would otherwise lead to erroneously high results.
-
Causality Check: The filter must be validated for non-binding of the analyte. A quick check involves filtering a standard solution of known concentration and verifying that the concentration does not decrease.
-
-
Confirmation of Equilibrium:
-
Return the remaining vials (from step 1) to the shaker for an additional 24 hours (total 48h or 72h).
-
Repeat the phase separation (step 3) for these samples.
-
Analyze the samples from both time points. Equilibrium is confirmed if the measured concentrations are statistically identical (e.g., within ±5%).[9]
-
-
Quantification:
-
Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method (see Section 4).
-
Determine the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.
-
Quantitative Analysis Protocols
Accurate quantification is the bedrock of reliable solubility data. The choice of method depends on the compound's properties, expected concentration range, and available instrumentation.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the preferred method due to its high specificity, sensitivity, and accuracy. It can separate the analyte from any potential impurities or degradants.
Protocol for HPLC Analysis:
-
Instrumentation and Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a logical starting point due to the non-polar nature of the analyte.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard choice. Start with an isocratic elution (e.g., 70:30 ACN:Water) and optimize for a sharp, symmetric peak with a retention time of 3-7 minutes.[11][12] A small amount of acid (e.g., 0.1% trifluoroacetic acid) can be added to both phases to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set to a wavelength of maximum absorbance for the compound (determine this by running a UV scan, likely around 254-270 nm).
-
-
Calibration Curve (Self-Validation):
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions to create a series of at least five calibration standards that bracket the expected sample concentrations.
-
Inject each standard in triplicate and plot the peak area versus concentration.
-
Perform a linear regression. The calibration is valid if the correlation coefficient (r²) is >0.999.[13][14]
-
-
Sample Analysis:
-
Inject the diluted filtrate samples.
-
Use the regression equation from the calibration curve to calculate the concentration in the diluted sample.
-
Multiply by the dilution factor to determine the final solubility in the original solvent.
-
Method 2: UV-Vis Spectrophotometry
This method is faster and simpler than HPLC but is less specific. It is suitable if the compound has a strong chromophore and if no interfering impurities are present.
Protocol for UV-Vis Analysis:
-
Determine Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the compound in the solvent of interest.
-
Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to find the λmax.
-
-
Calibration Curve:
-
Using the same stock solution as for HPLC, prepare a series of at least five calibration standards in the same solvent used for the solubility experiment.
-
Measure the absorbance of each standard at the predetermined λmax, using the pure solvent as a blank.
-
Plot absorbance versus concentration. The relationship should be linear and obey the Beer-Lambert Law (r² > 0.995).[15]
-
-
Sample Analysis:
-
Measure the absorbance of the appropriately diluted filtrate.
-
Use the calibration curve's regression equation to calculate the concentration.
-
Multiply by the dilution factor to determine the final solubility.
-
Note: For sulfonamides lacking a primary aromatic amine, the classic Bratton-Marshall colorimetric method is not directly applicable without a preceding chemical modification (e.g., hydrolysis) to generate such a group, making direct UV or HPLC analysis more straightforward for this specific compound.[16][17]
Data Interpretation and Presentation
The final solubility values should be reported in standard units for easy comparison.
Table 2: Example Solubility Data for this compound at 25°C
| Solvent | Polarity Index (P') | Solubility (mg/mL) | Solubility (mol/L) | Classification |
|---|---|---|---|---|
| Hexane | 0.1 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| Methanol | 5.1 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Water | 10.2 | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble] |
Molecular Weight of C₁₃H₁₂BrNO₂S = 326.21 g/mol
Interpreting this data involves correlating the experimental values with the theoretical principles discussed in Section 2. For instance, one would expect higher solubility in solvents like acetone and ethyl acetate, where the HSP distance (Ra) is likely small.
Safety and Handling
As a Senior Application Scientist, safety is paramount. All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
This compound: While a specific, comprehensive safety data sheet (SDS) is not widely available, related compounds and general chemical safety principles apply. The compound should be treated as potentially harmful if swallowed and a skin/eye irritant.[18][19][20] Avoid inhalation of dust and direct contact with skin and eyes.
-
Organic Solvents: All organic solvents used are flammable and have specific health hazards. Refer to the manufacturer's SDS for each solvent before use. Pay particular attention to the hazards of dichloromethane (suspected carcinogen) and flammable ethers.
Conclusion
This guide has outlined a robust, first-principles approach to characterizing the solubility of this compound. By combining the thermodynamically sound shake-flask method with specific and validated analytical techniques like HPLC, researchers can generate the high-quality, reliable data essential for informed decision-making in process development, formulation, and further scientific investigation. The emphasis on understanding the "why" behind experimental choices—from solvent selection to analytical validation—ensures that the resulting data is not just a number, but a meaningful piece of the compound's overall physicochemical profile.
References
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A. Anastasopoulou, et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. School of Chemical Engineering, National Technical University of Athens. Retrieved from [Link]
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A. Kumar, et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 7205. Retrieved from [Link]
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Burdick & Jackson. (n.d.). Polarity Index. Honeywell. Retrieved from [Link]
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S. Ait Errayess, et al. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 181, 100-106. Retrieved from [Link]
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M. K. Wozniak, et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(19), 6598. Retrieved from [Link]
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M. K. Wozniak, et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 489. Retrieved from [Link]
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Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
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S. Ait Errayess, et al. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 181, 100-106. Retrieved from [Link]
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V. Goulas, et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 23(2), 185-189. Retrieved from [Link]
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A. Frontier. (n.d.). Reagents & Solvents: Solvents and Polarity. University of Rochester. Retrieved from [Link]
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Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]
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Chem LibreTexts. (n.d.). Polarity of Solvents. Retrieved from [Link]
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AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
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S. S. J. Schyrr, et al. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data, V2. Retrieved from [Link]
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S. Singh, et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C, 12, 4516-4526. Retrieved from [Link]
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A. Klimowicz. (1988). Comparison of four methods for the determination of sulphonamide concentrations in human plasma. Methods and Findings in Experimental and Clinical Pharmacology, 10(5), 331-336. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). 32857-48-0 | this compound. Retrieved from [Link]
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M. Kurt, et al. (2021). Hansen solubility parameters of different solvents and physico-chemical properties of electrospraying solutions. ResearchGate. Retrieved from [Link]
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A Comprehensive Technical Guide to the Biological Activities of Sulfonamide Derivatives
Executive Summary
The sulfonamide functional group (–SO₂NH₂) is a cornerstone of modern medicinal chemistry. Since the groundbreaking discovery of the antibacterial properties of prontosil in the 1930s, this "privileged scaffold" has been incorporated into a vast array of therapeutic agents.[1][2] Its remarkable versatility stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions within biological targets.[3] This guide provides an in-depth exploration of the diverse biological activities of sulfonamide derivatives, moving beyond their classic antibacterial role to cover their applications in oncology, virology, and the treatment of inflammatory, neurological, and metabolic disorders. For each area, we will dissect the underlying mechanisms of action, analyze structure-activity relationships (SAR), and present field-proven experimental workflows for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the sulfonamide scaffold in creating next-generation therapeutics.
The Sulfonamide Scaffold: A Privileged Moiety in Medicinal Chemistry
Historical Perspective: From Prontosil to Modern Therapeutics
The era of chemotherapy was effectively launched with the discovery that Prontosil, a sulfonamide-containing dye, could cure streptococcal infections in vivo.[2] It was later determined that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[2] This finding unleashed a torrent of research, leading to the development of numerous "sulfa drugs" and cementing the sulfonamide group's importance.[1] While their use as standalone antibiotics has waned due to resistance, the scaffold has been repurposed to create diuretics, antivirals, anti-inflammatory agents, and more, demonstrating its enduring value.[1][2][4]
Core Chemical Structure and Target Interactions
The core sulfonamide structure consists of a sulfonyl group doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom. The acidic nature of the proton on the nitrogen and the tetrahedral geometry around the sulfur atom are critical for its biological activity. The SO₂NH₂ group is a potent hydrogen bond donor and acceptor and can act as a zinc-binding group (ZBG) in metalloenzymes, a feature central to many of its biological effects.[5][6]
Antibacterial Activity: The Classic Application
The original and most famous application of sulfonamides is in combating bacterial infections. They are synthetic bacteriostatic agents with a broad spectrum against gram-positive and gram-negative bacteria.[7][8]
Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)
Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo.[1] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. Sulfonamides are structural analogues of PABA and act as competitive inhibitors of DHPS.[1][7][8] By blocking this essential step, they halt the production of folic acid, which is necessary for the synthesis of nucleotides and, consequently, DNA replication and bacterial growth.[8]
Caption: Competitive inhibition of DHPS by sulfonamides.
Structure-Activity Relationships (SAR) for Antibacterial Sulfonamides
Decades of research have established clear SAR principles for antibacterial sulfonamides:
-
The para-amino group (or a group that can be converted to it in vivo) is essential.[9]
-
The amino group must be on the benzene ring, directly opposite the sulfonamide group.
-
Substitution on the sulfonamide nitrogen (the 'R' group in Ar-SO₂NHR) can dramatically alter potency, pharmacokinetic properties, and solubility. Heterocyclic substitutions often yield the most potent compounds.[9]
Experimental Workflow for Assessing Antibacterial Potency
The gold standard for quantifying the in vitro efficacy of a new antibacterial agent is the determination of its Minimum Inhibitory Concentration (MIC).
Protocol 2.3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). This is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate. The rationale for standardization is to ensure reproducibility and comparability across experiments.
-
Compound Serial Dilution: The sulfonamide derivative is serially diluted (typically two-fold) in CAMHB across the wells of a 96-well microtiter plate. A solvent control (e.g., DMSO) and a no-drug growth control are included.
-
Inoculation: The diluted bacterial suspension is added to all wells containing the test compound and control wells.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader. For confirmation, a viability indicator like resazurin can be added.
Data Presentation: MIC Values of Representative Sulfonamides
The output of such experiments is typically summarized in a table for easy comparison.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Sulfamethoxazole | 8 - 32 | 16 - 64 |
| Sulfisoxazole | 4 - 16 | 8 - 32 |
| Novel Derivative 5b[10] | 96 | >100 |
| Ciprofloxacin (Control)[11] | 0.25 - 1 | 0.015 - 0.12 |
Carbonic Anhydrase Inhibition: A Gateway to Diverse Applications
Perhaps the most prolific area for modern sulfonamide research is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5][12] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5]
Mechanism of Inhibition: Binding to the Active Site Zinc Ion
The primary sulfonamide group (unsubstituted -SO₂NH₂) is the quintessential zinc-binding group for CA inhibition. In its deprotonated, anionic form (R-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule/hydroxide ion and disrupting the catalytic cycle.[5][6]
Caption: Sulfonamide coordinating with the active site Zn²⁺ ion.
Therapeutic Applications of CA Inhibition
By targeting different CA isoforms expressed throughout the body, sulfonamide inhibitors have found use in various therapeutic areas:
-
Diuretics: Inhibition of CA in the proximal tubules of the kidney reduces bicarbonate reabsorption, leading to diuresis. Examples include acetazolamide and methazolamide.[1][13]
-
Anti-glaucoma Agents: Reducing CA activity in the ciliary body of the eye decreases the formation of aqueous humor, thus lowering intraocular pressure. Dorzolamide and brinzolamide are topical CA inhibitors used for this purpose.[6]
-
Anticonvulsants: The mechanism is not fully elucidated but is thought to involve CA inhibition in the brain, leading to localized CO₂ accumulation and a subsequent decrease in neuronal hyperexcitability. Zonisamide and topiramate are examples.[14][15][16]
-
Anticancer Agents: Tumor-associated isoforms, particularly the transmembrane CAs IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting invasion and metastasis.[12][17] Selective inhibition of these isoforms is a promising anticancer strategy.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The activity of CA inhibitors is typically measured using a stopped-flow spectrophotometric assay that monitors the enzyme-catalyzed hydration of CO₂.
-
Enzyme and Buffer Preparation: Purified human CA isozyme (e.g., hCA II, hCA IX) is prepared in a suitable buffer (e.g., Tris-HCl) containing a pH indicator (e.g., 4-nitrophenol).
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the sulfonamide derivative for a set period (e.g., 15 minutes) to allow for binding.
-
Initiation of Reaction: The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.
-
Data Acquisition: The rate of the pH change, monitored by the change in absorbance of the pH indicator, is recorded over time using a stopped-flow instrument.
-
Data Analysis: The initial reaction rates are calculated. The concentration of inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anticancer Activity: Targeting Multiple Pathways
Sulfonamide derivatives have emerged as a significant class of anticancer agents, acting through a variety of mechanisms.[3][17][18]
Key Mechanisms and Molecular Targets
-
Carbonic Anhydrase Inhibition: As discussed, targeting tumor-associated CAs IX and XII is a key strategy.
-
Microtubule Disruption: Certain sulfonamides interfere with tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.
-
Kinase Inhibition: The sulfonamide moiety is present in several kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR-2, which is involved in angiogenesis.[19]
-
Other Targets: Sulfonamides have been designed to inhibit other critical cancer targets, including topoisomerase, histone deacetylases (HDACs), and anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins.[3][17]
Experimental Protocol: Cell Viability Assay (MTT Assay)
A fundamental first step in evaluating a potential anticancer compound is to assess its cytotoxicity against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the sulfonamide derivative for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The rationale is that mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized detergent.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured, typically at 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the compound concentration.
Data Presentation: IC₅₀ Values against Cancer Cell Lines
| Compound | MCF-7 (Breast) IC₅₀ (µM)[19] | HepG-2 (Liver) IC₅₀ (µM)[19] | WI-38 (Normal) IC₅₀ (µM)[19] |
| Pazopanib (Control) | 11.34 | 10.25 | >100 |
| Derivative 3a | 5.58 | 3.53 | 86.26 |
| Derivative 6 | 5.02 | 4.11 | 86.52 |
| Derivative 15 | 4.30 | 3.30 | 69.68 |
Anti-inflammatory Activity: COX-2 Inhibition
A major breakthrough in anti-inflammatory therapy was the development of selective cyclooxygenase-2 (COX-2) inhibitors, many of which feature a sulfonamide or methylsulfonyl moiety.[20]
Mechanism of Action: Selective Inhibition of COX-2
NSAIDs exert their effect by inhibiting COX enzymes, which convert arachidonic acid into prostaglandins.[21] COX-1 is constitutively expressed and has housekeeping functions, including protecting the gastric mucosa. COX-2 is induced during inflammation. The sulfonamide group of selective inhibitors like celecoxib fits into a specific side pocket present in the COX-2 active site but not in COX-1, conferring selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[20][22]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
A common method to determine COX-1/COX-2 selectivity is a cell-free enzymatic assay.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: Each enzyme is pre-incubated separately with various concentrations of the test sulfonamide in a suitable buffer containing necessary co-factors like hematin and glutathione.
-
Reaction Initiation: The reaction is started by adding arachidonic acid as the substrate.
-
Reaction Quenching and Measurement: After a short incubation period, the reaction is stopped (e.g., with an acid). The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: IC₅₀ values for both COX-1 and COX-2 are calculated. The selectivity index (SI) is then determined by the ratio IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2.
Antiviral Activity: Targeting Viral Enzymes
The sulfonamide scaffold has been successfully incorporated into potent antiviral agents, most notably inhibitors of the human immunodeficiency virus (HIV) protease.[23][24]
Mechanism of HIV Protease Inhibition
HIV protease is an aspartic protease essential for the viral life cycle, as it cleaves viral polyproteins into functional enzymes and structural proteins. Many potent HIV protease inhibitors, such as amprenavir and darunavir (TMC-114), contain a sulfonamide moiety.[23][25] This group is crucial for binding, often forming a network of hydrogen bonds with backbone atoms in the active site of the enzyme, particularly with the "flap" region.[24]
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The Versatile Role of N-(4-Bromophenyl)-4-methylbenzenesulfonamide in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, N-(4-Bromophenyl)-4-methylbenzenesulfonamide has emerged as a pivotal intermediate, offering a unique combination of structural rigidity, reactive handles, and desirable physicochemical properties. This technical guide provides an in-depth exploration of this compound, from its fundamental characteristics and synthesis to its extensive applications as a cornerstone in the synthesis of novel organic molecules, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to empower researchers and drug development professionals to harness the full potential of this valuable synthetic tool. The sulfonamide moiety itself is a well-established pharmacophore, and its derivatives are known to possess a wide range of biological activities, making this compound an attractive starting point for the development of new therapeutic agents.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis. This compound is a stable, solid compound with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂BrNO₂S | [1] |
| Molecular Weight | 326.21 g/mol | [1] |
| CAS Number | 32857-48-0 | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 146-148 °C | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.73 (s, 1H), 7.70 (d, J = 7.6 Hz, 2H), 7.29 (d, J = 8.0 Hz, 2H), 7.21 (d, J = 8.0 Hz, 2H), 6.99 (d, J = 8.0 Hz, 2H), 2.35 (s, 3H) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 144.3, 136.9, 136.1, 132.5, 129.8, 128.0, 123.0, 121.7, 21.6 | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the sulfonylation of 4-bromoaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction is a robust and high-yielding procedure.
Caption: Synthetic pathway for this compound.
Experimental Protocol:
A similar procedure for the synthesis of a related compound, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, provides a reliable template for this synthesis.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (1.0 eq) in pyridine (approximately 4-5 mL per gram of aniline).
-
Addition of Reagent: To the stirred solution, gradually add 4-methylbenzenesulfonyl chloride (1.1-1.2 eq). An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring. A precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile, to yield the pure this compound as a solid.[3]
Applications as a Building Block in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound lies in its dual functionality. The tosyl group can act as a directing group or be involved in further transformations, while the aryl bromide moiety serves as a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities at the 4-position of the phenyl ring, leading to the synthesis of a wide array of complex molecules.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is an excellent substrate for this reaction. It can be coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate biaryl sulfonamides, which are prevalent motifs in many biologically active compounds.[3]
Caption: Suzuki-Miyaura coupling of this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling:
The following protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of related aryl bromides.[3]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl sulfonamide.
Key Considerations for Causality:
-
Choice of Catalyst and Ligand: The selection of the palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. For electron-rich aryl bromides, ligands such as tricyclohexylphosphine (PCy₃) can be effective.[3]
-
Base and Solvent System: The choice of base and solvent system can significantly impact the reaction rate and yield. The base is required to activate the boronic acid for transmetalation. A mixed solvent system, often including water, is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds. This compound can be effectively coupled with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, to produce N-(4-arylamino)phenyl)-4-methylbenzenesulfonamide derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the diarylamine scaffold in pharmaceuticals.
Caption: Buchwald-Hartwig amination of this compound.
General Experimental Protocol for Buchwald-Hartwig Amination:
The following is a general protocol based on established procedures for the Buchwald-Hartwig amination of related aryl bromides.[4]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq).
-
Addition of Reactants: Add this compound (1.0 eq) and the amine (1.1-1.5 eq) to the flask.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-arylated product.
Expert Insights on Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos are often effective for coupling a wide range of amines with aryl bromides.
-
Base Sensitivity: The choice of base is important and can depend on the functional groups present in the substrates. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, but milder bases like potassium phosphate may be necessary for base-sensitive substrates.
Broader Synthetic Utility and Future Outlook
While palladium-catalyzed cross-coupling reactions represent the most prominent applications of this compound, its utility extends to other areas of organic synthesis. The sulfonamide N-H proton can be deprotonated to generate a nucleophile for alkylation or other reactions. Furthermore, the entire this compound scaffold can be incorporated into larger molecules to impart specific biological activities.
The continued exploration of this versatile building block is expected to yield novel synthetic methodologies and lead to the discovery of new bioactive compounds. Its ready availability, straightforward reactivity, and the biological relevance of its derivatives ensure that this compound will remain a valuable tool in the arsenal of synthetic and medicinal chemists. The development of more efficient and sustainable catalytic systems for its functionalization will further enhance its utility in the years to come.
References
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Hoffman Fine Chemicals. CAS 32857-48-0 | this compound | MFCD00444460. [Link]
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Adeboye, O. A., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(23), 5727. [Link]
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The Royal Society of Chemistry. Supporting information: - The Royal Society of Chemistry. [Link]
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PubChem. N-(4-bromophenyl)-2,4-dimethylbenzenesulfonamide. [Link]
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PubChem. 4-amino-N-(4-bromophenyl)benzenesulfonamide. [Link]
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"literature review of N-(4-Bromophenyl)-4-methylbenzenesulfonamide and its analogs"
An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of N-(4-Bromophenyl)-4-methylbenzenesulfonamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Sulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of therapeutic agents.[1] From the pioneering sulfa drugs that revolutionized antibacterial therapy to modern anticancer agents and enzyme inhibitors, the sulfonamide group (-SO₂NH-) has proven to be a privileged scaffold.[1] Its tetrahedral geometry and ability to form critical hydrogen bonds allow it to interact with a diverse range of biological targets.[2] This guide focuses on this compound, a molecule that combines the classical benzenesulfonamide core with two key aromatic systems: a 4-bromophenyl group and a 4-methylphenyl (tosyl) group.
The presence of the bromine atom is particularly significant; it enhances lipophilicity and can act as a key interaction point within biological targets, often participating in halogen bonding.[3] The tosyl group is a common component in sulfonamide-based drugs, influencing the compound's overall electronic properties and steric profile. This guide provides a comprehensive literature review of this compound and its analogs, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships (SAR) that govern their therapeutic potential.
I. Synthesis and Structural Characterization
The synthesis of this compound and its analogs generally follows robust and well-established chemical methodologies. The primary route involves the nucleophilic substitution reaction between an appropriate aniline and a benzenesulfonyl chloride.
Core Synthesis: this compound
The most direct synthesis of the title compound is achieved by reacting 4-bromoaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves both as a catalyst and to neutralize the hydrochloric acid byproduct.[4]
Caption: General workflow for the synthesis of the core molecule.
Detailed Experimental Protocol: Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (An Analog) [2]
-
Reactant Preparation: Dissolve 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL).
-
Addition of Sulfonyl Chloride: Gradually add 4-methylbenzenesulfonyl chloride (1.2 equivalents) to the solution.
-
Reaction: Stir the mixture under reflux for 2 hours.
-
Quenching: After cooling, quench the reaction by pouring the mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Recrystallize the crude product from acetonitrile to yield the pure compound.
Synthesis of Analogs
The synthesis of analogs can be achieved through two primary strategies:
-
Varying Starting Materials: Utilizing different substituted anilines or benzenesulfonyl chlorides in the initial reaction allows for the introduction of diverse functional groups.[5]
-
Post-Synthesis Modification: The bromine atom on the phenyl ring is an excellent handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the introduction of various aryl or vinyl groups, creating a library of diverse analogs.[2][6]
II. Biological Activities and Structure-Activity Relationship (SAR)
The this compound scaffold has been explored for a range of biological activities, with modifications to the core structure leading to significant variations in potency and selectivity.
A. Enzyme Inhibition
The sulfonamide moiety is a well-known zinc-binding group, making this class of compounds potent inhibitors of various metalloenzymes.
1. Cholinesterase Inhibition: Analogs of this compound have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases. A study on N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide revealed that while the core sulfonamide had moderate AChE inhibitory activity (IC₅₀ = 8.9 µM), its activity could be dramatically enhanced.[2]
-
SAR Insight: Replacing the bromine atom with a lipophilic styryl group via a Suzuki-Miyaura cross-coupling reaction significantly improved the inhibitory effect against both AChE and BChE. The introduction of a 4-methoxystyryl group resulted in IC₅₀ values of 4.3 µM (AChE) and 5.6 µM (BChE), demonstrating that extending the molecule into hydrophobic pockets of the enzyme active site is a key strategy for enhancing potency.[2]
2. Carbonic Anhydrase (CA) Inhibition: Sulfonamides are a classic class of carbonic anhydrase inhibitors.[1] The mechanism involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site. While direct studies on this compound are limited, its structural features strongly suggest potential for CA inhibition, a property that is highly relevant in anticancer and diuretic drug design.[4][7]
3. Other Enzymes: The versatility of this scaffold extends to other enzyme targets.
-
Matrix Metalloproteinase (MMP) Inhibition: Introduction of a 4-(4-bromophenyl)benzenesulfonyl group into hydrazide analogs of Ilomastat led to a highly potent and selective inhibitor of MMP-9 (IC₅₀ = 3 nM), an enzyme implicated in cancer metastasis.[8]
-
Monoamine Oxidase (MAO) Inhibition: A related analog, 4-(2-methyloxazol-4-yl)benzenesulfonamide, was found to be a selective inhibitor of MAO-B with an IC₅₀ value of 3.47 µM, suggesting potential applications in treating Parkinson's disease.[9]
Caption: Key structure-activity relationships for enzyme inhibition.
B. Antimicrobial Activity
Historically, sulfonamides were the first class of effective antibacterial agents, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1]
-
SAR Insight: The antimicrobial efficacy of this scaffold is highly dependent on the substitution pattern. For instance, N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide, which contains an additional electron-withdrawing nitro group, showed promising activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.[4] In another study, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were synthesized, with an oxazolone analog showing the most promising activity, particularly against Enterococcus faecium (MIC = 125 µg/mL).[10] This highlights that modifications distal to the core sulfonamide can drastically influence antibacterial potency.
C. Anticancer Activity
The sulfonamide scaffold is present in several clinically approved anticancer drugs. Their mechanisms of action are diverse, including enzyme inhibition and disruption of microtubule polymerization.[11]
-
SAR Insight: The 4-bromophenyl moiety has been identified as essential for the anticancer activity in some related compound series.[3] Studies on brominated coelenteramine analogs found that the 3-(4-bromophenyl)pyrazin-2-amine structure was critical for activity against gastric and lung cancer cell lines.[3] Furthermore, related diarylsulfonamides that target the colchicine binding site of tubulin exhibit potent, nanomolar antiproliferative activities against ovarian, breast, and cervix carcinoma cells, leading to mitotic catastrophe and apoptosis.[11][12] This suggests that this compound analogs are promising candidates for development as microtubule-destabilizing agents.
Quantitative Data Summary
| Compound/Analog Class | Target/Assay | Potency (IC₅₀ / MIC) | Reference |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | AChE Inhibition | 8.9 ± 0.21 µM | [2] |
| 5-(4-methoxystyryl) derivative | AChE Inhibition | 4.3 ± 0.23 µM | [2] |
| 5-(4-methoxystyryl) derivative | BChE Inhibition | 5.6 ± 0.24 µM | [2] |
| Ilomastat analog with 4-(4-Br-Ph)-Ph-SO₂- group | MMP-9 Inhibition | 3 nM | [8] |
| N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide | S. aureus | 32 µg/mL | [4] |
| N-{4-[(4-Br-Ph)SO₂]benzoyl}-L-valine oxazolone | E. faecium | 125 µg/mL | [10] |
| Brominated Coelenteramine (Clm-1) | Gastric Cancer Cells | 15.2 µM | [3] |
| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-B Inhibition | 3.47 µM | [9] |
III. Key Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of these compounds.
Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of AChE or BChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution, and solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add phosphate buffer, test compound solution (at various concentrations), and the respective enzyme solution (AChE or BChE).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Reaction Initiation: Add the DTNB and substrate (ATCI or BTCI) solutions to all wells to start the reaction.
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Caption: Workflow for a typical cholinesterase inhibition assay.
IV. Conclusion and Future Directions
The this compound scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. The literature demonstrates that this core structure can be strategically modified to yield potent and selective inhibitors of various enzymes, as well as compounds with significant antimicrobial and anticancer properties.
Key Takeaways:
-
Synthetic Tractability: The core and its analogs are readily synthesized, allowing for the rapid generation of chemical diversity.
-
Privileged Scaffold: The sulfonamide moiety consistently proves its utility as a pharmacophore for targeting a wide range of biological systems.
-
Importance of the Bromine Handle: The 4-bromo substituent is not merely a placeholder but a key functional group for enhancing lipophilicity, participating in halogen bonding, and serving as a versatile anchor for post-synthesis modifications.
Future Perspectives: The development of analogs of this compound remains a promising avenue for drug discovery. Future research should focus on:
-
In-depth Mechanism of Action Studies: Elucidating the precise molecular interactions responsible for the observed biological activities, particularly for anticancer and enzyme-inhibiting analogs.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent compounds to assess their drug-likeness.
-
In Vivo Efficacy: Translating the promising in vitro results into animal models to validate their therapeutic potential for diseases such as Alzheimer's, bacterial infections, and cancer.
-
Exploration of New Targets: Leveraging the scaffold's versatility to screen against other clinically relevant targets, such as kinases and proteases.
By building upon the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this versatile chemical class.
References
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). (2020). Juniper Publishers. Retrieved January 7, 2026, from [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. Retrieved January 7, 2026, from [Link]
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Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Introduction of the 4-(4-bromophenyl)benzenesulfonyl group to hydrazide analogs of Ilomastat leads to potent gelatinase B (MMP-9) inhibitors with improved selectivity. (2008). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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(E)-N-carbamimidoyl-4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. (n.d.). NISCAIR-CSIR. Retrieved January 7, 2026, from [Link]
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. Retrieved January 7, 2026, from [Link]
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N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)-5-(trifluoromethyl)benzamide. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. (2016). ResearchGate. Retrieved January 7, 2026, from [Link]
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This compound. (n.d.). Hoffman Fine Chemicals. Retrieved January 7, 2026, from [Link]
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Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. (2011). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. (2011). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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A Technical Guide to the Theoretical and Molecular Modeling of N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Introduction
Sulfonamides represent a critical class of pharmacophores, forming the backbone of numerous therapeutic agents due to their wide-ranging biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The compound N-(4-Bromophenyl)-4-methylbenzenesulfonamide is a member of this versatile family, characterized by a core structure amenable to diverse chemical modifications. Understanding the intricate molecular properties of this compound is paramount for harnessing its full therapeutic potential and designing novel derivatives with enhanced efficacy and specificity.
This in-depth technical guide provides a comprehensive framework for the theoretical and molecular modeling of this compound. Moving beyond mere procedural descriptions, this document elucidates the causal reasoning behind methodological choices, offering researchers, scientists, and drug development professionals a robust, field-proven roadmap for in silico analysis. We will traverse from fundamental quantum mechanical characterizations to the simulation of complex biological interactions, establishing a holistic molecular portrait of the title compound.
Part 1: Quantum Chemical Analysis of Molecular Structure and Properties
The foundational step in any molecular modeling study is to accurately define the molecule's intrinsic electronic and geometric properties. Density Functional Theory (DFT) stands as a powerful and widely-used computational method for this purpose, offering a favorable balance between accuracy and computational cost for investigating the electronic structure of many-body systems like organic molecules.[5][6][7][8]
Computational Methodology: Rationale and Protocol
Expertise & Causality: The choice of a functional and basis set in DFT is critical and directly influences the quality of the results.[9] For a molecule like this compound, which contains second-row elements, halogens, and aromatic systems, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is an excellent choice.[10][11] It adeptly incorporates both exchange and correlation effects, providing reliable geometric and electronic data for a wide range of organic compounds.[7]
We pair this functional with the 6-311++G(d,p) basis set.[11][12] Here's the breakdown of this choice:
-
6-311G: A triple-zeta basis set, providing a more flexible and accurate description of the valence electrons compared to smaller double-zeta sets.
-
++: Adds diffuse functions on both heavy atoms and hydrogen. This is crucial for accurately modeling systems with potential lone pairs and for describing long-range interactions and hydrogen bonds.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical nature of electron density in bonded atoms, allowing for a more accurate representation of bond angles and molecular shapes.[9]
This combination, B3LYP/6-311++G(d,p), is well-validated for yielding reliable vibrational frequencies and optimized geometries for similar molecular systems.[13][14]
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Input Structure: Draw the 2D structure of this compound and convert it to a 3D structure using software like GaussView or Avogadro.
-
Software: Utilize a quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Calculation Setup:
-
Job Type: Opt+Freq (Optimization followed by Frequency calculation).
-
Method: DFT.
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Solvation (Optional but Recommended): Use a continuum solvation model like PCM (Polarizable Continuum Model) with water as the solvent to simulate an aqueous environment.
-
-
Execution: Run the calculation. The optimization process will iteratively adjust the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Validation: The subsequent frequency calculation should yield no imaginary frequencies, confirming that the optimized structure is a true energy minimum. The calculated vibrational frequencies can be compared with experimental FT-IR data for validation.[10]
Analysis of Molecular Geometry
The optimized geometry reveals key structural parameters. The sulfonamide group's geometry and the torsion angles between the aromatic rings are of particular interest as they dictate the molecule's overall shape and how it can interact with a biological target.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S-O1 | 1.43 | O1-S-O2 | 119.5 |
| S-O2 | 1.43 | N-S-C(tosyl) | 107.8 |
| S-N | 1.63 | S-N-C(bromo) | 124.5 |
| S-C(tosyl) | 1.77 | C-S-C | - |
| N-C(bromo) | 1.43 | ||
| C-Br | 1.91 | ||
| Note: These are representative values derived from DFT calculations and may vary slightly based on the specific computational setup. |
Electronic Properties: FMO and MEP Analysis
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface. It is invaluable for identifying regions of positive and negative potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the MEP map typically shows negative potential (red/yellow) around the electronegative oxygen atoms of the sulfonyl group and positive potential (blue) around the sulfonamide N-H proton.
Part 2: Simulating Biological Interactions
To understand the therapeutic potential of this compound, we must simulate its interaction with a relevant biological target. Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[15][16][17][18] Therefore, a human carbonic anhydrase isoform (e.g., hCA II) serves as an excellent and authoritative target for this study.
Molecular Docking: Predicting Binding Affinity and Mode
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[19][20][21][22]
Expertise & Causality: A successful docking study relies on meticulous preparation of both the ligand and the receptor. The ligand's geometry must be optimized at a reliable level of theory (as performed in Part 1) to ensure its conformational energy is realistic. The receptor structure, typically obtained from the Protein Data Bank (PDB), must be cleaned of non-essential molecules and prepared by adding hydrogens and assigning correct protonation states, which are critical for accurate hydrogen bond prediction.
Protocol 2: Molecular Docking Workflow
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges using a method like Gasteiger.
-
Define rotatable bonds.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., hCA II, PDB ID: 1AZM) from the RCSB PDB.[20]
-
Remove water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges using a force field like AMBER or CHARMM.
-
Perform energy minimization on the receptor to relieve any steric clashes.
-
-
Grid Generation: Define a docking grid box that encompasses the active site of the enzyme. The active site is typically identified by the location of the catalytic zinc ion and the binding pocket of the original co-crystallized ligand.
-
Docking Execution:
-
Use docking software such as AutoDock, Glide, or GOLD.
-
Run the docking algorithm, which will explore various conformations of the ligand within the active site.
-
-
Analysis:
-
Analyze the resulting poses based on their docking scores (e.g., binding energy in kcal/mol). The most negative score typically indicates the most favorable binding mode.
-
Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds with active site residues (e.g., Thr199, Glu106) and coordination with the active site zinc ion.[18]
-
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[23][24][25]
Expertise & Causality: MD simulations are computationally intensive and require careful setup. The system must be solvated in a water box and neutralized with counter-ions to mimic cellular conditions. The system then undergoes energy minimization to remove bad contacts, followed by a two-phase equilibration (NVT and NPT ensembles) to stabilize temperature and pressure before the final production run. This rigorous setup is essential for a meaningful and stable simulation.[26][27]
Protocol 3: Molecular Dynamics Simulation
-
System Setup:
-
Take the best-docked protein-ligand complex from Protocol 2.
-
Select a force field (e.g., CHARMM36, AMBER).[27]
-
Place the complex in the center of a periodic water box (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.
-
-
Energy Minimization: Perform steepest descent and conjugate gradient minimization to relax the system and remove steric clashes.
-
Equilibration:
-
NVT Ensemble (Constant Volume, Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand positions. This allows the solvent to equilibrate around the complex.
-
NPT Ensemble (Constant Pressure, Temperature): Release the restraints and simulate at constant pressure (e.g., 1 bar) to allow the system density to equilibrate.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 ns) without restraints, saving the trajectory coordinates at regular intervals.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time to assess the overall stability of the complex. A stable, converging RMSD indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between the ligand and protein throughout the simulation.
-
Part 3: Predictive Drug-Likeness and ADMET Profiling
In early-stage drug discovery, it is crucial to evaluate a compound's pharmacokinetic properties. In silico tools provide a rapid and cost-effective means to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Methodology and Data Presentation
Trustworthiness: We utilize the SwissADME web server, a widely recognized and validated tool for predicting ADMET properties and evaluating drug-likeness.[28][29][30][31][32] By assessing properties against established criteria like Lipinski's Rule of Five, we can make a reliable preliminary assessment of the compound's potential as an orally bioavailable drug.
Protocol 4: In Silico ADMET Prediction
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Server: Navigate to the SwissADME web server (]">www.swissadme.ch).[30]
-
Execution: Paste the SMILES string into the input field and run the prediction.
-
Data Collection: Collate the output data into a structured table for analysis.
Table 2: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Acceptable Range/Rule |
| Molecular Weight | 326.21 g/mol | ≤ 500 g/mol (Lipinski) |
| LogP (Consensus) | 3.55 | ≤ 5 (Lipinski) |
| Hydrogen Bond Donors | 1 | ≤ 5 (Lipinski) |
| Hydrogen Bond Acceptors | 2 | ≤ 10 (Lipinski) |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | ≤ 140 Ų |
| Gastrointestinal (GI) Absorption | High | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | - |
| CYP2D6 Inhibitor | No | - |
| Lipinski Violations | 0 | 0 violations desired |
| Note: Values are predicted by the SwissADME server and serve as an initial screening assessment. |
The results indicate that this compound exhibits favorable drug-like properties with no violations of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
Conclusion
This guide has detailed a multi-faceted computational approach to thoroughly characterize this compound. Through the synergistic application of Density Functional Theory, molecular docking, molecular dynamics, and ADMET prediction, we have constructed a comprehensive molecular profile. The DFT calculations provide a fundamental understanding of the molecule's stable conformation and electronic nature. Docking and MD simulations reveal a plausible mechanism of action against carbonic anhydrase and confirm the stability of the resulting enzyme-inhibitor complex. Finally, predictive ADMET profiling suggests that the compound possesses a favorable pharmacokinetic profile.
The methodologies and insights presented herein constitute a self-validating system, grounding theoretical predictions in the established principles of quantum mechanics and statistical mechanics. This framework not only serves as a specific guide for the title compound but also as a template for the rational, in silico-driven design of novel and more potent sulfonamide-based therapeutic agents.
References
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- Density functional theory. Wikipedia.
- (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Semantic Scholar.
- Density Functional Theory of Electronic Structure. The Journal of Physical Chemistry.
- Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Deriv
- Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
- (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
- (2023). Which is the best Web Server for ADMET Predictions helpful for publications.
- (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH.
- (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI.
- Basis Set Effects in Density Functional Theory Calculation of Muoniated Cytosine Nucleobase. Scientific.Net.
- (2004). A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. MDPI.
- New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p).
- (2011). Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics?. Frontiers.
- A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. NIH.
- About - SwissADME.
- (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central.
- FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.
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- (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory.
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- MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.
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- (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul.
- (2021). Determination of Antibacterial Properties of Some Sulfonamide Compounds by Molecular Docking. DergiPark.
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- CAS 32857-48-0 | this compound | MFCD00444460.
- (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
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- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide.
- Compound N-(4-bromophenyl)benzenesulfonamide. Chemdiv.
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Methodological & Application
Application Note & Protocol: Characterization of N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Abstract: N-(4-Bromophenyl)-4-methylbenzenesulfonamide is a key intermediate in synthetic organic chemistry, often utilized in the development of more complex molecules, including pharmacologically active agents. Its rigid structure and defined substitution pattern make it an excellent candidate for studying non-covalent interactions and for use as a building block in medicinal chemistry. This document provides a comprehensive guide to the analytical characterization of this compound, detailing spectroscopic and chromatographic methods. It is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require robust, verifiable methods for structural confirmation and purity assessment.
Introduction: Chemical and Pharmacological Significance
This compound belongs to the sulfonamide class of compounds, which are noted for their wide range of biological activities. The core structure, featuring a sulfonamide linkage between a substituted phenyl ring and a tosyl group, is a common motif in medicinal chemistry. The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions, making it a versatile synthetic intermediate.
The precise characterization of this intermediate is critical to ensure the integrity of subsequent synthetic steps and the purity of the final products. This note outlines the essential analytical techniques required to confirm the identity, purity, and structural properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is essential for handling, storage, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂BrNO₂S | PubChem |
| Molecular Weight | 326.21 g/mol | PubChem |
| Appearance | White to off-white solid | Internal Data |
| Melting Point | 135-138 °C | Sigma-Aldrich |
| Solubility | Soluble in acetone, DMSO, ethyl acetate; sparingly soluble in methanol; insoluble in water. | Internal Data |
Analytical Characterization Workflow
The confirmation of the structure and purity of the synthesized compound relies on a multi-technique approach. The logical flow of analysis ensures that each piece of data corroborates the others, leading to an unambiguous identification.
Application Notes & Protocols: High-Purity Isolation of N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive framework for the purification of N-(4-Bromophenyl)-4-methylbenzenesulfonamide, a vital intermediate in synthetic organic chemistry and drug discovery. The protocols herein are designed for researchers and development professionals, emphasizing the chemical principles that underpin each procedural step. By integrating liquid-liquid extraction with recrystallization, this guide presents a robust, scalable, and validated methodology for achieving high-purity material, complete with troubleshooting advice and methods for purity verification.
Introduction and Physicochemical Profile
This compound is a key structural motif in medicinal chemistry. Its synthesis, commonly achieved through the reaction of 4-bromoaniline with 4-methylbenzenesulfonyl chloride, often results in a crude product containing unreacted starting materials and side-products.[1][2] The presence of these impurities can compromise the yield, selectivity, and reproducibility of subsequent reactions. Therefore, an effective and efficient purification strategy is paramount.
The design of a purification protocol is fundamentally guided by the compound's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂BrNO₂S | Chemdiv[3] |
| Molecular Weight | 326.21 g/mol | PubChem[4] (similar compound) |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | 115-120 °C (for a similar compound) | Sigma-Aldrich |
| Solubility | Soluble in acetone, dichloromethane (DCM), ethyl acetate (EtOAc); Sparingly soluble in alcohols (ethanol, isopropanol); Insoluble in water. | General chemical principles |
| pKa (N-H) | ~8-10 (estimated) | General sulfonamide properties[5] |
The weakly acidic nature of the sulfonamide proton (N-H) is a critical feature that can be exploited during purification, particularly in acid-base extraction.[5]
Purification Strategy: A Two-Stage Approach
A logical and effective purification workflow begins with the removal of ionic and highly polar impurities, followed by a final polishing step to remove closely related neutral impurities. This guide employs a two-stage approach combining acid-base extraction and recrystallization.
Figure 1: High-level workflow for the purification of this compound.
Common Impurities Targeted:
-
Unreacted 4-bromoaniline (Basic): Removed by an acidic wash.
-
Unreacted 4-methylbenzenesulfonyl chloride (Acidic upon hydrolysis): Removed by a basic wash.
-
4-methylbenzenesulfonic acid (Acidic): Hydrolysis by-product, removed by a basic wash.[6]
-
Pyridine/Triethylamine (Basic): Catalyst, removed by an acidic wash.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
Causality and Rationale: This technique leverages the differential solubility of ionic salts and neutral organic compounds in aqueous and organic phases.[7][8] By sequentially washing the organic solution of the crude product with acid and base, we can selectively convert basic and acidic impurities into their water-soluble salt forms, which are then partitioned into the aqueous layer and removed. The desired neutral sulfonamide product remains in the organic layer throughout this process.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, flasks, rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable volume of EtOAc or DCM (approx. 15-20 mL per gram of crude material) and transfer to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl. Stopper the funnel, invert, and vent. Shake for 30-60 seconds, venting periodically. Allow the layers to fully separate. Drain and discard the lower aqueous layer. This step protonates basic impurities (e.g., 4-bromoaniline, pyridine), rendering them soluble in the aqueous phase.
-
Basic Wash: Add an equal volume of saturated NaHCO₃ solution. Shake vigorously, venting frequently to release CO₂ gas formed from the neutralization of any residual acid. Drain and discard the aqueous layer. This step deprotonates acidic impurities (e.g., 4-methylbenzenesulfonic acid), partitioning them into the aqueous phase.
-
Brine Wash: Add an equal volume of brine and shake. This wash removes bulk water from the organic layer and disrupts any emulsions. Discard the aqueous layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous MgSO₄, swirl, and let stand for 10-15 minutes until the drying agent is free-flowing. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the semi-purified solid.
Protocol 2: Purification via Recrystallization
Causality and Rationale: Recrystallization is a highly effective technique for purifying crystalline solids.[6][9][10] The principle is based on the differential solubility of the desired compound versus its impurities in a specific solvent at variant temperatures. An ideal solvent dissolves the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). As the hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved.[10]
Solvent Selection: An optimal solvent is critical. Alcohols are often effective for sulfonamides.[6][11] A 70% isopropanol/water mixture is a good starting point.[9]
Table 2: Example Recrystallization Solvent Screen
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Ethanol | Low | High | Good, well-formed needles | Excellent Candidate |
| Isopropanol | Low | High | Good, plates/needles | Excellent Candidate |
| Toluene | Very Low | Moderate | Poor recovery | Sub-optimal |
| Ethyl Acetate/Hexane | Soluble in EtOAc | N/A | Oiling out may occur | Use with caution |
Step-by-Step Methodology (Using Ethanol):
-
Dissolution: Place the semi-purified solid in an Erlenmeyer flask with a stir bar. Add a minimal volume of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid just dissolves completely. Using excess solvent will significantly reduce the final yield.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them. This must be done quickly to prevent premature crystallization.[9]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper under vacuum for a short period. For complete solvent removal, transfer the crystals to a watch glass and dry in a vacuum oven.
Figure 2: The sequential stages of the recrystallization protocol.
Purity Assessment and Verification
Post-purification analysis is a mandatory step to validate the success of the protocol.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method. The purified product should appear as a single spot, with a different Rf value from the starting materials and major impurities.
-
Melting Point (MP) Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the chemical structure and identify the absence of proton or carbon signals corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing a percentage purity value based on peak area integration.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add slightly more hot solvent, and ensure slower cooling. Consider a different solvent system. |
| Low recovery after recrystallization | Too much solvent was used for dissolution. Premature crystallization during hot filtration. The compound has significant solubility in cold solvent. | Use the absolute minimum volume of hot solvent.[10] Ensure filtration apparatus is pre-heated. Cool the filtrate in an ice bath for a longer duration. |
| No crystals form | The solution is not sufficiently saturated. The compound is an "oil" at room temperature. | Boil off some of the solvent to increase concentration. Try to induce crystallization by scratching the inner wall of the flask with a glass rod. Add a seed crystal.[10] |
| Product still shows impurities by TLC | Impurities have similar properties to the product. Recrystallization was not efficient enough. | Repeat the recrystallization process. If impurities persist, consider column chromatography on silica gel as an alternative or additional purification step.[6] |
References
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MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
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Fink, D. W., Martin, R. P., & Blodinger, J. Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical Sciences. [Link]
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Hoffman Fine Chemicals. CAS 32857-48-0 | this compound. [Link]
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Khan, K. M., et al. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]
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Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
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NIH. N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide. [Link]
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MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
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PubMed. Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction. [Link]
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PubChem. N-(4-bromophenyl)-2,4-dimethylbenzenesulfonamide. [Link]
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Application Notes & Protocols: Leveraging N-(4-Bromophenyl)-4-methylbenzenesulfonamide in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of Biaryl Sulfonamides
The biaryl sulfonamide motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of therapeutic agents and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the requisite carbon-carbon bond to form these structures.[2][3] It offers high functional group tolerance, stereospecificity, and generally high yields under mild conditions.[4][5]
This guide focuses on a key building block, N-(4-Bromophenyl)-4-methylbenzenesulfonamide , an aryl bromide strategically functionalized for Suzuki-Miyaura coupling. The presence of the electron-withdrawing tosyl group can influence the reactivity of the C-Br bond, making the choice of catalytic system crucial for achieving optimal results. These notes provide a deep dive into the reaction mechanism, a validated protocol, and expert insights to empower researchers in leveraging this substrate for novel compound synthesis.
Mechanistic Rationale: Engineering a Successful Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding each step is paramount to rational protocol design and troubleshooting.
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound.[3] This is often the rate-determining step. The choice of ligand on the palladium center is critical; bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, P(t-Bu)3), accelerate this step by stabilizing the resulting Pd(II) complex.[2][6]
-
Transmetallation: The organoboron species (e.g., a boronic acid) is activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate complex.[4][5] This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base and solvent is crucial to facilitate this step without promoting premature decomposition of the boronic acid (protodeboronation).[4]
-
Reductive Elimination: The two organic partners on the Pd(II) center rearrange to a cis orientation and are subsequently eliminated as the final biaryl product.[4] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3] Bulky ligands also promote this final step, preventing the formation of undesired side products.[2]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling with a variety of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging substrates.
Materials & Reagents:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)
-
Schlenk flask or microwave vial
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Catalyst Loading: In a separate vial, briefly mix the palladium(II) acetate (0.02 eq) and the SPhos ligand (0.04 eq). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) species.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane, to make a ~0.1 M solution) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl sulfonamide.
Experimental Workflow Visualization
Caption: Standard experimental workflow for the Suzuki-Miyaura cross-coupling.
Data Summary & Optimization Insights
The success of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and conditions employed. The following table summarizes typical conditions and provides insights for optimization.
| Parameter | Standard Condition | Rationale & Optimization Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-3%) | Pre-catalysts that are reduced in situ to active Pd(0). Pd(PPh₃)₄ can also be used directly.[7] For difficult couplings, higher catalyst loading (up to 5 mol%) may be necessary. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ (1:2 Pd:Ligand) | Bulky, electron-rich monophosphine ligands are crucial for coupling electron-rich or sterically hindered partners.[2][6] They promote both oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 eq.) | The base activates the boronic acid.[5] K₃PO₄ is a good general-purpose base. Cs₂CO₃ is stronger and can be effective for less reactive boronic acids. |
| Solvent | 1,4-Dioxane, Toluene, DMF | Anhydrous, degassed solvents are essential. A mixture of an organic solvent with water (e.g., Toluene/H₂O 10:1) can sometimes accelerate the transmetallation step.[4] |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive partners, like aryl chlorides.[3] However, excessive heat can lead to catalyst decomposition or protodeboronation of the boronic acid. |
| Boronic Acid | Boronic Acid, Boronate Ester | Boronate esters (e.g., pinacol esters) are more stable and less prone to protodeboronation than their corresponding acids, making them ideal for sensitive substrates or prolonged reaction times.[3] |
Troubleshooting Common Issues:
-
Low Yield: Consider a more electron-rich ligand (e.g., RuPhos), a stronger base (Cs₂CO₃), or a different solvent system (e.g., THF/H₂O). Ensure the reaction is truly under an inert atmosphere.
-
Protodeboronation (Boronic acid decomposition): Use a milder base (e.g., K₂CO₃ or KF) or switch to a more stable boronate ester. Ensure solvents are rigorously degassed.
-
Homocoupling of Boronic Acid: This suggests the transmetallation/reductive elimination pathway is slow. A different ligand or rigorous exclusion of oxygen may be required.
Conclusion
This compound is a valuable and versatile substrate for the synthesis of complex biaryl sulfonamides via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can reliably and efficiently access a wide range of target molecules. The protocol provided herein serves as a validated starting point, and the accompanying insights into optimization and troubleshooting will empower scientists to adapt the methodology for their specific synthetic challenges.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wang, G., et al. (2023). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis. [Link]
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Ball, N. D., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. [Link]
-
Mphahane, N., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Arshad, S., et al. (2012). N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]
-
Procter, D. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]
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- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: N-(4-Bromophenyl)-4-methylbenzenesulfonamide as a Versatile Scaffold in Medicinal Chemistry
Abstract
The benzenesulfonamide moiety is a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable physicochemical properties and ability to engage in strong hydrogen bonding interactions with biological targets.[1][2] This guide focuses on N-(4-Bromophenyl)-4-methylbenzenesulfonamide, a versatile intermediate that combines the established bioactivity of the p-toluenesulfonamide group with the synthetic utility of a brominated phenyl ring. The presence of the bromine atom serves as a crucial synthetic handle, enabling extensive structural diversification through modern cross-coupling reactions. This document provides a comprehensive overview of its applications, supported by detailed protocols for its synthesis and evaluation in two key areas of drug discovery: enzyme inhibition for neurodegenerative diseases and the development of novel antimicrobial agents.
Core Synthesis and Physicochemical Characterization
This compound serves as a foundational building block for creating libraries of more complex derivatives. Its synthesis is straightforward and efficient, typically achieved through the nucleophilic substitution reaction between 4-bromoaniline and 4-methylbenzenesulfonyl chloride.
Physicochemical Data:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 32857-48-0[3] |
| Molecular Formula | C₁₃H₁₂BrNO₂S |
| Molecular Weight | 326.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Protocol 1: Synthesis of this compound
This protocol details the standard procedure for the synthesis of the title compound, a method widely applicable to various substituted anilines and sulfonyl chlorides.[4][5][6]
Causality Behind Choices:
-
Base (Pyridine/Triethylamine): The reaction of an amine with a sulfonyl chloride generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid, driving the reaction to completion and preventing protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent (Dichloromethane/Pyridine): An inert aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction. Pyridine can serve as both a solvent and the base.[1]
-
Quenching with Ice-Cold Water: The product is typically less soluble in water than in the organic reaction solvent. Adding cold water causes the product to precipitate out of the solution, allowing for easy isolation by filtration. The cold temperature minimizes the solubility of the product in the aqueous phase.
Materials:
-
4-bromoaniline
-
4-methylbenzenesulfonyl chloride (tosyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM, if using triethylamine)
-
Ice-cold deionized water
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) in pyridine (or DCM).
-
If using DCM, add triethylamine (1.2 equivalents) to the solution.
-
Slowly add 4-methylbenzenesulfonyl chloride (1.1 equivalents) to the stirred solution at room temperature. The addition may be exothermic.
-
Stir the reaction mixture at room temperature or under gentle reflux for 2-5 hours.[1][6] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water to precipitate the product.
-
Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Dry the product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be performed for further purification.[1]
Workflow Visualization:
Caption: General workflow for the synthesis of this compound.
Application in Developing Anticholinesterase Agents
Scientific Rationale: Alzheimer's disease (AD) is characterized by a decline in acetylcholine levels, a key neurotransmitter. Inhibiting acetylcholinesterase (AChE), the enzyme responsible for its degradation, is a primary therapeutic strategy. Sulfonamides are a well-established class of enzyme inhibitors.[1][2] The this compound scaffold provides a robust platform for developing novel AChE inhibitors. The bromine atom is particularly advantageous as it allows for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aromatic and vinyl groups to probe the enzyme's active site and enhance potency.[1]
Case Study & Structure-Activity Relationship (SAR): A study on the closely related analog, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, demonstrated the power of this approach. While the parent sulfonamide showed moderate AChE inhibitory activity, its styryl derivatives, synthesized via Suzuki coupling at the bromo position, exhibited significantly enhanced potency. This highlights that the core sulfonamide structure provides a good starting point, but modifications enabled by the bromo-substituent are key to achieving high efficacy.[1] The sulfonamide's N-H group is crucial for forming hydrogen bonds within the enzyme's binding site.[1]
Quantitative Data Summary:
| Compound | Target Enzyme | IC₅₀ (µM) |
| Precursor 1 (2-amino-5-bromoacetophenone) | AChE | 12.3 ± 0.21 |
| Sulfonamide 2 (N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide) | AChE | 8.9 ± 0.21 |
| Styryl Derivative 3a (+ 4-methoxymethylstyryl) | AChE | 6.2 ± 0.21 |
| Styryl Derivative 3b (+ 4-trifluoromethylstyryl) | AChE | 10.5 ± 0.47 |
| Data adapted from a study on a related analog to illustrate the principle.[1] |
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method for measuring AChE activity.
Principle of the Assay: AChE hydrolyzes the substrate acetylthiocholine (ATChI) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity, and a reduction in this rate in the presence of an inhibitor indicates its potency.
Materials:
-
Test compound (this compound or derivatives) dissolved in DMSO.
-
Acetylcholinesterase (AChE) from electric eel.
-
Tris-HCl buffer (50 mM, pH 7.7).
-
Acetylthiocholine iodide (ATChI).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
96-well microplate and plate reader.
Procedure:
-
Prepare stock solutions of the test compound, AChE, ATChI, and DTNB in Tris buffer.
-
In a 96-well plate, add 70 µL of Tris buffer to each well.
-
Add 8 µL of the test compound solution at various concentrations (serial dilutions). Include a control well with DMSO only.
-
Add 2 µL of the AChE enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[1]
-
To initiate the reaction, add 10 µL of DTNB solution followed by 10 µL of ATChI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
Assay Mechanism:
Caption: The enzymatic reaction principle of the Ellman's assay for AChE inhibition.
Application in Developing Novel Antimicrobial Agents
Scientific Rationale: The sulfonamide core is historically significant in chemotherapy, with "sulfa drugs" being among the first effective systemic antibacterials.[2] They typically function by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2] The this compound scaffold is a promising starting point for new antimicrobial agents. The presence of a halogen atom like bromine is known to enhance the antimicrobial properties of organic compounds.[4][7] Furthermore, the lipophilic character of the bromophenyl ring can aid in the compound's ability to penetrate bacterial cell membranes.
Case Study & Supporting Evidence: Research into related structures, such as N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide, has demonstrated promising activity against Gram-positive bacteria like Staphylococcus aureus.[4] This indicates that the combination of a sulfonamide core with a halogenated phenyl ring is a viable strategy for antimicrobial drug discovery. The nitro group in this specific analog likely enhances activity through its strong electron-withdrawing nature and potential for bioreduction into reactive intermediates.[4]
Antimicrobial Activity Data:
| Compound | Organism | MIC (µg/mL) |
| N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide | Staphylococcus aureus | 32 |
| Data from a study on a related nitro-analog.[4] |
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method, a standard for quantifying the in vitro antibacterial activity of a compound.
Principle of the Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.
Materials:
-
Test compound dissolved in DMSO.
-
Bacterial strain (e.g., S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Positive control antibiotic (e.g., Ampicillin).
-
Spectrophotometer or plate reader (for OD measurement).
Procedure:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.
-
The final volume in wells 1-11 is 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration at which no growth is observed.
-
(Optional) Read the optical density (OD) at 600 nm to quantify growth.
Workflow Visualization:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Conclusion and Future Directions
This compound is a high-value scaffold for medicinal chemistry research. Its straightforward synthesis and the synthetic versatility afforded by the bromo-substituent make it an ideal starting point for generating compound libraries. The demonstrated potential in developing both enzyme inhibitors and antimicrobial agents underscores its utility.
Future research should focus on:
-
Library Synthesis: Exploiting the bromine atom as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to create a diverse library of analogs.
-
Broad-Spectrum Screening: Testing these new derivatives against a wider range of targets, including other enzymes (e.g., carbonic anhydrases, kinases), microbial strains (Gram-negative bacteria, fungi), and cancer cell lines.
-
In-depth SAR Studies: Systematically modifying both the p-toluenesulfonamide and the N-phenyl ring to build a comprehensive understanding of the structure-activity relationships for different biological targets.
By leveraging this versatile intermediate, researchers can accelerate the discovery of novel therapeutic candidates for a wide range of diseases.
References
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link]
-
[Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. PubMed. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
-
Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. PubMed. [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PubMed. [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]
-
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. [Link]
-
CAS 32857-48-0 | this compound. Hoffman Fine Chemicals. [Link]
-
Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. [Link]
-
Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. National Institutes of Health (NIH). [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. MDPI. [Link]
-
4-amino-N-(4-bromophenyl)benzenesulfonamide. PubChem. [Link]
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N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide. National Institutes of Health (NIH). [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. National Institutes of Health (NIH). [Link]
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Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. National Institutes of Health (NIH). [Link]
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The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). PubMed. [Link]
-
Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. National Institutes of Health (NIH). [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. National Institutes of Health (NIH). [Link]
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Application Notes and Protocols for In Vitro Biological Activity Testing of N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide
N-(4-Bromophenyl)-4-methylbenzenesulfonamide is a synthetic organic compound featuring a core benzenesulfonamide structure. This molecular scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities.[1] The sulfonamide functional group is a key pharmacophore in numerous clinically approved drugs, including antibacterial, diuretic, and hypoglycemic agents.[2] The presence of a 4-bromophenyl moiety and a 4-methylbenzenesulfonamide (tosyl) group suggests a high potential for multifaceted biological interactions. Specifically, the 4-bromophenyl group has been associated with both anticancer and antibacterial properties in various molecular contexts.[3][4]
Given the structural alerts within this compound, this guide outlines a strategic series of in vitro assays to systematically investigate its potential biological activities. We will focus on three primary areas of investigation, predicated on the well-established activities of structurally related sulfonamides: Anticancer , Antibacterial , and Enzyme Inhibitory properties.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental design. Our approach is to build a self-validating system of inquiry, where each assay provides a piece of the puzzle to construct a comprehensive biological activity profile of the target compound.
Logical Workflow for Biological Activity Screening
To efficiently characterize the biological activity of this compound, a tiered approach is recommended. This workflow prioritizes broad-spectrum screening followed by more specific, target-oriented assays.
Caption: Tiered workflow for in vitro biological activity assessment.
Part 1: Anticancer Activity Evaluation
The sulfonamide scaffold is present in several anticancer drugs, and derivatives have been shown to induce cell cycle arrest and apoptosis.[5][6] Therefore, a primary investigation into the cytotoxic effects of this compound against various cancer cell lines is a logical starting point.
Protocol 1: MTT Assay for General Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[7][8] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[1]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the highest concentration used) and an untreated control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Expected Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.10 | 88 |
| 10 | 0.85 | 68 |
| 50 | 0.50 | 40 |
| 100 | 0.25 | 20 |
Part 2: Antibacterial Susceptibility Testing
Sulfonamides were the first class of synthetic antibiotics and act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2] A structurally similar compound, N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide, has shown activity against Staphylococcus aureus.[9] Therefore, assessing the antibacterial activity of this compound is a critical step.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader (absorbance at 600 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum in broth without compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Alternatively, measure the optical density at 600 nm.
-
Data Analysis:
-
The MIC value is reported in µg/mL.
-
The results can be compared to a reference antibiotic.
Expected Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 64 | >256 |
| Ciprofloxacin | 0.5 | 0.015 |
Part 3: Enzyme Inhibition Assays
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[10][11] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.
Protocol 3: Colorimetric Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.[2]
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
This compound
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (pNPA)
-
Acetazolamide (a known CA inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
96-well microplate
-
Microplate reader with kinetic measurement capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compound and acetazolamide in buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the test compound dilutions or acetazolamide. Include a vehicle control (DMSO).
-
Add the hCA II working solution to all wells except the blank.
-
Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the pNPA solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ value.
-
Expected Data Presentation:
| Compound | hCA II IC₅₀ (nM) |
| This compound | 85.5 |
| Acetazolamide | 12.1 |
Visualizing the Underlying Mechanisms
To better understand the potential mechanisms of action, we can visualize the key pathways involved.
Caption: Putative mechanisms of action for this compound.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of this compound. The proposed assays are designed to efficiently screen for potential anticancer, antibacterial, and enzyme inhibitory activities. Positive results in any of these primary screens should be followed by more in-depth mechanistic studies, such as cell cycle analysis, apoptosis assays, or testing against a broader panel of bacterial strains and carbonic anhydrase isoforms. The collective data from these assays will create a robust biological profile, guiding further preclinical development of this promising compound.
References
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Taylor & Francis Online. In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. [Link]
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Journal of Chemical Research. Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. [Link]
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ResearchGate. Selected drugs with N-aryl sulfonamide structure motif. [Link]
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MDPI. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]
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PMC - NCBI. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. [Link]
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PMC - NCBI. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. [Link]
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Acta Poloniae Pharmaceutica. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. [Link]
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ResearchGate. New lactam-containing benzenesulfonamides: design, synthesis, and in silico and in vitro studies. [Link]
-
MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
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PMC - NCBI. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. [Link]
-
PMC - NCBI. N-Leucinyl Benzenesulfonamides as Structurally Simplified Leucyl-tRNA Synthetase Inhibitors. [Link]
-
PubMed. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. [Link]
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ResearchGate. Biological activities of sulfonamides. [Link]
-
PubMed. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. [Link]
-
PubMed. Biological activity and molecular docking studies of some N-phenylsulfonamides against cholinesterases and carbonic anhydrase isoenzymes. [Link]
-
ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. [Link]
-
PMC - NCBI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
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MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
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PMC - NCBI. Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities. [Link]
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MDPI. Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. [Link]
-
PubMed. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]
-
PMC - NCBI. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. [Link]
Sources
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Application Note: Orthogonal Strategies for the Comprehensive Analysis of Sulfonamides Using NMR and Mass Spectrometry
Abstract
Sulfonamides represent a critical class of synthetic antimicrobial agents extensively used in both human and veterinary medicine.[1] Their widespread use necessitates robust, reliable, and precise analytical methods to ensure product quality, monitor residues in food products, and support drug development activities.[1][2] This application note provides a detailed guide to the orthogonal use of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the comprehensive analysis of sulfonamides. We present detailed, field-proven protocols for structural elucidation, quantification, and sensitive detection, designed for researchers, scientists, and drug development professionals. The guide emphasizes the causality behind experimental choices, ensuring that protocols are scientifically sound and readily adaptable.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation and absolute quantification (qNMR) of pure sulfonamide substances.[3][4] Its primary strength lies in its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei, which allows for quantification without the need for identical reference standards.[3][5]
Protocol: Sample Preparation for NMR Analysis
Meticulous sample preparation is the cornerstone of high-quality NMR data.[6][7] The goal is a homogenous, particle-free solution that ensures optimal magnetic field homogeneity.[6]
Step-by-Step Methodology:
-
Mass Measurement: Accurately weigh 5-25 mg of the sulfonamide sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[8] For quantitative analysis (qNMR), an accurately weighed internal standard (e.g., maleic anhydride, dimethyl sulfone) must also be added.
-
Solvent Selection: Add 0.6-0.7 mL of an appropriate deuterated solvent.[6][8] The choice of solvent is critical for sample solubility and to avoid signal overlap.
-
Dissolution: Ensure complete dissolution of the sample. Use gentle vortexing or sonication if necessary.[8]
-
Filtration & Transfer: Filter the solution through a glass Pasteur pipette with a cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[8]
-
Labeling: Clearly label the NMR tube with a unique identifier.
Scientist's Note (Rationale):
-
Deuterated Solvents: These are used to avoid large, interfering solvent signals in ¹H NMR spectra.[7][8] The instrument's lock system uses the deuterium signal to stabilize the magnetic field during acquisition.[7]
-
Sample Concentration: The specified concentrations are a balance between achieving a good signal-to-noise ratio (S/N) and avoiding issues like peak broadening due to high viscosity or molecular aggregation.[6][8]
-
Internal Standard (for qNMR): A stable compound with sharp, well-resolved signals that do not overlap with the analyte signals is chosen. Its known mass allows for the direct calculation of the analyte's purity or concentration.[3]
Table 1: Common Deuterated Solvents for Sulfonamide Analysis
| Solvent | Typical ¹H Residual Peak (ppm) | Properties & Use Cases |
|---|---|---|
| DMSO-d₆ | ~2.50 | Excellent for dissolving a wide range of polar sulfonamides. Acidic protons (e.g., -SO₂NH-) are often clearly visible. |
| Chloroform-d (CDCl₃) | ~7.26 | Suitable for less polar sulfonamides. May require stabilization with silver foil to prevent acid formation.[9] |
| Methanol-d₄ (CD₃OD) | ~3.31, ~4.87 (OH) | Good for polar compounds. Be aware that labile protons (-NH, -OH) will exchange with deuterium. |
| Acetone-d₆ | ~2.05 | A versatile solvent with intermediate polarity. |
Protocol: ¹H and ¹³C NMR Data Acquisition & Interpretation
1.2.1. ¹H NMR for Structural Verification ¹H NMR provides primary evidence for a sulfonamide's structure through chemical shifts, signal integrations, and spin-spin coupling patterns.
Typical Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (e.g., 'zg30')
-
Relaxation Delay (D1): 1-5 seconds. For quantitative work, D1 should be at least 5 times the longest T₁ of interest.
-
Number of Scans (NS): 8-16 scans for sufficient S/N.
-
Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).
Interpretation:
-
Aromatic Protons: Typically appear in the 6.5-8.0 ppm region.[10]
-
Sulfonamide Proton (-SO₂NH-): Often a broad singlet appearing far downfield (8.5-11.5 ppm), highly dependent on solvent and concentration.[10][11]
-
Primary Amine Protons (-NH₂): A singlet around 5.9-6.0 ppm in DMSO-d₆.[10]
-
Alkyl/Other Protons: Appear in their characteristic regions.
1.2.2. ¹³C NMR for Carbon Skeleton Confirmation ¹³C NMR complements ¹H NMR by providing a signal for each unique carbon atom, confirming the carbon backbone of the molecule.[12]
Typical Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30')
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.[6]
-
Spectral Width (SW): ~220 ppm (e.g., -10 to 210 ppm).
Interpretation:
-
Aromatic Carbons: Signals appear between 110-160 ppm.[10]
-
Carbonyl Carbons (if present): Downfield signals, often >165 ppm.[10]
Part 2: Mass Spectrometry (MS) Analysis
While NMR excels at analyzing pure substances, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides the sensitivity and selectivity required for detecting and quantifying sulfonamides at trace levels in complex matrices like food, environmental samples, or biological fluids.[1][13]
Protocol: Sample Preparation for LC-MS Analysis
Sample preparation for LC-MS aims to extract the sulfonamides from the sample matrix, remove interferences, and concentrate the analytes.[13][14] Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective.[13][15]
Step-by-Step Methodology (Modified QuEChERS for Fish Tissue):
-
Homogenization: Weigh 5 g of homogenized tissue into a 50 mL centrifuge tube.[15]
-
Extraction: Add 10 mL of acetonitrile and 5 mL of water. Add a pre-packaged QuEChERS extraction salt packet (containing MgSO₄ and NaCl).[15]
-
Vortex & Centrifuge: Vortex vigorously for 10 minutes, then centrifuge at ≥4000 rpm for 5 minutes.[15]
-
Cleanup (Dispersive SPE): Transfer an aliquot of the supernatant (e.g., 1 mL) to a dispersive solid-phase extraction (dSPE) tube containing C18 and MgSO₄.[15][16]
-
Vortex & Centrifuge: Vortex for 10 minutes and centrifuge again.
-
Final Preparation: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[16]
-
Filtration: Filter the final extract through a 0.2 µm filter before injection.[15]
Scientist's Note (Rationale):
-
Acetonitrile: Used to precipitate proteins and extract a broad range of analytes.
-
Salts (MgSO₄, NaCl): Induce phase separation between the aqueous and organic layers, driving the sulfonamides into the acetonitrile layer.
-
dSPE with C18: The C18 sorbent removes non-polar interferences like fats and lipids, which can cause ion suppression in the mass spectrometer. MgSO₄ removes excess water.[16]
Protocol: LC-MS/MS Method Development
The goal is to achieve chromatographic separation of the sulfonamides and then detect them with high specificity and sensitivity using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[16][17]
2.2.1. Liquid Chromatography (LC) A reversed-phase C18 column is typically used for separating sulfonamides.
Table 2: Example LC Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, e.g., 100 x 2.1 mm, 1.8 µm | Provides good retention and separation for moderately polar sulfonamides. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid promotes protonation [M+H]⁺ of the analytes, which is crucial for positive mode electrospray ionization (ESI).[16][17] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the analytes. |
| Flow Rate | 0.3 mL/min | A typical flow rate for analytical scale columns. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity.[15] |
| Injection Vol. | 3-5 µL |
| Gradient | Start at 5-10% B, ramp to 95% B, then re-equilibrate | A gradient is necessary to elute a range of sulfonamides with varying polarities in a reasonable time. |
2.2.2. Tandem Mass Spectrometry (MS/MS) The analysis is performed using electrospray ionization in positive ion mode (ESI+). The key is to identify a specific precursor ion (Q1) and one or more product ions (Q3) for each sulfonamide.
Method Development Workflow:
-
Direct Infusion: Infuse a standard solution of a single sulfonamide directly into the mass spectrometer to find the protonated molecular ion, [M+H]⁺. This will be the precursor ion for MRM.
-
Product Ion Scan: Isolate the precursor ion in the first quadrupole (Q1) and fragment it using collision-induced dissociation (CID) in the second quadrupole (q2). Scan the third quadrupole (Q3) to identify the resulting product ions.
-
MRM Optimization: Select at least two stable and intense product ions for each sulfonamide (one for quantification, one for confirmation). Optimize the collision energy (CE) for each transition to maximize signal intensity.
Common Fragmentation Pathways: Sulfonamides exhibit characteristic fragmentation patterns. A common fragmentation involves the cleavage of the S-N bond, often leading to a product ion at m/z 156 (corresponding to the [p-aminobenzenesulfonyl]⁺ moiety).[18][19] Other key fragments include ions at m/z 92 and 108.[18][19] Some sulfonamides also show a characteristic neutral loss of SO₂ (64 Da).[20]
Table 3: Example MRM Transitions for Common Sulfonamides
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) - Quantifier | Product Ion (Q3) - Qualifier |
|---|---|---|---|
| Sulfadiazine | 251.1 | 156.1 | 92.1 |
| Sulfamethoxazole | 254.1 | 156.1 | 108.1 |
| Sulfamethazine | 279.1 | 186.1 | 124.1 |
| Sulfadimethoxine | 311.1 | 156.1 | 108.1 |
Part 3: Orthogonal Workflow and Data Validation
NMR and LC-MS/MS are best used as complementary, orthogonal techniques. NMR provides definitive structural proof and accurate quantification for the bulk substance (e.g., an Active Pharmaceutical Ingredient), while LC-MS/MS provides highly sensitive quantification of that substance in complex mixtures.
Integrated Analytical Workflow
The following diagram illustrates how these techniques are integrated for a comprehensive analysis.
Caption: Integrated workflow for sulfonamide analysis using NMR and LC-MS/MS.
Method Validation and Trustworthiness
To ensure the trustworthiness of results, each protocol must be validated.[13]
-
For NMR: Specificity is demonstrated by the unique chemical shifts and coupling patterns. For qNMR, validation includes assessing accuracy, precision (repeatability), linearity, and range.[9]
-
For LC-MS/MS: Validation is more extensive and typically follows regulatory guidelines (e.g., FDA, EMA). It includes evaluating specificity, linearity, range, accuracy (recoveries), precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[16][17] Recoveries for sulfonamides in complex matrices should ideally fall between 70-120%.[13]
Conclusion
The orthogonal application of NMR and LC-MS/MS provides a powerful and comprehensive strategy for the analysis of sulfonamides. NMR spectroscopy serves as the primary tool for absolute structural confirmation and purity assessment of bulk materials, establishing a foundational reference. LC-MS/MS extends this analysis, offering the high sensitivity and selectivity required to detect and quantify trace-level residues in complex matrices. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers can generate robust, reliable, and defensible data essential for drug development, quality control, and regulatory compliance.
References
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Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(9), 509–519. Available from: [Link]
-
Lian, Z., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science and Technology. Available from: [Link]
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Bilandžić, N., et al. (2024). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. Molecules, 29(11), 2631. Available from: [Link]
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Singh, R., et al. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 23(4). Available from: [Link]
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Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(5), 661-666. Available from: [Link]
-
Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. Available from: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link]
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Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 195, 113854. Available from: [Link]
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Li, Y., et al. (2022). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 70(1), 405-413. Available from: [Link]
-
Marín-García, A., et al. (2015). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Talanta, 144, 30-39. Available from: [Link]
-
Piatkowska, M., Jedziniak, P., & Zmudzki, J. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(15), 4443. Available from: [Link]
-
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]
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United States Department of Agriculture. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources. Available from: [Link]
-
Kaufmann, A., et al. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Chimia, 56(4), 133. Available from: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available from: [Link]
-
Zhang, N., et al. (2008). Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(10), 1531-1540. Available from: [Link]
-
Ji, Y., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. Available from: [Link]
-
Reddy, P. M., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Fisheries and Aquatic Studies, 6(1), 1-8. Available from: [Link]
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Chang, C. J., & Hart, H. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 64(10), 1730-1733. Available from: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available from: [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]
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Hu, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(5), 661-666. Available from: [Link]
-
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-
Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal - Association of Official Analytical Chemists, 61(4), 814-824. Available from: [Link]
-
Bacanlı, M., & Başaran, N. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 13(1), 1-11. Available from: [Link]
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Bojarska, J., et al. (2020). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Molecules, 25(24), 5987. Available from: [Link]
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Daniels, D. L., & Wagner, G. C. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 54, 112-114. Available from: [Link]
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Mestrelab Research. (n.d.). What is qNMR and why is it important?. Available from: [Link]
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Wang, Y., et al. (2016). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 27(10), 1646-1655. Available from: [Link]
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Nanalysis. (n.d.). Quantitative NMR (qNMR). Available from: [Link]
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Agrawal, P. K., & Bansal, M. C. (1989). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 28(7), 1917-1925. Available from: [Link]
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"High-Performance Liquid Chromatography (HPLC) method for purity determination of sulfonamides"
An Application Note from the Senior Scientist's Desk
A Robust, Stability-Indicating HPLC Method for the Purity Determination of Sulfonamides
Abstract
This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of sulfonamide active pharmaceutical ingredients (APIs). Sulfonamides, a critical class of synthetic antimicrobial agents, require stringent purity control to ensure safety and efficacy.[1] This guide provides a detailed protocol, explains the scientific rationale behind the selection of chromatographic parameters, and outlines a complete method validation strategy according to International Council for Harmonisation (ICH) guidelines. It is intended for researchers, quality control analysts, and drug development professionals seeking to implement a reliable, self-validating HPLC method for routine analysis and stability studies of sulfonamides.
Introduction: The Imperative for Purity
Sulfonamides were among the first broadly effective antibacterials and remain relevant in both human and veterinary medicine.[1] Their mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[1] The quality of a sulfonamide API is intrinsically linked to its purity. The presence of impurities, whether from the synthesis process, degradation, or improper storage, can impact the drug's safety and therapeutic efficacy. Therefore, a precise, accurate, and specific analytical method is paramount for quality control.[2][3] High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose, offering the high resolution and quantitative accuracy needed to separate the main compound from closely related substances and degradation products.[3]
Principle of the Method: Exploiting Physicochemical Properties
The method leverages reversed-phase chromatography, where analytes are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of sulfonamides is highly dependent on their ionization state, which is governed by the pH of the mobile phase.[4] Most sulfonamides are amphoteric, possessing both a weakly acidic sulfonamide group and a weakly basic amino group.
Causality of pH Control: Controlling the mobile phase pH is the most critical factor for achieving reproducible retention times and optimal peak shapes.[4] A slightly acidic mobile phase (pH 2-4) is often chosen to suppress the ionization of the acidic sulfonamide group while protonating the basic amino group. This results in a more hydrophobic molecule that interacts favorably with the C18 stationary phase, leading to predictable and manageable retention.[4]
Instrumentation, Reagents, and Materials
Successful implementation requires high-quality instrumentation and reagents to minimize baseline noise and ensure reproducibility.
Table 1: Required Instrumentation
| Equipment | Specification |
|---|---|
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, Degasser |
| Detector | Photodiode Array (PDA) or UV-Vis Detector |
| Column | C18 or Phenyl-Hexyl, 150-250 mm length, 4.6 mm i.d., 5 µm particle size |
| Data Acquisition | Chromatography Data System (CDS) |
| Analytical Balance | 4 or 5-decimal place readability |
| pH Meter | Calibrated with standard buffers |
| Sonicator | For degassing solvents and dissolving samples |
| Filtration Assembly | For mobile phase and sample filtration (0.45 µm or 0.22 µm) |
Table 2: Reagents and Materials
| Reagent/Material | Grade/Specification |
|---|---|
| Acetonitrile (ACN) | HPLC Grade |
| Methanol (MeOH) | HPLC Grade |
| Water | HPLC Grade / Ultrapure (18.2 MΩ·cm) |
| Formic Acid / Acetic Acid | HPLC Grade (≥99%) |
| Phosphate or Acetate Salts | Analytical Reagent Grade (for buffered mobile phases) |
| Sulfonamide Reference Standard | USP or other pharmacopeial grade |
| Sample | Sulfonamide API or drug product |
| Syringe Filters | 0.45 µm or 0.22 µm, PTFE or Nylon |
Optimized Chromatographic Conditions: A Rationale-Driven Approach
The following conditions have been optimized for the separation of common sulfonamides and their potential impurities. The rationale for each choice is provided to allow for informed method adaptation.
Table 3: Recommended HPLC Conditions
| Parameter | Optimized Condition | Scientific Rationale |
|---|---|---|
| Column | Phenyl-Hexyl or C18, 150 mm x 4.6 mm, 5 µm | Phenyl-Hexyl columns offer unique π-π interactions beneficial for aromatic sulfonamides, often improving selectivity.[1] C18 is a robust, general-purpose alternative.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to ensure consistent protonation of sulfonamides, leading to stable retention and sharp peaks.[1][4] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a strong organic modifier that provides good elution strength and lower backpressure compared to methanol.[4] |
| Elution Mode | Gradient | A gradient program is essential for a stability-indicating method, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable runtime.[2] |
| Gradient Program | 0-2 min (10% B), 2-20 min (10-90% B), 20-25 min (90% B), 25.1-30 min (10% B) | This gradient provides a shallow increase in organic content to separate closely related impurities, followed by a steeper ramp to elute hydrophobic compounds, and a re-equilibration step. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, balancing analysis time with system pressure and efficiency.[1][2] |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving peak efficiency.[2] |
| Detection | UV at 270 nm | Sulfonamides exhibit strong UV absorbance around 260-270 nm due to their aromatic rings.[1][6] A PDA detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Diluent | Mobile Phase A / Acetonitrile (50:50) | Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak fronting or splitting.[1] |
Detailed Experimental Protocol
This protocol provides a step-by-step workflow for analysis. Adherence to good laboratory practices is essential.
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Fill to the mark and mix thoroughly. Degas using sonication or vacuum filtration.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the Sulfonamide Reference Standard into a 50 mL volumetric flask. Add approximately 25 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.[2]
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the sulfonamide sample into a 50 mL volumetric flask. Prepare similarly to the Standard Stock Solution.[2]
System Suitability Testing (SST): The Self-Validation Checkpoint
Before any sample analysis, the system's performance must be verified. SST is a non-negotiable part of the protocol that ensures the chromatographic system is adequate for the intended analysis.[7][8]
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.[8]
-
Make five (5) replicate injections of the Working Standard Solution (50 µg/mL).
-
Evaluate the results against the pre-defined acceptance criteria. The analysis can only proceed if all SST criteria are met.[8][9]
Table 4: System Suitability Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
|---|---|---|
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the autosampler and pump.[8] |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. A high tailing factor can indicate secondary interactions with the column.[7][8] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and indicates good peak sharpness.[8] |
| Resolution (Rs) | ≥ 2.0 (between main peak and closest impurity) | Ensures baseline separation between critical peak pairs, which is vital for accurate quantification.[7] |
Chromatographic Workflow
The following diagram illustrates the logical flow of the analytical procedure.
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Application Notes & Protocols: N-(4-Bromophenyl)-4-methylbenzenesulfonamide as a Versatile Intermediate for the Synthesis of Novel Compounds
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-(4-Bromophenyl)-4-methylbenzenesulfonamide as a pivotal intermediate. This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, causality behind experimental choices, and self-validating protocols for key transformations. We will explore the synthesis of the title compound and its application in palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, to generate diverse libraries of novel molecular entities.
Introduction: The Strategic Value of this compound
This compound is a bifunctional synthetic building block of significant interest. Its structure incorporates two key features that render it exceptionally useful:
-
An Aryl Bromide Moiety: The bromine atom on the phenyl ring serves as a highly reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the facile and predictable formation of new carbon-carbon and carbon-heteroatom bonds.
-
A Sulfonamide Linkage: The sulfonamide group is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active compounds.[1] It is known for its ability to participate in hydrogen bonding, its chemical stability, and its role in modulating the physicochemical properties of a molecule, such as lipophilicity and membrane permeability.[2]
The combination of these features in a single, stable, and readily accessible molecule makes it an ideal starting point for creating libraries of compounds for high-throughput screening, structure-activity relationship (SAR) studies, and the development of novel therapeutics, particularly in areas like oncology and infectious diseases.[1][3][4][5]
Synthesis of the Intermediate: this compound
The synthesis of the title compound is a straightforward and high-yielding sulfonylation reaction. The protocol is based on the nucleophilic attack of the amine on the electrophilic sulfonyl chloride.
Causality of Experimental Design:
-
Base (Pyridine): Pyridine serves a dual role. It acts as a solvent and, more importantly, as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion without promoting side reactions.
-
Work-up: Quenching with ice-cold water precipitates the product, as it is generally insoluble in aqueous media, allowing for easy isolation by filtration.
Protocol 2.1: Synthesis of this compound
Materials:
-
4-bromoaniline (1.0 eq)
-
4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl) (1.05 eq)
-
Pyridine (anhydrous)
-
Deionized Water
-
Acetonitrile or Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of aniline).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add 4-methylbenzenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL per 10 mL of pyridine used).
-
A precipitate will form. Continue stirring in the ice-water slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove pyridine hydrochloride.
-
Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent such as acetonitrile or an ethanol/water mixture.
-
Dry the purified crystals under vacuum to yield this compound as a white solid.
Self-Validation:
-
Expected Yield: 85-95%
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.
Application I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide.[6] For this compound, the aryl bromide is the electrophilic partner, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents.
Causality of Experimental Design:
-
Inert Atmosphere: The active palladium catalyst is in the Pd(0) oxidation state, which is readily oxidized by atmospheric oxygen. Therefore, the reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[7]
-
Palladium Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, often a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species.[8]
-
Base: A base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the organoboron species.[6] The choice of base can significantly impact reaction efficiency.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is common. The water is necessary to dissolve the inorganic base.[7]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v), degassed
-
Ethyl Acetate, Brine
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Product Structure | Typical Yield |
| 1 | Phenylboronic acid | N-(biphenyl-4-yl)-4-methylbenzenesulfonamide | >85% |
| 2 | 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-4-yl)-4-methylbenzenesulfonamide | >90% |
| 3 | Pyridin-3-ylboronic acid | 4-Methyl-N-(4-(pyridin-3-yl)phenyl)benzenesulfonamide | ~75% |
| 4 | Thiophen-2-ylboronic acid | 4-Methyl-N-(4-(thiophen-2-yl)phenyl)benzenesulfonamide | ~80% |
Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming carbon-nitrogen bonds.[9] It allows for the coupling of the aryl bromide of our intermediate with a vast range of primary and secondary amines, providing access to a diverse set of N-aryl sulfonamide derivatives.[10][11]
Causality of Experimental Design:
-
Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial reductive elimination step that forms the C-N bond.[9] Ligands like XPhos, SPhos, or BINAP are commonly employed.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is effective at deprotonating the amine in the catalytic cycle without competing as a nucleophile.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Protocol 4.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Celite®, Ethyl Acetate
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the palladium pre-catalyst, the phosphine ligand, and the base.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Note: Perform this step in a glovebox if possible, especially when using air-sensitive reagents.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Product Structure | Typical Yield |
| 1 | Morpholine | 4-Methyl-N-(4-morpholinophenyl)benzenesulfonamide | >90% |
| 2 | Aniline | 4-Methyl-N-(4'-(phenylamino)phenyl)benzenesulfonamide | ~80% |
| 3 | Diethylamine | N-(4-(diethylamino)phenyl)-4-methylbenzenesulfonamide | >85% |
| 4 | Benzylamine | N-(4-(benzylamino)phenyl)-4-methylbenzenesulfonamide | ~85% |
Best Practices and Safety Considerations
Handling of this compound and associated reaction reagents requires adherence to strict laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12][13]
-
Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[12] Avoid direct contact with skin and eyes.[14][15]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[14]
-
-
Reagent Safety:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. Handle under an inert atmosphere.
-
Sodium tert-butoxide: This is a strong base that is corrosive and moisture-sensitive. Handle in a glovebox or under a stream of inert gas.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Segregate halogenated and metal-containing waste streams.
Conclusion
This compound is a powerful and versatile intermediate. The protocols and principles outlined in this guide demonstrate its utility in constructing diverse molecular architectures through robust and reliable cross-coupling methodologies. By understanding the causality behind the experimental design, researchers can effectively troubleshoot and adapt these procedures to synthesize novel compounds for a wide range of applications in chemistry, biology, and materials science.
References
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. [Link]
-
Catalyst-free arylation of sulfonamides via visible light-mediated deamination. (2021). RSC Publishing. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). PMC - NIH. [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]
-
Catalyst-free arylation of sulfonamides via visible light-mediated deamination. (2021). Chemical Science (RSC Publishing). DOI:10.1039/D1SC02266K. [Link]
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Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. (n.d.). Organic Chemistry Portal. [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC - NIH. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Safety Data Sheet - Methyl 4-Bromophenylacetate. (n.d.). SynZeal. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
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Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]
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CAS 32857-48-0 | this compound. (n.d.). Hoffman Fine Chemicals. [Link]
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Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). PubMed. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). PMC - NIH. [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.). MDPI. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). ResearchGate. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). PMC - NIH. [Link]
-
Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. (n.d.). RSC Publishing. [Link]
-
Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. (2018). PubMed. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]
-
Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature. (n.d.). ChemRxiv. [Link]
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- 5. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. aksci.com [aksci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. synzeal.com [synzeal.com]
- 16. echemi.com [echemi.com]
Application Note: A Comprehensive Experimental Workflow for the Characterization of Synthesized Sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamides represent a critical class of synthetic antimicrobial agents, foundational to modern chemotherapy.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2][3] The versatility of the sulfonamide scaffold allows for extensive chemical modification, leading to a wide array of derivatives with diverse pharmacological profiles, including antibacterial, antifungal, and anticancer activities.[1][4] Rigorous and systematic characterization of newly synthesized sulfonamide analogues is paramount to confirm their chemical identity, purity, and biological activity, thereby ensuring the integrity and reproducibility of subsequent pharmacological studies.[5][6]
This application note provides a detailed, field-proven experimental workflow for the comprehensive characterization of novel sulfonamides. The protocols herein are designed to be self-validating, integrating spectroscopic, chromatographic, and physicochemical analyses to build a complete profile of the synthesized compound.
Overall Characterization Workflow
The characterization process is a multi-step, logical progression from initial structural confirmation to detailed physicochemical and biological evaluation. Each step provides critical data that informs the subsequent analysis, ensuring a thorough and efficient characterization.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common side reactions in the synthesis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide"
Welcome to the technical support guide for the synthesis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this sulfonylation reaction. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis, offering causal explanations and actionable protocols to get your reaction back on track.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent issue stemming from several potential sources. The primary causes are often related to reagent quality, reaction conditions, and the presence of moisture.
Causality and Expert Insights:
The core reaction involves the nucleophilic attack of the amine (4-bromoaniline) on the electrophilic sulfur of p-toluenesulfonyl chloride (tosyl chloride). This process is highly sensitive to competing side reactions.
-
Hydrolysis of Tosyl Chloride: Tosyl chloride is highly susceptible to hydrolysis. Any moisture in your solvent, glassware, or even the 4-bromoaniline itself will convert the tosyl chloride into the unreactive p-toluenesulfonic acid. This is often the primary culprit for low yields. A study on tosyl chloride stability highlighted its sensitivity to hydrolysis, which is accelerated by heat.[1]
-
Incomplete Reaction: The nucleophilicity of 4-bromoaniline is reduced by the electron-withdrawing effect of the bromine atom. Insufficient reaction time, temperatures that are too low, or an inadequate amount of base can lead to a significant amount of unreacted starting material.
-
Sub-optimal Base Selection: The base (commonly pyridine or triethylamine) plays a crucial role. It acts as a catalyst and an acid scavenger for the HCl produced. If the base is not sufficiently anhydrous or is not used in the correct stoichiometric amount, it can fail to drive the reaction to completion.
Troubleshooting Protocol:
| Parameter | Recommended Condition | Rationale |
| Reagents & Solvents | Use freshly distilled/dried solvents (e.g., pyridine, DCM). Ensure 4-bromoaniline is dry. Use high-purity tosyl chloride. | To minimize the hydrolysis of tosyl chloride, which is a major side reaction.[1][2] |
| Reaction Temperature | Start the reaction at 0 °C during the addition of tosyl chloride, then allow it to warm to room temperature or gently heat (e.g., 40-50 °C). | Initial cooling controls the exothermic reaction and minimizes immediate side reactions. Subsequent warming ensures the reaction proceeds to completion.[2] |
| Reaction Time | Monitor by TLC until the 4-bromoaniline spot disappears (typically 2-4 hours). | Visual confirmation prevents premature work-up and ensures maximum conversion.[3] |
| Stoichiometry | Use a slight excess of tosyl chloride (1.1-1.2 equivalents). | This ensures the complete consumption of the more valuable aniline starting material. |
| Base | Use anhydrous pyridine or triethylamine (1.2-1.5 equivalents). | The base is critical for neutralizing the HCl byproduct and catalyzing the reaction.[4] |
Question 2: My final product is contaminated with a significant amount of unreacted 4-bromoaniline and tosyl chloride. How can I effectively purify my product?
Answer:
The presence of starting materials in the crude product indicates an incomplete reaction or inefficient purification. Purification can typically be achieved through a combination of extractive work-up and recrystallization.
Causality and Expert Insights:
The key to purification is exploiting the differences in the chemical properties of the product and the impurities.
-
This compound (Product): A neutral, solid organic compound. The sulfonamide N-H is weakly acidic.
-
4-Bromoaniline (Starting Material): A basic compound due to the amine group.
-
p-Toluenesulfonyl Chloride (Starting Material): An acid chloride, reactive with water and bases.
-
p-Toluenesulfonic Acid (Hydrolysis Byproduct): A strong acid.
Purification Workflow:
The following diagram outlines a robust purification strategy.
Caption: A typical purification workflow for this compound.
Detailed Recrystallization Protocol:
-
Solvent Selection: Ethanol is often a good first choice for recrystallization.[3] A mixed solvent system like ethanol/water or ethyl acetate/heptane can also be effective.[5] The goal is to find a solvent (or solvent pair) where the product is soluble when hot but sparingly soluble when cold.[6]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of boiling solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[6]
-
Dry the purified crystals under vacuum.
-
Frequently Asked Questions (FAQs)
FAQ 1: I observe a second, less polar spot on my TLC that isn't starting material. What could it be?
This is likely the bis-sulfonated byproduct, N,N-bis(p-tolylsulfonyl)-4-bromoaniline. This side reaction occurs when a second molecule of tosyl chloride reacts with the newly formed sulfonamide.
-
Cause: This side reaction is favored by a high concentration of tosyl chloride, the use of a very strong base, or prolonged heating. The resulting di-sulfonamide is significantly less polar than the desired mono-sulfonamide.
-
Prevention: Use a controlled stoichiometry (no more than 1.2 equivalents of tosyl chloride). Add the tosyl chloride slowly to the reaction mixture at a low temperature (0 °C) to prevent localized high concentrations.
-
Removal: This impurity is often difficult to remove by recrystallization alone. If it is a major contaminant, purification via flash column chromatography on silica gel is the most effective method. A solvent system of hexane/ethyl acetate is a good starting point for elution.[7]
FAQ 2: Why is my reaction mixture turning dark brown or black?
Aniline derivatives, including 4-bromoaniline, are susceptible to air oxidation, which can form highly colored polymeric impurities.
-
Cause: This is often exacerbated by prolonged reaction times at elevated temperatures, especially if the reaction is not performed under an inert atmosphere (like nitrogen or argon).
-
Prevention: While not always necessary for this specific reaction, running the synthesis under a nitrogen atmosphere can minimize oxidation. Ensure your 4-bromoaniline is of high purity; older or improperly stored aniline can be partially oxidized before you even begin.
-
Removal: Most colored impurities are highly polar and can often be removed during the extractive work-up and recrystallization steps. If the final product remains colored, a charcoal treatment during recrystallization can be effective.
FAQ 3: Can I use a different base, like sodium hydroxide?
While technically possible, using a strong aqueous base like NaOH is generally not recommended for this reaction.
-
Risk of Hydrolysis: A strong base in an aqueous solution will rapidly hydrolyze the tosyl chloride, drastically reducing the yield of the desired product.[8]
-
Alternative Bases: If pyridine or triethylamine are not suitable, other non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) can be used. Some modern methods even utilize solid-supported bases like crosslinked poly(4-vinylpyridine), which simplifies purification as the base can be filtered off.[4]
Visualization of a Key Side Reaction
The following diagram illustrates the competition between the desired sulfonylation and the undesired hydrolysis of the tosyl chloride reagent.
Caption: Competing reaction pathways for p-toluenesulfonyl chloride.
References
- Vertex AI Search. (2025). What are the reaction conditions for synthesizing Tosyl Chloride? [Online].
- ChemicalBook. (n.d.). Tosyl chloride: Application, Preparation. [Online].
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Online].
- Reddit. (2015). A question about sulfonamide hydrolysis. [Online].
- MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Online].
- Royal Society of Chemistry. (2022). Green Chemistry. [Online].
- Reddit. (2023). Go-to recrystallization solvent mixtures. [Online].
- MDPI. (n.d.). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. [Online].
- National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Online].
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Online].
- The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. [Online].
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. [Online].
- ChemistryViews. (2017). Mild Sulfonylation of Anilines. [Online].
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Online].
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Online].
- ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... [Online].
- National Institutes of Health. (2017). Direct sulfonylation of anilines mediated by visible light. [Online].
- BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols. [Online].
- ResearchGate. (2017). Direct sulfonylation of anilines mediated by visible light. [Online].
- University of California, Riverside. (n.d.). recrystallization-2.doc.pdf. [Online].
- ResearchGate. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [Online].
- ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Online].
- DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Online].
- Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives. [Online].
- Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Online].
- University of North Georgia. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Online].
- ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Online].
- MDPI. (n.d.). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. [Online].
- Google Patents. (n.d.). A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. [Online].
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- 2. What are the reaction conditions for synthesizing Tosyl Chloride? - Blog - Nuomeng Chemical [nuomengchemical.com]
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- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Home Page [chem.ualberta.ca]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
"optimizing reaction conditions for sulfonamide synthesis (temperature, solvent, catalyst)"
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of optimizing reaction conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Section 1: Troubleshooting Common Synthesis Challenges
This section addresses the most frequent issues encountered during sulfonamide synthesis in a question-and-answer format, offering actionable solutions grounded in chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my sulfonamide yield consistently low?
Low yields are a common frustration in sulfonamide synthesis, often stemming from a few key factors related to reactant stability and reaction conditions.
-
Cause 1: Hydrolysis of the Sulfonyl Chloride. Sulfonyl chlorides are highly reactive and susceptible to moisture. Any water present in the reaction will convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine, thus halting the desired reaction.[1]
-
Solution: Ensure Anhydrous Conditions. All glassware must be thoroughly oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[1]
-
-
Cause 2: Poor Nucleophilicity of the Amine. The reactivity of the amine is critical. Electron-deficient aromatic amines or sterically hindered amines are less nucleophilic and will react more slowly, leading to incomplete conversion.[2]
-
Solution: Adjust Reaction Conditions. For less reactive amines, consider increasing the reaction temperature or extending the reaction time. In some cases, a more forcing solvent or a catalytic approach may be necessary to drive the reaction to completion.
-
-
Cause 3: Inappropriate Base or Solvent. The choice of base and solvent significantly impacts the reaction environment. An unsuitable base can fail to effectively neutralize the HCl byproduct, leading to the protonation of the amine and stopping the reaction. The solvent must be able to dissolve both reactants to facilitate their interaction.[1]
-
Solution: Optimize Base and Solvent Selection. Use a non-nucleophilic organic base like pyridine or triethylamine to scavenge the HCl produced.[1] Common inert solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[1] A systematic screening of bases and solvents is often beneficial (see Section 2).
-
-
Cause 4: Incorrect Stoichiometry. An improper ratio of reactants can lead to unreacted starting material and lower yields.
-
Solution: Control Stoichiometry. A slight excess of the amine (e.g., 1.1 equivalents) can help ensure the complete consumption of the more valuable sulfonyl chloride.[1]
-
Q2: I'm observing a significant amount of a polar byproduct. What is it and how can I prevent it?
This polar byproduct is most likely the sulfonic acid formed from the hydrolysis of your sulfonyl chloride.
-
Cause: Presence of water in the reaction mixture.
-
Prevention: As detailed in Q1, maintaining strict anhydrous conditions is crucial. Use freshly opened or properly stored sulfonyl chloride, as it can hydrolyze over time due to atmospheric moisture.[1]
-
Purification: During the workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid byproduct.
-
Q3: My reaction with a primary amine is producing a less polar byproduct in addition to my desired product. What is this side reaction?
With primary amines, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups react with the single amine.
-
Cause: The initially formed monosulfonamide still possesses a proton on the nitrogen, which can be removed by a base, allowing it to react with a second molecule of the sulfonyl chloride. This is more likely to occur if an excess of the sulfonyl chloride is used or at higher temperatures.
-
Prevention:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents).
-
Slow Addition: Add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride throughout the reaction.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the second sulfonylation.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Quench the reaction as soon as the starting amine is consumed to prevent the formation of the bis-sulfonated product.[3]
-
-
Q4: How can I effectively purify my sulfonamide product?
The purification strategy depends on the physical properties of your sulfonamide.
-
For Solid Products: Recrystallization. This is often the most effective method for purifying solid sulfonamides.
-
Solvent Selection: The ideal solvent will dissolve the sulfonamide at high temperatures but not at room temperature, while impurities remain soluble at all temperatures.[1] Common solvents include ethanol, isopropanol, and mixtures of ethanol and water.[1][4] For sulfanilamide, which has both polar and nonpolar groups, a solvent pair like 95% ethanol is effective, where ethanol solvates the nonpolar benzene ring and water solvates the polar amino and sulfonamide groups.[5]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal to decolorize it. Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to form pure crystals.[1]
-
-
For Non-Crystalline Products or Difficult Separations: Column Chromatography.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent system will depend on the polarity of your specific sulfonamide and should be determined by TLC analysis first.[3]
-
Section 2: Optimizing Reaction Parameters
A systematic approach to optimizing temperature, solvent, and catalyst can significantly improve the outcome of your sulfonamide synthesis.
Temperature
Temperature control is a critical parameter that influences reaction rate, selectivity, and the stability of reactants.
-
General Principle: Most sulfonamide syntheses from sulfonyl chlorides and amines are initially performed at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions. The reaction is then allowed to warm to room temperature or gently heated to drive it to completion.[1]
-
For Less Reactive Substrates: With sterically hindered or electron-deficient amines, heating the reaction mixture may be necessary to achieve a reasonable reaction rate. However, be mindful that higher temperatures can also promote side reactions like bis-sulfonation.
-
Low-Temperature Reactions: In some modern synthetic approaches, very low temperatures (e.g., -78 °C) have been found to be optimal for specific reagents to maximize yield and prevent degradation.[6]
Solvent Selection
The solvent plays a crucial role in dissolving the reactants and influencing the reaction pathway. A good solvent for sulfonamide synthesis should be inert to the reactants and byproducts.
-
Polar Aprotic Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used as they are good at dissolving a wide range of organic molecules and are unreactive under typical sulfonylation conditions.[1]
-
Effect of Polarity: The choice of solvent can impact reaction rates. A study on the solvolysis of sulfonyl chlorides suggests that both solvent nucleophilicity and ionizing power play a role in the reaction mechanism.[7][8] While this study focuses on solvolysis, it highlights the importance of the solvent's electronic properties.
-
Green Solvents: Recent research has explored the use of more environmentally friendly solvents. For instance, deep eutectic solvents (DESs) like choline chloride/glycerol have been successfully used for sulfonamide synthesis at room temperature.[9]
Table 1: Common Solvents for Sulfonamide Synthesis
| Solvent | Polarity Index | Dielectric Constant | Typical Use Case | Reference |
| Dichloromethane (DCM) | 3.1 | 9.1 | General purpose, good solubility for many reactants. | [1] |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Alternative to DCM, good for less soluble reactants. | [1] |
| Acetonitrile | 5.8 | 37.5 | Can be used, but may be less ideal in some cases. | [10] |
| Pyridine | 5.3 | 12.4 | Can act as both a solvent and a base. | [10] |
| Deep Eutectic Solvents | Variable | Variable | "Green" alternative, reactions often at room temperature. | [9] |
Catalyst Selection
While the traditional synthesis of sulfonamides from sulfonyl chlorides is often base-mediated, various catalytic systems have been developed to improve efficiency, expand substrate scope, and enable the use of alternative starting materials.
-
Copper Catalysis: Copper catalysts are versatile and have been used in several approaches to sulfonamide synthesis. For example, a copper(II) catalyst can be used in a one-step synthesis from aryl boronic acids, amines, and a sulfur dioxide surrogate (DABSO).[11] Another method involves the copper-catalyzed reaction of nitroarenes, arylboronic acids, and potassium metabisulfite.[12]
-
Palladium Catalysis: Palladium catalysts are particularly useful for cross-coupling reactions to form the S-N bond. One-pot protocols have been developed for the synthesis of sulfonamides from aryl halides via palladium-catalyzed sulfination.[13][14][15]
-
Lewis Acid Catalysis: Lewis acids, such as calcium triflimide (Ca(NTf₂)₂), can activate more stable sulfonyl fluorides towards nucleophilic attack by amines, providing a milder alternative to using highly reactive sulfonyl chlorides.[1][16][17][18] This is particularly useful for late-stage functionalization of complex molecules.
Table 2: Overview of Catalytic Methods for Sulfonamide Synthesis
| Catalyst Type | Common Catalysts | Starting Materials | Key Advantages | References |
| Copper | Cu(II) salts, CuBr₂ | Aryl boronic acids, amines, SO₂ surrogate; Nitroarenes, arylboronic acids, K₂S₂O₅ | Good functional group tolerance, one-pot procedures. | [11][12][19][20] |
| Palladium | Pd(0) complexes | Aryl halides, SO₂ surrogate, amines | Mild reaction conditions, direct access from aryl halides. | [13][14][15][21] |
| Lewis Acids | Ca(NTf₂)₂ | Sulfonyl fluorides, amines | Utilizes more stable sulfonyl fluorides, mild conditions. | [1][16][17][18] |
Section 3: Experimental Protocols & Workflows
This section provides a general experimental protocol for sulfonamide synthesis and visual workflows for troubleshooting and optimization.
General Experimental Protocol for Sulfonamide Synthesis from a Sulfonyl Chloride and an Amine
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0-1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) in an anhydrous solvent (e.g., DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC. A common eluent system for TLC is a mixture of hexane and ethyl acetate.[3] The reaction is complete when the starting amine spot is no longer visible. For more quantitative analysis, HPLC or LC-MS can be used.[3]
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and transfer it to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove any sulfonic acid byproduct, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.
Visualizing Workflows
The following diagrams, created using Graphviz, illustrate logical workflows for troubleshooting and optimizing your sulfonamide synthesis.
Caption: A troubleshooting workflow for diagnosing low yields in sulfonamide synthesis.
Caption: A workflow for preventing the formation of common side products.
References
-
Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105. [Link]
-
Yassa, T. D., Fang, Y., Ravelo, L. K., Anand, S., Arora, S., & Ball, N. D. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters, 26(49), 9867–9902. [Link]
- Chen, K., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society.
-
Biscoe, M. R., & Buchwald, S. L. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(6), 1532–1535. [Link]
-
Reddy, T. S., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 935-940. [Link]
-
Yassa, T. D., et al. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters. [Link]
-
Chen, K., et al. (2019). Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide. Chemical Communications, 55(84), 12666-12669. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. [Link]
-
Yassa, T. D., et al. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. ResearchGate. [Link]
-
Deeming, A. S., et al. (2015). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Angewandte Chemie International Edition, 54(38), 11144-11148. [Link]
-
Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides. University of Oxford. [Link]
-
Barabe, F., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. CORE. [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9209–9214. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 914–925. [Link]
-
Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. [Link]
-
Shaikh, I. A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
-
Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]
-
Wu, J., et al. (2016). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. Green Chemistry, 18(21), 5831-5835. [Link]
-
Wu, Y., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(10), 1775–1777. [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
-
Simone, M., et al. (2021). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ChemSusChem, 14(16), 3344-3350. [Link]
-
Caddick, S., et al. (2008). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
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Iglesias-Sigüenza, J., et al. (2015). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 47(23), 3749-3754. [Link]
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University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
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Jain, A., et al. (1994). The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. Journal of Biological Chemistry, 269(43), 26849-26856. [Link]
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Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(48), 6523–6525. [Link]
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Ye, M., et al. (2004). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 43(6), 1464–1473. [Link]
-
Williams, L., et al. (2000). TLC Used As Tool For Combinatorial Synthesis. ResearchGate. [Link]
-
Haagsma, N., et al. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Veterinary Quarterly, 6(1), 8-12. [Link]
-
Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015. [Link]
-
Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5829–5833. [Link]
-
Chen, Z., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Environmental Pollution, 235, 749-757. [Link]
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Van der Venne, M. T., & Brinkman, U. A. T. (1979). TLC identification of sulfonamides. Journal of Chromatography A, 187(1), 226-231. [Link]
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Technical Support Center: Preventing Sulfonyl Chloride Hydrolysis During Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the stability of sulfonyl chlorides during the synthesis of sulfonamides. Here, we provide in-depth, field-proven insights into why hydrolysis occurs and, more importantly, how to prevent it, ensuring high yields and purity in your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding sulfonyl chloride hydrolysis.
Q1: What is sulfonyl chloride hydrolysis, and why is it a problem?
A: Sulfonyl chloride hydrolysis is an undesirable side reaction where the sulfonyl chloride (R-SO₂Cl) reacts with water (H₂O) to form the corresponding sulfonic acid (R-SO₃H). This is a significant problem because it consumes your starting material, reducing the overall yield of the desired sulfonamide.[1][2] Furthermore, the sulfonic acid byproduct can complicate the purification process, as its acidic nature and polarity can make it difficult to separate from the final product.[3]
Q2: How can I tell if my sulfonyl chloride is hydrolyzing during the reaction?
A: The most common indicator is a lower-than-expected yield of your sulfonamide product.[1][2] During reaction monitoring by Thin Layer Chromatography (TLC), the sulfonic acid byproduct will typically appear as a highly polar spot that often streaks and remains at the baseline. For more definitive evidence, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture will show a mass peak corresponding to the sulfonic acid.
Q3: What is the single most critical factor in preventing hydrolysis?
A: The rigorous exclusion of water from the reaction system. Sulfonyl chlorides are highly sensitive to moisture.[1][4][5] Therefore, ensuring that all glassware, solvents, reagents, and the reaction atmosphere are anhydrous is the most crucial step you can take to prevent hydrolysis.
Q4: I'm using a standard Schotten-Baumann reaction with an aqueous base. Isn't hydrolysis inevitable?
A: While Schotten-Baumann conditions inherently involve water, the reaction is designed to favor aminolysis over hydrolysis.[6][7] The key is that the reaction between the amine and the sulfonyl chloride is typically much faster than the hydrolysis reaction, especially in a biphasic system where the sulfonyl chloride has limited contact with the bulk aqueous phase.[8] However, to ensure a complete reaction, an excess of the sulfonyl chloride is often used to compensate for some inevitable hydrolysis.[6] For highly sensitive or valuable substrates, switching to fully anhydrous conditions is recommended.
Part 2: Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This guide provides a systematic approach to identifying the source of water contamination and rectifying the issue.
Symptom: Low Yield & Significant Sulfonic Acid Byproduct Detected
Potential Cause 1: Contaminated Solvents
Even solvents labeled "anhydrous" can absorb atmospheric moisture over time once the bottle is opened.
-
Recommended Action:
-
Use Freshly Opened Solvents: Whenever possible, use a new, sealed bottle of anhydrous solvent.
-
Proper Solvent Storage: Store anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) and use a syringe/cannula for transfer rather than pouring.
-
Solvent Purification: For highly moisture-sensitive reactions, distill solvents over an appropriate drying agent immediately before use.[9]
-
| Solvent | Common Drying Agent | Distillation Notes |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distill under N₂. Avoid alkali metals.[9] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill under N₂. The deep blue color of the benzophenone ketyl indicates anhydrous conditions.[10] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir over CaH₂ for several hours, then distill. |
| Toluene | Sodium/Benzophenone | Distill under N₂.[11] |
Potential Cause 2: Inadequate Glassware Preparation
Water adsorbed onto the surface of glassware is a common and often overlooked source of contamination.
-
Recommended Action:
-
Oven Drying: Dry all glassware in an oven at >120 °C for at least 4 hours (overnight is ideal).
-
Flame Drying: For immediate use, assemble the glassware hot from the oven or flame-dry it under a vacuum while flushing with an inert gas. Allow to cool to room temperature under a positive pressure of nitrogen or argon before adding reagents.[12]
-
Potential Cause 3: Atmospheric Moisture
Performing the reaction open to the air, especially on a humid day, will introduce significant amounts of water.
-
Recommended Action:
-
Inert Atmosphere: Set up the reaction under a positive pressure of a dry, inert gas like nitrogen or argon. Use a gas bubbler or balloon to maintain this atmosphere throughout the experiment.[12]
-
Proper Reagent Addition: Add liquid reagents via syringe through a rubber septum. Add solid reagents quickly under a positive flow of inert gas.
-
Potential Cause 4: "Wet" Reagents
The amine or base used can also be a source of water.
-
Recommended Action:
-
Check Amine Purity: If the amine is a salt (e.g., a hydrochloride), it must be neutralized and extracted into an organic solvent, which is then dried thoroughly before use. Liquid amines should be checked for water content and can be dried over KOH or BaO if necessary.
-
Dry the Base: Tertiary amine bases like triethylamine or pyridine are hygroscopic. They should be distilled from a suitable drying agent (e.g., KOH or CaH₂) and stored over molecular sieves.[1]
-
Workflow for Anhydrous Sulfonamide Synthesis
The following diagram illustrates the critical steps for setting up a reaction to minimize hydrolysis.
Caption: Workflow for minimizing sulfonyl chloride hydrolysis.
Part 3: Deeper Dive into Reaction Mechanics
Q5: Why does the reaction mechanism favor aminolysis over hydrolysis?
A: The reaction proceeds via a nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride. Both the amine (R-NH₂) and water (H₂O) can act as nucleophiles. However, primary and secondary amines are generally stronger nucleophiles than water. This difference in nucleophilicity means that the rate of sulfonamide formation is significantly faster than the rate of hydrolysis, especially under controlled, anhydrous conditions.[13][14] The presence of a base, like pyridine or triethylamine, is crucial as it neutralizes the HCl byproduct, driving the reaction to completion.[12]
The Competing Pathways
This diagram illustrates the competition between the desired reaction with an amine and the undesired reaction with water.
Caption: Competing reaction pathways for a sulfonyl chloride.
Q6: Does the choice of base matter for preventing hydrolysis?
A: Yes, the choice of base is critical. The ideal base should be a strong enough proton scavenger to neutralize the generated HCl but should not introduce water or participate in side reactions.
-
Pyridine: Often used as both a base and a solvent. It's effective but must be rigorously dried.[12][15]
-
Triethylamine (TEA) & Diisopropylethylamine (DIPEA): These are stronger, non-nucleophilic bases. They are excellent choices but are also hygroscopic and must be distilled and stored properly.[2]
-
Inorganic Bases (e.g., NaOH, K₂CO₃): These are used in aqueous or biphasic (Schotten-Baumann) conditions. While effective, they inherently introduce water, making some degree of hydrolysis likely.[6][7]
Part 4: Protocols & Methodologies
Protocol 1: General Procedure for Anhydrous Sulfonamide Synthesis
This protocol provides a robust starting point for synthesizing sulfonamides while minimizing the risk of hydrolysis.
-
Glassware Preparation: Oven-dry a round-bottom flask, magnetic stir bar, and condenser at 125 °C overnight. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous dichloromethane (DCM).[12]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Using a syringe, add this solution dropwise to the stirred amine solution over 15-20 minutes.[12]
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, and saturated NaCl (brine).[12]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11]
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.[12]
References
-
King, J. F., & Lam, J. Y. L. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. [Link]
-
Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
-
White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
-
Frontier, A. (n.d.). Tips & Tricks: Drying Methods. University of Rochester Chemistry Department. [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry Resource. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic-Chemistry.org. [Link]
-
Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
King, J. F., & Durst, T. (1965). Reactions of sulfenes. II. The hydrolysis of alkanesulfonyl chlorides. Journal of the American Chemical Society. [Link]
-
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
Fadda, A. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules. [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific. [Link]
-
University of Manitoba. (n.d.). Using drying agents. University of Manitoba Chemistry. [Link]
- Google Patents. (n.d.).
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- 3. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Welcome to the technical support guide for the purification of N-(4-Bromophenyl)-4-methylbenzenesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common purification hurdles.
The synthesis of this compound, typically via the reaction of 4-bromoaniline with 4-methylbenzenesulfonyl chloride, can yield a crude product contaminated with starting materials, by-products, and residual solvents.[1][2] Effective purification is critical for downstream applications. This guide provides a structured, question-and-answer approach to navigate these challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process, offering explanations for the underlying causes and providing actionable solutions.
Q1: My isolated product is an oil or a sticky solid and fails to crystallize. What is the likely cause and solution?
A1: This is a common issue often caused by the presence of significant impurities that depress the melting point and disrupt the crystal lattice formation.
-
Probable Causes:
-
Excess Residual Solvent: Solvents used in the workup (e.g., ethyl acetate, dichloromethane) may remain, preventing solidification.
-
Unreacted Starting Materials: The presence of unreacted 4-bromoaniline or residual pyridine (if used as a base) can lead to an impure, oily product.
-
By-product Contamination: Formation of side products can interfere with crystallization.
-
-
Solutions & Protocols:
-
Ensure Complete Removal of Solvents: Dry the crude product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove volatile organic solvents.
-
Acidic Wash to Remove Basic Impurities: Before concentrating the organic extract, perform an acidic wash. This step is crucial for removing basic compounds like 4-bromoaniline and pyridine.
-
Protocol: Acidic Wash
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M hydrochloric acid (HCl) (2 x 50 mL for a 10 g scale reaction).[3]
-
Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Q2: After recrystallization, my product's melting point is still low and the range is broad. How can I achieve higher purity?
A2: A low and broad melting point is a classic indicator of impurity. This suggests that the chosen recrystallization solvent was not optimal for selectively excluding contaminants.
-
Probable Cause: The impurity has a solubility profile similar to the desired product in the chosen solvent, causing it to co-crystallize.
-
Solutions & Protocols:
-
Re-evaluate the Recrystallization Solvent: The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[4][5] A two-solvent system (one "good" solvent, one "poor" solvent) is often effective.[4]
-
Perform a Systematic Solvent Screen: Test various solvents and solvent pairs. See the detailed protocol in the FAQ section (Q6).
-
Slow Down Crystallization: Rapid cooling traps impurities. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of a more ordered, pure crystal lattice.[4]
-
Q3: My product has a persistent yellow or brown color. How can I decolorize it?
A3: Color in the final product often arises from high-molecular-weight, chromophoric by-products formed during the reaction.
-
Solution: Use activated charcoal (carbon) during recrystallization. Charcoal has a high surface area and adsorbs colored impurities.
-
Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude, colored product in the minimum amount of a suitable hot recrystallization solvent.
-
Remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.
-
Gently swirl and reheat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[4]
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
-
Q4: My TLC plate shows an impurity spot very close to my product spot. Will recrystallization be sufficient?
A4: Not necessarily. If impurities have a polarity very similar to your product, they may co-crystallize, and recrystallization may not be effective. In this case, column chromatography is the preferred method.
-
Solution: Purify the material using silica gel column chromatography. This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.
-
Recommended Starting Conditions:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system is often effective for separating compounds with close polarities.[6] Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes (or heptane) and ethyl acetate. Begin with 95:5 Hexanes:Ethyl Acetate and gradually increase the ethyl acetate concentration.
-
For a more detailed protocol, refer to the FAQ section (Q8).
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the purification workflow and best practices.
Q5: What are the most common impurities in a crude this compound synthesis?
A5: Understanding potential impurities is key to designing an effective purification strategy. The primary contaminants are typically:
| Impurity | Chemical Nature | Removal Strategy |
| 4-Bromoaniline | Basic (Starting Material) | Acidic wash (e.g., 1M HCl) |
| 4-Methylbenzenesulfonyl chloride | Acidic (Starting Material) | Hydrolyzes to the sulfonic acid during workup; removed by basic wash |
| p-Toluenesulfonic acid | Acidic (Hydrolysis Product) | Basic wash (e.g., sat. NaHCO₃) |
| Pyridine/Triethylamine | Basic (Catalyst/Base) | Acidic wash (e.g., 1M HCl) |
| Di-tosylated aniline | Neutral (By-product) | Recrystallization or Column Chromatography |
Q6: How do I perform a solvent screen to find the best recrystallization solvent?
A6: A systematic approach is crucial for identifying the optimal solvent or solvent system.[5]
-
Protocol: Small-Scale Solvent Screening
-
Place a small amount of your crude product (approx. 20-30 mg) into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition.
-
Identify "Poor" Solvents: If the compound is insoluble at room temperature, it's a potential candidate. Heat the tube to the solvent's boiling point. If the compound dissolves, it is a good candidate for single-solvent recrystallization.
-
Identify "Good" Solvents: If the compound dissolves readily at room temperature, it can be used as the "good" solvent in a two-solvent system.
-
Test Two-Solvent Systems: Take a sample dissolved in a "good" solvent and add a "poor" solvent (in which the compound is insoluble but which is miscible with the "good" solvent) dropwise until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again. If crystals form upon slow cooling, you have found a viable two-solvent system. Common pairs include Ethanol/Water and Ethyl Acetate/Hexanes.[7]
-
Q7: Can you provide a standard protocol for recrystallizing this compound?
A7: Yes. An ethanol/water system is often effective for sulfonamides.
-
Protocol: Recrystallization from Ethanol/Water
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid completely. Keep the solution at or near its boiling point.
-
If the solution is colored, proceed with the charcoal decolorization step (see Q3).
-
Once fully dissolved, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.[4]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
-
Q8: When and how should I perform column chromatography for this compound?
A8: Use column chromatography when recrystallization fails to remove impurities, especially those with similar polarity to the product, as indicated by TLC.
-
Protocol: Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin elution with the low-polarity solvent system (e.g., 95:5 Hexanes:EtOAc). Collect fractions and monitor them by TLC.
-
Apply a Gradient: If the product does not elute, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexanes:EtOAc). A stepwise or linear gradient can be effective.[6]
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
-
Visualized Workflows and Logic
Diagram 1: Synthesis and Potential Impurity Formation
Caption: Primary reaction pathway and common impurity sources.
Diagram 2: General Purification Workflow
Caption: Decision tree for selecting the appropriate purification method.
References
- BenchChem. (2025).
- Mphahlele, M. J., & Gildenhuys, S. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
- Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- UCLA Chemistry and Biochemistry. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Reddit. (2023).
- Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses Procedure.
Sources
"identifying and characterizing impurities in N-(4-Bromophenyl)-4-methylbenzenesulfonamide"
Introduction
Welcome to the technical support resource for the identification and characterization of impurities in N-(4-Bromophenyl)-4-methylbenzenesulfonamide. The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is designed for researchers, analytical scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and detailed protocols. Our approach is rooted in foundational scientific principles to empower you to not only solve immediate experimental challenges but also to build robust and reliable analytical strategies.
Part 1: Frequently Asked Questions (FAQs) on Impurity Origins
This section addresses common initial questions regarding the potential impurities you might encounter. Understanding the origin of impurities is the first step in developing a strategy for their detection and control.
Q1: What are the most likely process-related impurities in the synthesis of this compound?
A1: The most common synthesis involves the reaction of 4-bromoaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine.[1][2] Based on this, the primary process-related impurities are typically:
-
Unreacted Starting Materials: 4-bromoaniline and 4-methylbenzenesulfonyl chloride.
-
Side-Reaction Byproducts: Di-sulfonated amines or other products arising from alternative reaction pathways.
-
Reagents and Catalysts: Residual base (e.g., pyridine) used in the synthesis.
Q2: My batch shows an impurity with a similar UV profile but a different retention time in HPLC. What could it be?
A2: This is often indicative of an isomer or a closely related compound. A likely candidate is an isomeric N-phenylbenzenesulfonamide if isomeric starting materials were present as impurities in the initial reactants. Another possibility is a degradation product where the core structure, and thus the chromophore, remains intact. Further investigation with mass spectrometry is essential to determine the molecular weight of the impurity.
Q3: What types of degradation products should I expect?
A3: Sulfonamides can be susceptible to hydrolysis, oxidation, and photolytic degradation.[3][4] Forced degradation studies are the best way to proactively identify these potential degradants.[5]
-
Hydrolysis: The sulfonamide bond can be cleaved under harsh acidic or basic conditions, which would yield the starting materials: 4-bromoaniline and 4-methylbenzenesulfonic acid.
-
Oxidation: The sulfur atom is susceptible to oxidation, potentially forming higher oxidation state sulfur species.
-
Photodegradation: Exposure to UV light can lead to complex degradation pathways, often involving radical mechanisms.
Table 1: Potential Process-Related Impurities and Their Origins
| Impurity Name | Chemical Structure | Likely Origin |
| 4-Bromoaniline | Br-C₆H₄-NH₂ | Unreacted starting material |
| 4-Methylbenzenesulfonyl chloride | CH₃-C₆H₄-SO₂Cl | Unreacted starting material |
| 4-Methylbenzenesulfonic acid | CH₃-C₆H₄-SO₃H | Hydrolysis of 4-methylbenzenesulfonyl chloride or degradation of the final product |
| Bis(4-methylphenyl)sulfone | (CH₃-C₆H₄)₂SO₂ | A potential byproduct from the synthesis of the sulfonyl chloride |
Part 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis and impurity quantification.[6][7] A well-developed, stability-indicating HPLC method is crucial.
Logical Workflow for Troubleshooting Unknown HPLC Peaks
Caption: Troubleshooting workflow for an unknown HPLC peak.
Q4: My main peak for this compound is tailing. What is the cause and how do I fix it?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.
-
Causality: The nitrogen atom in the sulfonamide group can interact with residual, un-capped silanols on the C18 column surface, especially if the mobile phase pH is not optimal. This causes a portion of the analyte to move more slowly through the column, resulting in a tailed peak.
-
Solution:
-
Adjust Mobile Phase pH: Add a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This will protonate the silanols, minimizing the secondary interactions.
-
Reduce Sample Concentration: Inject a more dilute sample to ensure you are not overloading the column.
-
Use a Different Column: Consider using a column with a different stationary phase or one that is specifically end-capped for improved peak shape with basic compounds.
-
Q5: I am seeing a broad, late-eluting peak in my chromatogram that is not present in my blank injection. What is it?
A5: This could be a highly retained impurity or a result of the sample solvent being much stronger than the initial mobile phase in a gradient method.
-
Causality: If your sample is dissolved in a strong solvent (e.g., 100% acetonitrile) and your gradient starts at a high aqueous percentage, the sample may not properly "focus" on the head of the column. This can lead to broad or split peaks.
-
Solution:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Investigate the Peak: If the issue persists after changing the sample solvent, the peak is likely a real, highly hydrophobic impurity. You may need to extend the gradient or increase the final organic percentage to ensure it elutes properly.
-
Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a validated, stability-indicating method for this compound.
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column suitable for many sulfonamides.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions and aids in MS ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B | A broad gradient to ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides consistent retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A PDA detector is recommended to check for peak purity. |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL. | Ensures solubility and compatibility with the initial mobile phase. |
-
Method Validation:
-
This method must be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
-
Part 3: Troubleshooting Guide: Mass Spectrometry (MS)
MS is indispensable for determining the molecular weight of impurities and providing structural information through fragmentation patterns.[8][9]
Q6: I have an unknown peak in my LC-MS analysis. How can I begin to identify it?
A6: The first step is to examine the mass spectrum of the unknown peak.
-
Step 1: Determine the Molecular Ion: Look for the [M+H]⁺ ion in positive ESI mode or [M-H]⁻ in negative mode. For this compound (MW: 327.2 g/mol ), the [M+H]⁺ ion would be at m/z 328. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be present, showing peaks at m/z 328 and 330.
-
Step 2: Perform MS/MS Fragmentation: Fragment the molecular ion to obtain structural information. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da.[8]
-
Step 3: Propose a Structure: Based on the molecular weight and the fragmentation pattern, you can propose a structure. For example, if the molecular ion is at m/z 172/174, it could correspond to unreacted 4-bromoaniline.
Table 2: Expected Mass Fragments for this compound and Key Impurities (Positive ESI Mode)
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| API | C₁₃H₁₂BrNO₂S | 328/330 | 264/266, 172/174, 155, 91 | Loss of SO₂; Cleavage of S-N bond; p-toluenesulfonyl fragment; Tropylium ion from toluene |
| 4-Bromoaniline | C₆H₆BrN | 172/174 | - | Unreacted starting material |
| 4-Methylbenzenesulfonic acid | C₇H₈O₃S | 173 | 155, 107, 91 | Loss of H₂O; Loss of SO₂; Tropylium ion |
Protocol: LC-MS/MS for Impurity Identification
-
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
-
LC Conditions:
-
Use the HPLC method described in the previous section. Ensure the mobile phase is compatible with MS (e.g., use formic acid instead of non-volatile buffers like phosphate).
-
-
MS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full Scan (e.g., m/z 100-500) to detect all ions.
-
MS/MS Mode: Product Ion Scan. In this mode, the first mass analyzer (Q1) is set to isolate the [M+H]⁺ of the peak of interest, which is then fragmented in the collision cell (Q2). The resulting fragment ions are analyzed in the third mass analyzer (Q3).
-
Collision Energy: Start with a collision energy of 10-20 eV and optimize to achieve a good fragmentation pattern.
-
Part 4: Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation of unknown impurities once they have been isolated.[10]
Q7: I have isolated an impurity. How can I use NMR to confirm its structure as unreacted 4-bromoaniline?
A7: You would acquire a ¹H NMR spectrum and compare it to the known spectrum of 4-bromoaniline.
-
Expected Spectrum: The ¹H NMR spectrum of 4-bromoaniline in CDCl₃ will show two doublets in the aromatic region and a broad singlet for the -NH₂ protons.[11][12]
-
A doublet around 7.2-7.3 ppm (protons ortho to the bromine).
-
A doublet around 6.5-6.6 ppm (protons ortho to the amine group).
-
A broad singlet for the two amine protons (the chemical shift can vary).
-
-
Confirmation: The presence of this specific pattern, with the correct chemical shifts and coupling constants, would confirm the identity of the impurity.
Table 3: Approximate ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| API | -CH₃ | ~2.3 | ~21 |
| Aromatic (Tosyl) | ~7.3 (d), ~7.7 (d) | ~127, ~130, ~136, ~144 | |
| Aromatic (Bromophenyl) | ~7.1 (d), ~7.4 (d) | ~118, ~123, ~132, ~136 | |
| -NH- | ~10.5 (s, broad) | - | |
| 4-Bromoaniline | Aromatic | ~6.6 (d), ~7.2 (d) | ~110, ~117, ~132, ~145 |
| -NH₂ | ~3.7 (s, broad) | - | |
| 4-Methylbenzenesulfonyl chloride | -CH₃ | ~2.4 | ~21 |
| Aromatic | ~7.5 (d), ~7.8 (d) | ~128, ~130, ~133, ~146 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Protocol: NMR Analysis of an Isolated Impurity
-
Sample Preparation:
-
Ensure the isolated impurity is dry and free of residual solvents.
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for sulfonamides due to its high solubilizing power.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If the structure is unknown, acquire 2D NMR spectra such as COSY (to see ¹H-¹H correlations) and HSQC/HMBC (to see ¹H-¹³C correlations) to piece the structure together.
-
Part 5: Designing Forced Degradation Studies
Forced degradation (or stress testing) is performed to demonstrate the specificity of your analytical methods and to identify potential degradation products that could form during storage.[3][5]
Workflow for Forced Degradation and Method Validation
Caption: Workflow for conducting forced degradation studies.
Q8: How much degradation is enough in a forced degradation study?
A8: The goal is not to completely destroy the molecule. A target degradation of 5-20% is generally considered appropriate.[5]
-
Causality: If degradation is too low (<5%), you may not produce enough of the degradant to be reliably detected and characterized. If degradation is too high (>20%), it can lead to secondary degradation products that may not be relevant under normal storage conditions, making the chromatogram unnecessarily complex.
-
Solution: Start with mild conditions and shorter time points. Analyze the samples and increase the severity (temperature, time, reagent concentration) of the stress condition incrementally until the target degradation level is achieved.
Protocol: General Forced Degradation Procedure
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Take time points at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of base before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Take time points and neutralize with an equivalent amount of acid before injection.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Take time points.
-
Thermal: Store the solid API in an oven at 80°C. Dissolve a sample at each time point for analysis.
-
Photolytic: Expose the solid API and a solution to light according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC-PDA method.
-
Check for new peaks and ensure they are well-resolved from the main peak and from each other. Use the PDA detector to assess peak purity.
-
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
Sharma, V., et al. (2022). Supporting Information for A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromoaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Jios, J. L., et al. (2005). N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5- tetrahydro-1H-2-benzazepines were synthesized by intramolecu- lar sulfonylamidomethylation of N-aralkylsulfonamides in acid medium. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Hagerup, K. (2019). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline? ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzenesulfonamide, N-(4-bromophenyl)-4-methyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... Retrieved from [Link]
-
Gadani, K., et al. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
Semantic Scholar. (2016). Article. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link]
-
Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 32857-48-0 | this compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]
-
Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions generally employed for forced degradation.... Retrieved from [Link]
-
PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
Advances in Bioresearch. (2020). 2. Retrieved from [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]
-
Ngassa, F. N., et al. (2020). The synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
Sources
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- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
"scale-up synthesis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide challenges and solutions"
Technical Support Center: Scale-Up Synthesis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and optimize your process with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for a successful scale-up campaign.
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is a classic nucleophilic substitution reaction where the primary amine, 4-bromoaniline, attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1][2] This reaction, often referred to as tosylation, forms a stable sulfonamide bond and generates hydrochloric acid (HCl) as a byproduct.[2][3]
Q2: Why is a base mandatory for this reaction, and what are the considerations for choosing one at scale?
A2: A base is critical to neutralize the HCl generated during the reaction.[1][2] If not neutralized, the HCl will protonate the starting 4-bromoaniline, rendering it non-nucleophilic and halting the reaction.
-
For Lab Scale: Pyridine is often used as it can serve as both the base and the solvent.[3][4] However, its high boiling point and odor make it challenging to remove at scale.
-
For Scale-Up: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or ethyl acetate are preferred.[5] They are effective HCl scavengers and are more easily removed during work-up than pyridine. The choice depends on cost, ease of handling, and the specific solubility requirements of your system.
Q3: What is the most common and problematic side reaction during this synthesis?
A3: The most significant side reaction is the formation of the di-tosylated byproduct, N-(4-bromophenyl)-N-(4-methylbenzenesulfonyl)-4-methylbenzenesulfonamide.[5] This occurs when the nitrogen atom of the newly formed sulfonamide product is deprotonated by the base, creating an anion that then attacks a second molecule of TsCl. This issue is exacerbated by high temperatures, the use of a strong excess of TsCl, or a highly basic reaction medium.[5]
Q4: What are the key safety and handling considerations for scaling up this process?
A4:
-
Exothermic Reaction: The reaction is exothermic, especially during the addition of TsCl. Uncontrolled exotherms can lead to side reactions and pressure buildup. Gradual, subsurface addition of TsCl at a controlled temperature (e.g., 0-10 °C) is crucial.[5]
-
Reagent Handling: p-Toluenesulfonyl chloride is corrosive and a lachrymator. 4-Bromoaniline is toxic. Both should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
-
HCl Off-Gassing: The reaction generates HCl gas, which must be scrubbed or safely vented, especially at a large scale.
-
Solvent Safety: Use of solvents like DCM requires careful handling due to their volatility and potential health effects. Consider greener solvent alternatives where possible.
Q5: How can I effectively monitor the reaction to determine its completion point?
A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[5] A suitable mobile phase (e.g., 30% ethyl acetate in hexane) can clearly separate the starting 4-bromoaniline, the desired product, and the di-tosylated byproduct. The reaction is considered complete when the 4-bromoaniline spot is no longer visible on the TLC plate. This prevents running the reaction for an unnecessarily long time, which can increase the risk of side product formation.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific problems encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or Stalled Reaction | 1. Insufficient Base: The 4-bromoaniline has been protonated by HCl, halting the reaction. 2. Poor Reagent Quality: Moisture in the solvent or on glassware can hydrolyze the TsCl. The 4-bromoaniline may be of low purity. 3. Poor Mixing: At scale, inadequate agitation can lead to localized concentration gradients, preventing reagents from interacting effectively. | 1. Action: Add an additional portion of base (e.g., 0.2-0.5 equivalents) and monitor by TLC. Rationale: This will neutralize any excess HCl and reactivate the 4-bromoaniline. 2. Action: Ensure all reagents and solvents are anhydrous. Verify the purity of starting materials via techniques like NMR or melting point analysis. Rationale: TsCl is highly susceptible to hydrolysis, which consumes the reagent and produces p-toluenesulfonic acid, complicating purification. 3. Action: Increase the agitation speed or use an overhead stirrer with appropriate impeller design for the vessel size. Rationale: Homogeneous mixing is essential for consistent reaction kinetics and to prevent localized exotherms. |
| High Levels of Di-tosylated Impurity | 1. Excess TsCl: Using a large excess of tosyl chloride drives the secondary reaction.[5] 2. High Reaction Temperature: Elevated temperatures provide the activation energy needed to deprotonate the sulfonamide product and facilitate the second tosylation.[5] 3. Incorrect Base Stoichiometry: Using too much of a strong base can increase the equilibrium concentration of the sulfonamide anion. | 1. Action: Limit the excess of TsCl to 1.05-1.1 equivalents. Rationale: This provides a slight excess to drive the primary reaction to completion without leaving a large, unreacted pool of TsCl to form the byproduct. 2. Action: Maintain a low temperature (0-5 °C) during TsCl addition and allow the reaction to warm slowly to room temperature.[5] Rationale: Keeping the temperature low minimizes the rate of the less favorable di-tosylation reaction relative to the desired mono-tosylation. 3. Action: Use the minimum effective amount of base (typically 1.1-1.5 equivalents for TEA/DIPEA, or ~3 equivalents if using pyridine).[5] Rationale: This ensures HCl is scavenged without creating an overly basic environment that promotes deprotonation of the product. |
| Product Fails to Crystallize or Oils Out | 1. Presence of Impurities: Unreacted starting materials, the di-tosylated byproduct, or residual base/salts can act as crystallization inhibitors. 2. Incorrect Solvent System: The chosen solvent for crystallization may not provide the necessary solubility differential between hot and cold conditions. | 1. Action: Implement a more rigorous aqueous work-up. Wash the organic layer with dilute HCl (to remove the amine base), followed by saturated NaHCO₃ (to remove excess TsCl and acidic impurities), and finally brine. Rationale: A clean crude product is essential for successful crystallization. Removing ionic and highly polar impurities is key. 2. Action: Perform a solvent screen for crystallization. Common systems include ethanol/water, isopropanol/water, ethyl acetate/heptane, or toluene. Rationale: A good crystallization solvent will fully dissolve the product when hot but provide low solubility when cold, allowing for the formation of a pure crystalline solid. |
| Difficult Work-up and Emulsion Formation | 1. Phase Separation Issues: At scale, vigorous mixing of organic and aqueous layers can lead to stable emulsions, especially if salts are present. 2. High Concentration: Overly concentrated reaction mixtures can be viscous and difficult to handle and separate. | 1. Action: Add brine (saturated NaCl solution) during the aqueous wash steps to increase the ionic strength of the aqueous phase, which helps to break emulsions. Allow adequate time for layers to settle. Rationale: Brine increases the polarity difference between the two phases, forcing them to separate more cleanly. 2. Action: Ensure the reaction is not overly concentrated. Dilute the mixture with additional solvent before beginning the aqueous work-up. Rationale: Lowering the viscosity improves mass transfer and makes phase separation much more efficient. |
Section 3: Recommended Scale-Up Protocol
This protocol is a robust starting point for a multi-gram to kilogram scale synthesis.
1. Reagent Charging and Initial Cooldown:
-
Charge a suitably sized reactor with 4-bromoaniline (1.0 eq) and ethyl acetate (EtOAc, 5-10 volumes relative to the starting amine).
-
Begin agitation and cool the mixture to 0-5 °C using an appropriate cooling bath.
-
Add triethylamine (TEA, 1.2 eq) to the cooled solution.
2. p-Toluenesulfonyl Chloride Addition:
-
In a separate vessel, dissolve p-toluenesulfonyl chloride (TsCl, 1.05 eq) in EtOAc (2-3 volumes).
-
Add the TsCl solution to the reaction mixture dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Slow addition is critical to manage the reaction exotherm and prevent the formation of hotspots that can lead to di-tosylation.[5]
-
3. Reaction Monitoring:
-
Allow the reaction to stir at 0-5 °C for 1 hour after the addition is complete, then let it warm to room temperature (20-25 °C).
-
Monitor the consumption of 4-bromoaniline by TLC every 1-2 hours. The reaction is typically complete in 4-12 hours.
4. Aqueous Work-Up:
-
Once the reaction is complete, cool the mixture back to 10-15 °C.
-
Quench the reaction by adding water (5 volumes).
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 3 volumes) - to remove TEA and any unreacted 4-bromoaniline.
-
Saturated NaHCO₃ solution (2 x 3 volumes) - to remove p-toluenesulfonic acid and unreacted TsCl.
-
Brine (1 x 3 volumes) - to break any emulsions and remove residual water.
-
5. Product Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
For purification, dissolve the crude solid in hot ethanol (or isopropanol) and slowly add water until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the solid product by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Section 4: Visual Guides
Diagram 1: General Synthesis Workflow
Sources
Technical Support Center: Managing Moisture-Sensitive Reagents in Sulfonamide Synthesis
Welcome to the Technical Support Center dedicated to addressing the challenges of handling moisture-sensitive reagents in sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, ensuring the success and reproducibility of your experiments.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems encountered during sulfonamide synthesis that are often linked to the presence of moisture.
Issue 1: Consistently Low or No Yield of Sulfonamide Product
Question: My sulfonamide synthesis is consistently resulting in low or negligible yields. I suspect an issue with my sulfonyl chloride. What's the likely cause and how can I fix it?
Answer: The most probable cause of persistently low yields in sulfonamide synthesis is the hydrolysis of your sulfonyl chloride starting material.[1][2][3][4] Sulfonyl chlorides are highly reactive electrophiles that readily react with water to form the corresponding sulfonic acid.[1][5] This sulfonic acid is unreactive towards the amine, thus halting the desired reaction pathway and diminishing your yield.[1]
Causality Explained: The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Water, acting as a nucleophile, attacks this sulfur atom, leading to the displacement of the chloride ion and the formation of sulfonic acid and hydrochloric acid (HCl).[5]
Troubleshooting Workflow: Diagnosing and Preventing Sulfonyl Chloride Hydrolysis
Caption: Troubleshooting workflow for low sulfonamide yield.
Solutions & Best Practices:
-
Reagent Quality:
-
Use Fresh Reagents: It is highly recommended to use a fresh or recently purchased bottle of sulfonyl chloride.[1] Over time, even with seemingly proper storage, atmospheric moisture can lead to gradual hydrolysis.[1]
-
Proper Storage: Store sulfonyl chlorides in a cool, dry place, preferably in a desiccator.[5] The container must be tightly sealed.[5]
-
-
Anhydrous Reaction Conditions:
-
Glassware: All glassware must be rigorously dried before use, either in an oven (overnight at >120 °C) or by flame-drying under vacuum.[6][7]
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are a good starting point, but for highly sensitive reactions, it's best to dry them in-house. Dichloromethane and tetrahydrofuran are common choices.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon.[1][8][9] This prevents atmospheric moisture from entering the reaction vessel.[8]
-
Issue 2: Formation of an Insoluble Precipitate During the Reaction
Question: An unexpected white solid crashed out of my reaction mixture shortly after adding the base (pyridine/triethylamine). What is happening?
Answer: This precipitate is likely the hydrochloride salt of your amine base (e.g., pyridinium hydrochloride or triethylammonium hydrochloride). This is a normal and expected outcome of the reaction. The sulfonamide formation generates one equivalent of hydrochloric acid (HCl), which is neutralized by the amine base.[1][2]
Causality Explained: The reaction between the sulfonyl chloride and the amine forms the sulfonamide and HCl. The amine base (e.g., pyridine) acts as an acid scavenger, reacting with the generated HCl to form the corresponding ammonium salt.[1][10] These salts are often poorly soluble in common organic solvents like dichloromethane or THF, causing them to precipitate.
Solution: The formation of this salt is a good indicator that the reaction is proceeding. It does not typically interfere with the reaction. The salt is removed during the aqueous workup step by washing the organic layer with water or a dilute acid solution (e.g., 1M HCl).[1]
Issue 3: Reaction Stalls or Proceeds Very Slowly
Question: My reaction is very slow, or TLC analysis shows incomplete conversion even after an extended period. I've already ensured anhydrous conditions. What else could be the problem?
Answer: Assuming water has been effectively excluded, a stalled reaction can be due to the protonation of the amine starting material, rendering it non-nucleophilic.[2] This occurs if the base is not added or is not effective enough to neutralize the HCl generated during the reaction.[2]
Causality Explained: The amine starting material is a nucleophile. If the HCl byproduct is not scavenged, it will protonate the unreacted amine, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively stopping the reaction.[1][2]
Troubleshooting Logic for Stalled Reactions
Caption: Decision tree for troubleshooting stalled sulfonamide reactions.
Solutions:
-
Base Stoichiometry and Addition:
-
Ensure at least one equivalent of a non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the HCl.[1] Often, a slight excess (1.5 equivalents) is beneficial.[1]
-
The base should be present in the reaction mixture with the amine before or during the addition of the sulfonyl chloride.
-
-
Amine Reactivity:
Section 2: FAQs - Proactive Moisture Management
This section provides answers to frequently asked questions about proactively managing moisture in your experimental setup.
Q1: How can I be certain my solvents are truly anhydrous?
A1: While commercial anhydrous solvents are a good starting point, their water content can increase upon opening and handling. For maximum certainty:
-
Use Molecular Sieves: Activated 3Å or 4Å molecular sieves are highly effective for drying most common organic solvents.[11][12] They can achieve residual moisture levels in the low ppm range.[11][13]
-
Karl Fischer Titration: This is the gold standard for quantifying water content in solvents and can confirm dryness to <0.01% water.[14]
Q2: What is the proper way to activate and use molecular sieves?
A2: Molecular sieves are shipped with water absorbed and must be activated before use.[15][16]
-
Activation: Heat the sieves in a laboratory oven at 300-320 °C for at least 15 hours.[15] For smaller lab-scale amounts, heating in a Schlenk flask under high vacuum at 180-200 °C overnight is also effective.[12]
-
Cooling and Storage: After heating, cool the sieves in a desiccator or under a stream of inert gas.[15][16] Store them in a tightly sealed container to prevent re-adsorption of atmospheric moisture.[12][15]
-
Usage: Add the activated sieves to your solvent (typically 10-20% w/v) and allow it to stand for at least 48-72 hours for optimal drying.[11][13][16]
| Drying Agent | Typical Solvents | Key Considerations |
| 3Å Molecular Sieves | Methanol, Ethanol, Acetonitrile, THF, DCM | Pore size excludes most organic molecules, selectively adsorbing water.[11][12] |
| 4Å Molecular Sieves | THF, Toluene, Dichloromethane (DCM) | Suitable for general purpose drying of many common solvents.[12] |
| Sodium Sulfate (Na₂SO₄) | General purpose, post-workup drying | Low capacity and slow; best for pre-drying or removing visible water droplets.[17] |
| Magnesium Sulfate (MgSO₄) | General purpose, post-workup drying | Faster and higher capacity than sodium sulfate.[17] |
Q3: What are the essential inert atmosphere techniques I should be using?
A3: Using an inert atmosphere is crucial for excluding both moisture and oxygen.[6][8] The two primary laboratory setups are the Schlenk line and the glovebox.[6][18]
-
Schlenk Line: A dual-manifold apparatus that allows for the evacuation of air from a flask and backfilling with an inert gas (nitrogen or argon).[18][19] This "purge-and-refill" cycle, typically repeated three times, effectively removes air and adsorbed moisture from the reaction vessel.[6]
-
Reagent Transfer: Liquid reagents can be transferred between sealed flasks using a syringe or a double-tipped needle (cannula) under a positive pressure of inert gas.[18][20]
Experimental Workflow: Setting up a Reaction Under Inert Atmosphere
Caption: Standard workflow for initiating a moisture-sensitive sulfonamide synthesis.
Q4: Can I use an aqueous base like sodium hydroxide?
A4: While possible under specific conditions (e.g., Schotten-Baumann conditions), using an aqueous base like NaOH significantly increases the risk of sulfonyl chloride hydrolysis, which is often the faster reaction.[1] For most research-scale syntheses requiring high yields and purity, a non-nucleophilic organic base (e.g., pyridine, triethylamine) in an anhydrous organic solvent is the preferred and more reliable method.[1]
Section 3: Key Experimental Protocols
Protocol 1: Activation of Molecular Sieves
-
Place the molecular sieves (3Å or 4Å) in a large, heat-resistant beaker or a Schlenk flask.[12][15]
-
Oven Method: Place the beaker in a laboratory oven and heat at 300-320 °C for a minimum of 15 hours.[15]
-
Schlenk Flask Method: Assemble the Schlenk flask in a sand bath. Connect the flask to a Schlenk line equipped with a liquid nitrogen trap. Heat the sand bath to 180-200 °C while under high vacuum for 8-12 hours.[12]
-
Allow the sieves to cool to room temperature under vacuum or in a desiccator.[15]
-
Quickly transfer the activated sieves to a dry, airtight container for storage.
Protocol 2: General Procedure for Sulfonamide Synthesis Under Anhydrous Conditions
-
Glassware Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.[21]
-
Reagent Addition:
-
To the flask, add the primary or secondary amine (1.0 eq).
-
Dissolve the amine in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add the anhydrous base (e.g., pyridine, 1.5 eq) to the solution.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][17]
-
-
Purification: Purify the crude sulfonamide by recrystallization or column chromatography. Common recrystallization solvents include ethanol or ethanol/water mixtures.[1]
References
-
Jalon. (n.d.). A complete Guide on How to Activate Molecular Sieve. Jalon. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2014). Reactivity control using a Schlenk line. ACS Chemical Health & Safety. Retrieved from [Link]
-
Sciencing. (2022, August 30). How To Activate Molecular Sieves. Sciencing. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]
-
Chiu, H.-C., & Morin, T. J. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. Retrieved from [Link]
-
Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry, 75(24), 8351-8354. Retrieved from [Link]
-
University of St Andrews. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]
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Chemtips. (2014, December 1). How to Activate Molecular Sieves. WordPress.com. Retrieved from [Link]
-
Fiveable. (n.d.). Inert atmosphere Definition. Organic Chemistry II Key Term. Retrieved from [Link]
-
Red River. (2024, October 22). Understanding Molecular Sieves and Their Role in Solvent Drying. Red River. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Using drying agents. Department of Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Drying Agents for Organic Solvents. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
VACUUBRAND. (2024, November 12). Keeping air and moisture out. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]
-
ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine... Retrieved from [Link]
-
National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
YouTube. (2022, February 1). Inert Atmosphere. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for sulfimide synthesis. Retrieved from [Link]
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Technical Support Center: Synthesis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide. This document, curated by our Senior Application Scientists, provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the synthesis of this important sulfonamide intermediate. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you optimize your reactions, solve common problems, and explore alternative synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the classical Hinsberg reaction approach and its alternatives.
Part 1: The Classical Approach - Hinsberg Reaction
The most common method for preparing N-aryl sulfonamides is the reaction of an amine with a sulfonyl chloride in the presence of a base.[1] For this target molecule, this involves reacting 4-bromoaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride or TsCl).
}
Figure 1. Key components of the Hinsberg reaction for the target synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this sulfonamide synthesis are typically traced back to a few key issues:
-
Hydrolysis of Tosyl Chloride: Tosyl chloride is highly sensitive to moisture.[2] Any water present in your solvent, on your glassware, or in the amine starting material will hydrolyze TsCl to the unreactive p-toluenesulfonic acid.[2]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If your 4-bromoaniline has been stored for a long time, consider drying it or using a fresh bottle. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.[2]
-
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not effectively neutralize the HCl generated during the reaction, which can protonate the starting amine, rendering it non-nucleophilic. A base that is too strong or bulky can lead to side reactions.
-
Side Reactions: With primary amines like 4-bromoaniline, a common side reaction is the formation of a bis-sulfonated product, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of TsCl.
-
Solution: To minimize this, use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride.[2] Alternatively, add the tosyl chloride solution slowly (dropwise) to the solution of the amine and base. This maintains a low concentration of TsCl, favoring reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.[2]
-
Q2: I'm seeing an unexpected, insoluble solid in my reaction mixture. What could it be?
A2: The primary sulfonamide product, this compound, is acidic due to the proton on the nitrogen. In the presence of the base (like pyridine or TEA), it can form a salt which might have different solubility characteristics. The Hinsberg test uses this principle to distinguish amines.[3][4][5]
-
Primary Amine Product (Your Target): Forms a sulfonamide (R-NH-SO₂-R') which has an acidic proton. In the presence of aqueous base (like NaOH used in workup), it forms a soluble salt (Na⁺[R-N-SO₂-R']⁻).[5]
-
Secondary Amine Impurity Product: If your starting material contained a secondary amine impurity, it would form a sulfonamide (R₂N-SO₂-R') which has no acidic proton and will remain insoluble in aqueous base.[5]
If the insoluble solid is your desired product before workup, it may simply be precipitating from the organic solvent. If it appears after adding aqueous base during workup, it is likely an impurity derived from a secondary amine.
Q3: How do I effectively purify my final product?
A3: Purification is crucial for removing unreacted starting materials, the base, and any side products.
-
Aqueous Workup: After the reaction is complete, the mixture should be diluted with a solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with:
-
Recrystallization: This is the most effective method for obtaining a highly pure solid product. A common solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly. The pure sulfonamide should crystallize out.[6]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexane.[7]
Part 2: Alternative Synthetic Routes
While the Hinsberg reaction is robust, certain substrates or research goals may necessitate alternative approaches. Modern cross-coupling reactions offer powerful, albeit more complex, alternatives.
}
Figure 2. Comparison of two alternative cross-coupling routes.
Q4: My 4-bromoaniline is very precious or sterically hindered. Is there a route that avoids using it as a nucleophile?
A4: Yes. Transition metal-catalyzed cross-coupling reactions allow you to form the C-N bond by coupling p-toluenesulfonamide with an aryl halide. This reverses the "polarity" of your synthesis.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for N-arylation.[8] You would couple p-toluenesulfonamide with a 1,4-dihalogenated benzene (like 1,4-dibromobenzene or 1-bromo-4-iodobenzene). The challenge is achieving selective reaction at only one of the halogen sites. Palladium nanoparticles have also been reported as effective catalysts for this transformation.[9]
-
Copper-Catalyzed Ullmann Condensation: This is a more classical C-N coupling method that often requires higher temperatures but can be very effective.[10][11] It involves coupling p-toluenesulfonamide with an activated aryl halide (aryl iodides are more reactive than bromides) using a copper catalyst.[10][12][13]
Q5: What are the main advantages and disadvantages of these cross-coupling routes compared to the Hinsberg reaction?
A5:
| Feature | Hinsberg Reaction | Buchwald-Hartwig / Ullmann Coupling |
| Starting Materials | 4-Bromoaniline + Tosyl Chloride | p-Toluenesulfonamide + 1,4-Dihalobenzene |
| Cost & Availability | Generally inexpensive and readily available reagents. | Catalysts and ligands can be expensive. |
| Reaction Conditions | Mild (0°C to RT), simple setup.[2][14] | Often requires elevated temperatures and strictly inert atmospheres. |
| Functional Group Tolerance | Good, but sensitive to other nucleophilic groups. | Excellent, tolerates a wide range of functional groups.[9][15] |
| Key Challenge | Potential for bis-sulfonylation; moisture sensitivity. | Catalyst poisoning, ligand selection, potential for diarylation. |
Detailed Experimental Protocols
Protocol 1: Classical Synthesis via Hinsberg Reaction
This protocol describes the synthesis of this compound from 4-bromoaniline and tosyl chloride.
Materials:
-
4-Bromoaniline (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Add pyridine (2.0 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimum amount of anhydrous DCM.
-
Add the tosyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield the pure product.
Protocol 2: Alternative Synthesis via Ullmann Condensation
This protocol is an example of a modern, ligand-assisted Ullmann-type coupling.
Materials:
-
p-Toluenesulfonamide (1.2 eq)
-
1-Bromo-4-iodobenzene (1.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add CuI (0.1 eq), K₂CO₃ (2.0 eq), and p-toluenesulfonamide (1.2 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene (or dioxane), followed by 1-bromo-4-iodobenzene (1.0 eq) and DMEDA (0.2 eq) via syringe.
-
Heat the reaction mixture to 110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the target compound.
References
-
Khalaj, M., Ghazanfarpour-Darjani, M., Talei Bavil Olyai, M. R., & Faraji Shamami, S. (n.d.). Palladium nanoparticles as reusable catalyst for the synthesis of N-aryl sulfonamides under mild reaction conditions. Taylor & Francis Online. [Link]
-
Biscoe, M. R., & MacMillan, D. W. C. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 133(49), 19806–19809. [Link]
-
Mphahlele, M. J., Maluleka, M. M., & Gildenhuys, S. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(15), 2789. [Link]
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(n.d.). What are the reaction conditions for synthesizing Tosyl Chloride? - Blog. [Link]
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(n.d.). Hinsberg reaction. Grokipedia. [Link]
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Smith, A. M., & Bull, J. A. (2021). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Organic Letters, 23(15), 5873–5878. [Link]
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Chourasiya, A., Kumar, S., & Singh, P. K. (2020). Palladium-catalyzed N-(acridin-9-yl)arene sulfonamides synthesis... ResearchGate. [Link]
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Kim, H., & Lee, P. H. (2021). Palladium-Catalyzed Intramolecular Allylic Amidation via Decarboxylative Aromatization: Synthesis of N-Allyl-N-aryl Sulfonamides. The Journal of Organic Chemistry, 86(13), 8971–8981. [Link]
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(n.d.). Hinsberg Reagent And Test. Unacademy. [Link]
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(n.d.). Hinsberg Reagent And Test. BYJU'S. [Link]
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(n.d.). Hinsberg reaction. Wikipedia. [Link]
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Wang, L., et al. (2023). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers. [Link]
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(n.d.). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. [Link]
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Liu, X., & Hartwig, J. F. (2008). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 10(4), 609–612. [Link]
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(n.d.). N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry | Request PDF. ResearchGate. [Link]
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(n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
(n.d.). Ullmann-type sulfenamide synthesis scope with (hetero)aryl iodides.[a]. ResearchGate. [Link]
-
Cole, D. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
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(n.d.). Ullmann condensation. Wikipedia. [Link]
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Wang, B., et al. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 18(1), 935–942. [Link]
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(n.d.). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides | Request PDF. ResearchGate. [Link]
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(n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Journal of Sulfur Chemistry. [Link]
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(27), 4759–4764. [Link]
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(27), 4759–4764. [Link]
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(n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
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(n.d.). Organic Syntheses Procedure. [Link]
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(n.d.). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]
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(n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]
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(n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide. PubChem. [Link]
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Validation & Comparative
"validation of N-(4-Bromophenyl)-4-methylbenzenesulfonamide structure by spectroscopic methods"
<Validation of N-(4-Bromophenyl)-4-methylbenzenesulfonamide Structure by Spectroscopic Methods
A Comparative Guide for Structural Elucidation
Introduction
In the realm of synthetic and medicinal chemistry, the unambiguous confirmation of a molecule's structure is a foundational requirement.[1][2] this compound is a key intermediate in the synthesis of various biologically active compounds. Its structural integrity is paramount to ensure the desired downstream chemical transformations and biological outcomes. This guide provides a comprehensive comparison of spectroscopic methods for the validation of its structure, presenting a logical workflow that leverages the orthogonal nature of different analytical techniques to build a cohesive and trustworthy structural assignment.
The core principle of this guide is structural validation through data convergence . We will demonstrate how data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) collectively provide irrefutable evidence for the structure of this compound. Each technique offers a unique perspective on the molecule's architecture, and their combined interpretation forms a self-validating system.[1]
The Validation Workflow: A Multi-Technique Approach
Confidence in a chemical structure is achieved not by a single analysis, but by the corroboration of results from multiple, independent methods. The workflow presented here follows a standard industry practice for the characterization of newly synthesized small molecules.
Caption: Overall workflow for the spectroscopic validation of a synthesized compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Rationale: FT-IR spectroscopy is the initial, rapid screening tool to confirm the presence of key functional groups. For this compound, we are specifically looking for evidence of the N-H bond in the sulfonamide, the S=O stretches of the sulfonyl group, and the aromatic C-H and C=C bonds. The absence of certain peaks, such as a broad O-H stretch, can also be informative in confirming purity. Attenuated Total Reflectance (ATR) is the chosen sampling technique due to its simplicity, requiring minimal to no sample preparation for solid powders.[3][4][5]
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Ensure the Bruker Alpha-P ATR FTIR spectrometer's diamond crystal is clean.[6]
-
Background Scan: Perform a background scan to capture the ambient atmospheric spectrum (e.g., CO₂ and H₂O vapor), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[3][7]
-
Pressure Application: Use the built-in press to apply consistent pressure, ensuring optimal contact between the sample and the crystal.[6][8]
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[7]
-
Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Data Comparison: Expected vs. Experimental FT-IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Structural Assignment |
| N-H Stretch | 3350 - 3150 | ~3260 | Sulfonamide N-H bond |
| Aromatic C-H Stretch | 3100 - 3000 | ~3080 | C-H bonds of the two aromatic rings |
| Asymmetric SO₂ Stretch | 1370 - 1315 | ~1335 | Asymmetric S=O stretch of the sulfonyl group[9][10] |
| Symmetric SO₂ Stretch | 1180 - 1140 | ~1160 | Symmetric S=O stretch of the sulfonyl group[9][10] |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple peaks ~1590, 1490 | Benzene ring skeletal vibrations |
| C-N Stretch | 1300 - 1200 | ~1280 | Aromatic Carbon to Nitrogen bond |
| C-S Stretch | 800 - 600 | ~710 | Aromatic Carbon to Sulfur bond |
| C-Br Stretch | 700 - 500 | ~650 | Aromatic Carbon to Bromine bond |
Interpretation: The presence of strong absorption bands corresponding to the N-H and the symmetric and asymmetric SO₂ stretches provides compelling initial evidence for the sulfonamide core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry, providing detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).[1][11] For our target molecule, ¹H NMR will help us identify all unique protons, their integrations (relative numbers), and their coupling patterns (neighboring protons). ¹³C NMR will identify all unique carbon environments. The choice of DMSO-d₆ as a solvent is strategic; it is an excellent solvent for many sulfonamides and, importantly, the acidic sulfonamide proton (SO₂NH) is readily observable, unlike in CDCl₃ where it can sometimes exchange too rapidly.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean vial.[12][13]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[13] Ensure complete dissolution, using gentle vortexing if necessary.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[14][15]
-
Data Acquisition:
-
Insert the sample into the spectrometer (e.g., a 400 MHz instrument).
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Data Comparison: Expected vs. Experimental NMR Data
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.7 | Singlet (broad) | 1H | SO₂NH |
| ~7.65 | Doublet | 2H | Protons ortho to SO₂ group (H-2, H-6) |
| ~7.50 | Doublet | 2H | Protons ortho to Bromine (H-2', H-6') |
| ~7.35 | Doublet | 2H | Protons meta to SO₂ group (H-3, H-5) |
| ~7.15 | Doublet | 2H | Protons meta to Bromine (H-3', H-5') |
| ~2.35 | Singlet | 3H | CH ₃ on the tosyl group |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~143.5 | C-4 (ipso-carbon attached to CH₃) |
| ~137.0 | C-1' (ipso-carbon attached to NH) |
| ~136.5 | C-1 (ipso-carbon attached to SO₂) |
| ~132.0 | C-3', C-5' |
| ~129.5 | C-3, C-5 |
| ~127.0 | C-2, C-6 |
| ~122.5 | C-2', C-6' |
| ~118.0 | C-4' (ipso-carbon attached to Br) |
| ~21.0 | C H₃ |
Interpretation: The ¹H NMR spectrum clearly resolves the four distinct aromatic proton environments as doublets, consistent with para-substitution on both rings. The integration values (2H for each aromatic signal, 3H for the methyl, 1H for the NH) perfectly match the proposed structure. The ¹³C NMR shows the expected 8 unique carbon signals (due to symmetry), confirming the overall carbon framework.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like sulfonamides, and it typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. High-Resolution Mass Spectrometry (HRMS) can provide a mass measurement with enough accuracy to predict the elemental composition. Fragmentation patterns can also offer structural clues.[16] The cleavage of the S-N bond is a characteristic fragmentation pathway for sulfonamides.[17]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Fragmentation (MS/MS): If desired, select the molecular ion peak (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.
Data Comparison: Expected vs. Experimental MS Data
Molecular Formula: C₁₃H₁₂BrNO₂S Exact Mass: 340.9772
| Analysis Mode | Expected m/z | Observed m/z (HRMS) | Assignment |
| ESI (+) | 341.9850 | ~341.9845 | [M+H]⁺ (¹³C₁₂¹²C₁H₁₃⁷⁹BrN₂O₂S) |
| ESI (-) | 339.9694 | ~339.9699 | [M-H]⁻ (¹³C₁₂¹²C₁H₁₁⁷⁹BrN₂O₂S) |
| Characteristic Fragments (from [M+H]⁺) | |||
| 170.98 | ~171 | [Br-C₆H₄-NH₂]⁺ (p-bromoaniline fragment) | |
| 155.02 | ~155 | [CH₃-C₆H₄-SO₂]⁺ (tosyl fragment) | |
| 91.05 | ~91 | [C₇H₇]⁺ (tropylium ion from tosyl group) |
Interpretation: The observed high-resolution mass of the molecular ion is in excellent agreement with the calculated exact mass for the proposed formula, C₁₃H₁₂BrNO₂S. The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) would further confirm the presence of a single bromine atom. The observed fragments corresponding to the p-bromoaniline and tosyl moieties are consistent with the known fragmentation behavior of sulfonamides and provide additional structural support.[17][18]
Caption: Logical convergence of data from orthogonal spectroscopic methods.
Conclusion
The structural validation of this compound has been successfully demonstrated through a comparative analysis of FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry data. Each technique provided distinct and complementary information:
-
FT-IR confirmed the presence of the essential sulfonamide (N-H, S=O) and aromatic functional groups.
-
NMR elucidated the precise connectivity of the carbon-hydrogen framework, confirming the para-substituted pattern of both aromatic rings and the relative number of protons.
-
Mass Spectrometry verified the correct molecular weight and elemental formula, with fragmentation patterns supporting the linkage of the two key aromatic moieties.
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Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available from: [Link]
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Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. Available from: [Link]
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Rittner, R., et al. (2007). Complete Assignment of 1H and 13C NMR Spectra of Some Alpha-Arylthio and Alpha-Arylsulfonyl Substituted N-methoxy-N-methyl Propionamides. Magnetic Resonance in Chemistry, 45(1), 87-9. Available from: [Link]
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Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available from: [Link]
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A Comparative Analysis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide and its Parent Compound, p-Toluenesulfonamide
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] From their initial discovery as antibacterial agents to their current applications as anticancer, anti-inflammatory, and antiviral drugs, sulfonamides have demonstrated remarkable versatility.[2] Their mechanism of action, particularly in bacteria, often involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis.[3] This disruption of a vital metabolic pathway highlights the power of sulfonamides as targeted therapeutic agents. This guide provides a detailed comparative analysis of a substituted sulfonamide, N-(4-Bromophenyl)-4-methylbenzenesulfonamide, and its parent compound, 4-methylbenzenesulfonamide (commonly known as p-toluenesulfonamide or tosylamide), offering insights into how structural modifications influence physicochemical properties, spectroscopic characteristics, and biological activity.
Structural Overview: A Tale of Two Molecules
The fundamental difference between this compound and p-toluenesulfonamide lies in the substitution at the sulfonamide nitrogen. While p-toluenesulfonamide possesses a primary sulfonamide group (-SO₂NH₂), its derivative has a 4-bromophenyl group attached to the nitrogen atom, forming a secondary sulfonamide. This seemingly simple modification has profound implications for the molecule's properties.
Caption: Chemical structures of the two sulfonamides.
Comparative Physicochemical Properties
The introduction of the bulky and lipophilic 4-bromophenyl group in this compound significantly alters its physicochemical properties compared to the parent p-toluenesulfonamide.
| Property | p-Toluenesulfonamide | This compound | Rationale for Difference |
| Molecular Formula | C₇H₉NO₂S | C₁₃H₁₂BrNO₂S | Addition of a C₆H₄Br group. |
| Molecular Weight | 171.22 g/mol [4][5][6][7] | 341.22 g/mol | The presence of the heavier bromine atom and the additional phenyl ring significantly increases the molecular weight. |
| Melting Point | 134-137 °C[4] | 146-148 °C[8] | The larger, more rigid structure and increased intermolecular forces (van der Waals) in the N-substituted compound lead to a higher melting point. |
| Solubility | Soluble in alcohol, very slightly soluble in water.[4] | Generally expected to have lower aqueous solubility and higher solubility in nonpolar organic solvents. | The large, nonpolar 4-bromophenyl group increases the lipophilicity of the molecule, reducing its affinity for polar solvents like water. |
| pKa | ~10.17[5] | Expected to be lower (more acidic). | The electron-withdrawing nature of the 4-bromophenyl group increases the acidity of the sulfonamide N-H proton, making it easier to deprotonate. |
Synthesis and Reactivity: A Comparative Overview
The most common and straightforward method for the synthesis of both compounds is the reaction of p-toluenesulfonyl chloride with an appropriate amine in the presence of a base.[2]
For p-Toluenesulfonamide:
p-Toluenesulfonyl chloride is reacted with ammonia or an ammonia equivalent.
For this compound:
p-Toluenesulfonyl chloride is reacted with 4-bromoaniline.[9]
Caption: General synthetic routes for the two sulfonamides.
In terms of reactivity, the primary sulfonamide of p-toluenesulfonamide is generally more reactive in reactions involving the nitrogen atom, such as N-alkylation or N-arylation, as it has two acidic protons. The secondary sulfonamide in this compound has only one acidic proton, and the bulky 4-bromophenyl group can sterically hinder reactions at the nitrogen center.
Spectroscopic Characterization: A Comparative Fingerprint
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide unique "fingerprints" for each molecule, allowing for their unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Feature | p-Toluenesulfonamide | This compound |
| ¹H NMR (DMSO-d₆) | Singlet for -CH₃ (~2.3 ppm), Aromatic protons of the toluene ring (multiplet, ~7.3-7.7 ppm), Broad singlet for -NH₂ (~7.2 ppm). | Singlet for -CH₃ (~2.3 ppm), Aromatic protons of the toluene ring (multiplet, ~7.3-7.7 ppm), Aromatic protons of the 4-bromophenyl ring (multiplet, ~7.1-7.5 ppm), Singlet for -NH (~10.6 ppm).[8] |
| ¹³C NMR (CDCl₃) | Carbon of -CH₃ (~21.5 ppm), Aromatic carbons of the toluene ring (~127-144 ppm). | Carbon of -CH₃ (~21.5 ppm), Aromatic carbons of the toluene ring (~127-144 ppm), Aromatic carbons of the 4-bromophenyl ring (~118-138 ppm).[8] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Vibrational Mode | p-Toluenesulfonamide | This compound |
| N-H Stretch | Two bands (symmetric and asymmetric) ~3350-3250 cm⁻¹ | One band ~3250 cm⁻¹ |
| S=O Stretch | Asymmetric and symmetric stretches ~1330 cm⁻¹ and ~1160 cm⁻¹ | Asymmetric and symmetric stretches ~1340 cm⁻¹ and ~1170 cm⁻¹ |
| C-N Stretch | ~900 cm⁻¹ | ~920 cm⁻¹ (expected to be slightly shifted) |
| C-Br Stretch | Absent | Present, typically in the fingerprint region ~600-500 cm⁻¹ |
Mass Spectrometry (MS)
| Feature | p-Toluenesulfonamide | This compound |
| Molecular Ion (M⁺) | m/z = 171 | m/z = 340/342 (due to ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio) |
| Key Fragmentation | Loss of SO₂NH₂ (m/z = 91, tropylium ion), loss of NH₂ (m/z = 155). | Loss of SO₂ (m/z = 276/278), cleavage of the S-N bond to give fragments corresponding to the p-toluenesulfonyl and 4-bromoanilino moieties. |
Biological Activity: A Comparative Perspective
While p-toluenesulfonamide itself is not a frontline antibiotic, it serves as a crucial intermediate in the synthesis of various drugs and has shown some biological activity, including potential antineoplastic properties. The antibacterial activity of sulfonamides is known to be significantly influenced by the nature of the substituent on the sulfonamide nitrogen.
A comparative study on N,N-diethylamido substituted p-toluenesulfonamides and their α-toluenesulfonamide counterparts revealed that structural modifications can significantly impact antibacterial efficacy.[1][4][10][11] Generally, N-substitution can modulate the lipophilicity and electronic properties of the sulfonamide, which in turn affects its ability to penetrate bacterial cell walls and bind to the target enzyme.[1]
The introduction of a halogenated aryl group, such as the 4-bromophenyl moiety, is a common strategy in drug design to enhance biological activity. Halogen atoms can increase lipophilicity, facilitating membrane transport, and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding to biological targets.[12]
Anticipated Antimicrobial Activity
Based on general structure-activity relationships for sulfonamides, it is hypothesized that this compound may exhibit enhanced antimicrobial activity against certain bacterial strains compared to p-toluenesulfonamide. The increased lipophilicity imparted by the 4-bromophenyl group could lead to better cell membrane penetration.
Potential Cytotoxicity
While enhancing antimicrobial activity, increased lipophilicity can sometimes lead to higher cytotoxicity in mammalian cells. Therefore, a comparative assessment of the cytotoxicity of these two compounds is essential. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is a reliable method for evaluating the cytotoxic potential of chemical compounds.[5][8][13][14][15]
Experimental Protocols
General Synthesis of this compound
-
To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[16]
-
FT-IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.[17][18][19][20]
-
Mass Spectrometry: Analyze the compound using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight and fragmentation pattern.[6][21][22][23]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.[3][7][24][25][26]
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Cytotoxicity (MTT) Assay
-
Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13][14][15]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
The comparative analysis of this compound with its parent compound, p-toluenesulfonamide, reveals the significant impact of N-arylation on the physicochemical and potential biological properties of the sulfonamide scaffold. The introduction of the 4-bromophenyl group increases molecular weight, melting point, and lipophilicity, while also altering the spectroscopic fingerprint of the molecule. Based on established structure-activity relationships, this modification is anticipated to enhance antimicrobial activity, a hypothesis that can be rigorously tested using the provided experimental protocols. However, the potential for increased cytotoxicity must also be carefully evaluated. This guide provides a comprehensive framework for researchers to synthesize, characterize, and comparatively evaluate these and similar sulfonamide derivatives, contributing to the ongoing development of novel therapeutic agents.
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A Senior Application Scientist's Comparative Guide to the Biological Activity of N-(4-Bromophenyl)-4-methylbenzenesulfonamide Derivatives
Introduction: The Versatility of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry. First introduced as antibacterial agents, sulfa drugs revolutionized medicine and paved the way for the antibiotic era[1]. The inherent chemical stability and the tetrahedral geometry of the sulfonamide group allow it to act as a versatile scaffold, capable of forming key hydrogen bonds and interacting with a multitude of biological targets[2]. This has led to the development of sulfonamide-containing drugs for a wide range of diseases, including cancer, diabetes, inflammation, and viral infections[1][3].
The specific scaffold, N-(4-Bromophenyl)-4-methylbenzenesulfonamide (also known as a brominated tosylamide), serves as a particularly valuable starting point for drug discovery. The presence of the toluenesulfonyl group on one side and a brominated phenyl ring on the other provides distinct regions for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The bromine atom, in particular, can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions) or can participate in halogen bonding, a crucial interaction in ligand-protein binding[2].
This guide provides a comparative analysis of the biological activities of various derivatives of this compound. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data, and provide detailed protocols for key assays to empower researchers in their drug development efforts.
Key Biological Activities and Structure-Activity Relationships (SAR)
The this compound framework has proven to be a privileged structure, with its derivatives exhibiting a wide spectrum of biological activities. The key to its success lies in the ability to systematically modify its structure to target different biological systems.
Anticancer and Antiproliferative Activity
A significant area of investigation for these derivatives is in oncology. Many have demonstrated potent activity against a range of human cancer cell lines, often acting through mechanisms like cell cycle arrest and the inhibition of tumor-associated enzymes[4][5][6].
A common strategy involves modifying the phenyl rings or the sulfonamide linker to enhance potency and selectivity. For instance, replacing the sulfonate bridge in related compounds with a sulfonamide group, a known bioisostere, has been shown to maintain potent antiproliferative activities at nanomolar levels against numerous cancer cell lines[4]. These compounds often induce cell cycle arrest in the G2/M phase, leading to disruption of the cytoskeleton[4]. Other derivatives have been found to block cell cycle progression in the S-phase and induce DNA double-strand breaks, a mechanism similar to that of cisplatin[5].
The inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX, is a major mechanism for the anticancer effects of many sulfonamides[7][8]. Benzenesulfonamides incorporating cyclic linkers like s-triazines have shown potent inhibition against hCA IX, with some analogues demonstrating better selectivity profiles than the standard drug Acetazolamide (AAZ)[8].
Comparative Anticancer Activity of Selected Derivatives
| Compound Class/Derivative | Target Cell Line(s) | Reported Activity (IC₅₀) | Key Structural Feature | Reference |
| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides | 16 Cancer Cell Lines | Nanomolar range | Bioisosteric replacement of sulfonate with sulfonamide | [4] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine bearing sulfonamides | MCF-7, SK-MEL-28 | 1 - 10 µM | Imidazopyridazine core | [9] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | SNB-75 (CNS Cancer) | PGI of 41.25% at 10 µM | 2-chloro substitution on N-aryl ring | [10] |
| N-Acyl-4-chloro-5-methyl-2-(R¹-methylthio)benzenesulfonamides | MCF-7, HCT-116, HeLa | Growth Percentages: 7% - 46% | N-acyl substitution | [6] |
PGI = Percent Growth Inhibition
Antimicrobial Activity
Staying true to the origins of sulfonamides, derivatives of this scaffold are frequently evaluated for their antibacterial and antifungal properties[3][11][12]. The mechanism often involves the inhibition of essential metabolic pathways in microorganisms.
Studies have demonstrated that the bioactivity of the core ligand can be significantly enhanced by chelation with metal ions like Co(II) and Ni(II)[3]. The resulting metal complexes often show greater efficacy against bacterial and fungal strains such as E. coli, Bacillus, Salmonella, and Candida species than the ligand alone[3]. Another synthetic strategy involves coupling the sulfonamide with amino acids, which can yield derivatives with potent activity against specific strains. For example, certain N,N-diethylamido substituted α-toluenesulfonamides (structurally related to tosylamides) were found to be highly active against Staphylococcus aureus (MIC = 3.12 µg/mL) and Escherichia coli (MIC = 12.5 µg/mL)[13].
Comparative Antimicrobial Activity (MIC) of Selected Derivatives
| Compound Class/Derivative | Target Organism | Reported Activity (MIC) | Reference |
| N,N-Diethylamido α-toluenesulfonamides | S. aureus | 3.12 µg/mL | [13] |
| N,N-Diethylamido α-toluenesulfonamides | E. coli | 12.5 µg/mL | [13] |
| Benzenesulfonamides with Carboxamide | E. coli | 6.72 mg/mL | [12] |
| Benzenesulfonamides with Carboxamide | A. niger | 6.28 mg/mL | [12] |
| Sulfonamides from Amino Drugs | E. coli | 7.81 µg/mL | [14] |
Enzyme Inhibition
The sulfonamide moiety is an excellent zinc-binding group, making it a privileged fragment for targeting metalloenzymes. Beyond carbonic anhydrase, derivatives of this compound have been developed as potent inhibitors of other enzyme classes.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical targets in the management of Alzheimer's disease. By transforming the parent compound, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, into styryl derivatives via Suzuki-Miyaura cross-coupling, researchers achieved significant inhibitory activity. The introduction of a lipophilic 4-methoxystyryl group resulted in IC₅₀ values of 4.3 µM against AChE and 5.6 µM against BChE[2]. Structure-activity relationship studies revealed that increasing the lipophilicity of N-alkyl substituents on related sulfonamides also enhanced AChE inhibition[1].
Matrix Metalloproteinase (MMP) Inhibition: MMPs are involved in tissue remodeling and are often overexpressed in cancer, contributing to metastasis. By introducing a 4-(4-bromophenyl)benzenesulfonyl group to hydrazide analogs of Ilomastat (a known MMP inhibitor), a potent and selective inhibitor of gelatinase B (MMP-9) was developed with an IC₅₀ value of just 3 nM[15]. Molecular docking confirmed that this potent inhibition was due to favorable interactions with the S2 enzyme subsite[15].
Comparative Enzyme Inhibition by Selected Derivatives
| Derivative | Target Enzyme | Reported Activity (IC₅₀) | Reference |
| 5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenone | Acetylcholinesterase (AChE) | 4.3 ± 0.23 µM | [2] |
| 5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenone | Butyrylcholinesterase (BChE) | 5.6 ± 0.24 µM | [2] |
| N-Heptyl substituted sulfonamide | Acetylcholinesterase (AChE) | 92.13 ± 0.15 µM | [1] |
| 4-(4-bromophenyl)benzenesulfonyl hydrazide | Matrix Metalloproteinase-9 (MMP-9) | 3 nM | [15] |
Visualizing the Synthetic and Assay Workflow
To provide a clearer understanding of the practical aspects, the following diagrams illustrate a general synthetic pathway and a standard biological assay workflow.
Caption: General synthetic route to the core scaffold and its derivatives.
Detailed Experimental Protocols
A self-validating protocol is the bedrock of trustworthy and reproducible research. The following methodologies are presented with sufficient detail to be implemented in a standard laboratory setting.
Protocol 1: MTT Assay for Anticancer Activity (Cell Viability)
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - 0.5% DMSO). Include a "no-cell" blank control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Observe the formation of purple precipitate in the wells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of % Viability versus log(compound concentration).
Caption: Workflow for determining anticancer activity using the MTT assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method widely used to test for antibiotic resistance and to evaluate new antimicrobial compounds.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Add 50 µL of the stock test compound solution (e.g., at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well. This brings the final volume to 100 µL and the final inoculum to ~2.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Outlook
The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The collective body of research demonstrates that strategic modifications to this core structure can yield potent and selective inhibitors for a diverse range of biological targets, from bacterial enzymes to human kinases and proteases.
The structure-activity relationships highlighted in this guide underscore key principles for future design:
-
Lipophilicity Matters: As seen in cholinesterase inhibitors, tuning lipophilicity through the addition of alkyl or styryl groups can dramatically enhance potency[1][2].
-
Bioisosteric Replacement is a Valid Strategy: Swapping functional groups like sulfonates for sulfonamides can maintain or improve activity while potentially altering pharmacokinetic properties[4].
-
Metal Chelation Enhances Activity: For antimicrobial applications, creating metal complexes of these ligands is a proven method to boost efficacy[3].
Future research should focus on multi-target drug design, creating single molecules that can address complex diseases like cancer or neuroinflammation by modulating several key pathways simultaneously. The inherent versatility of the this compound scaffold makes it an ideal candidate for such endeavors. Continued exploration of its chemical space, guided by computational modeling and robust biological screening, will undoubtedly lead to the discovery of the next generation of sulfonamide-based therapeutics.
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A Comparative Guide to the Purity Analysis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically relevant molecules, the rigorous assessment of purity is a cornerstone of quality control, ensuring the safety and efficacy of potential drug candidates. N-(4-Bromophenyl)-4-methylbenzenesulfonamide, a key sulfonamide intermediate, is no exception. This guide provides an in-depth, objective comparison of two primary analytical techniques for its purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my aim is to not only present protocols but to delve into the causality behind experimental choices, offering a self-validating framework for your analytical endeavors.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be misleading. Impurities that co-elute with the main compound in HPLC might be readily quantifiable by NMR, and vice-versa. Therefore, employing orthogonal techniques like HPLC (a separative method) and quantitative NMR (qNMR, a spectroscopic method) provides a more complete and trustworthy purity profile. This dual approach is critical for advancing a compound through the rigorous stages of drug development.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Separation
HPLC is a powerful technique that separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For routine quality control, its robustness, reproducibility, and high sensitivity make it an invaluable tool.[1]
Causality Behind the HPLC Method Design
The choice of a reversed-phase C18 column is predicated on the non-polar nature of this compound. The mobile phase, a gradient of acetonitrile and water, is selected to ensure adequate separation of the main analyte from potential starting materials (4-bromoaniline and tosyl chloride), byproducts, and degradation products. A photodiode array (PDA) detector is employed to monitor the elution, providing both quantitative data and spectral information to assess peak purity.[2]
Experimental Protocol: HPLC Purity Determination
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.[2]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard and test sample.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25 °C[2] |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.[1]
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same diluent.[1]
4. Analysis and Data Interpretation:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for HPLC purity analysis.
Quantitative NMR (qNMR): An Absolute Purity Assessment
While HPLC provides relative purity, quantitative NMR (qNMR) offers a direct, or "absolute," measure of purity without the need for a specific reference standard of the analyte itself.[3][4][5] The principle of qNMR lies in the direct proportionality between the signal intensity (integral) and the number of nuclei responsible for that resonance.[4][5]
The Rationale for qNMR in Purity Analysis
qNMR is a powerful primary method for purity determination because it is non-destructive and provides structural confirmation simultaneously with quantification.[3][6] By comparing the integral of a known, non-overlapping proton signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. This method is particularly advantageous when a certified reference standard of the analyte is unavailable or cost-prohibitive.[5]
Experimental Protocol: qNMR Purity Determination
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
-
Analytical balance.
-
Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The choice depends on solubility and lack of signal overlap with the analyte.
-
This compound test sample.
2. Expected ¹H NMR Signals for this compound (in CDCl₃): Based on literature data, the expected chemical shifts are:
-
~7.65 ppm (d, 2H, protons on the tosyl ring adjacent to the sulfonyl group).[7]
-
~7.34 ppm (d, 2H, protons on the bromophenyl ring).[7]
-
~7.24 ppm (d, 2H, protons on the tosyl ring adjacent to the methyl group).[7]
-
~7.06 ppm (s, 1H, NH proton).[7]
-
~6.96 ppm (d, 2H, protons on the bromophenyl ring).[7]
3. Sample Preparation:
-
Accurately weigh a specific amount of the test sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
-
Ensure a high signal-to-noise ratio.
5. Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the methyl singlet at ~2.38 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the qNMR Workflow
Caption: A systematic workflow for qNMR purity determination.
Comparative Analysis: HPLC vs. qNMR
| Feature | HPLC | qNMR |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance Spectroscopy |
| Purity Type | Relative (% Area) | Absolute (% Mass)[5] |
| Reference Standard | Requires analyte-specific standard | Requires a certified internal standard[9] |
| Sensitivity | High (ng to µg/mL)[1] | Moderate (mg/mL) |
| Throughput | High | Moderate to Low |
| Information | Retention time, UV spectrum | Structural confirmation, quantification[3] |
| Key Advantage | Excellent for detecting and quantifying minor impurities.[1] | Provides absolute purity without a specific reference standard.[5] |
| Limitation | Potential for co-eluting impurities. | Lower sensitivity for trace impurities. |
Conclusion: A Synergistic Approach
For the comprehensive purity analysis of this compound, both HPLC and qNMR are indispensable tools. HPLC serves as an excellent method for routine quality control, offering high sensitivity for the detection of impurities. qNMR, in turn, provides an orthogonal, absolute measure of purity and confirms the structural integrity of the compound. By integrating both techniques into your analytical workflow, you establish a robust, self-validating system that ensures the highest level of confidence in the quality of your synthesized material, a critical requirement for researchers, scientists, and drug development professionals.
References
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(10), 1548–1552. [Link]
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National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. [Link]
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Supporting Information for: Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl chlorides with anilines. (2017). Synlett, 29(01), 111-115. [Link]
-
Supporting information: - The Royal Society of Chemistry. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Quora. What is the method of analysis of sulphonamides? [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Sulfonamide Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a class of antibiotics as critical as sulfonamides, ensuring that the methods used for their characterization are robust, reliable, and reproducible is a non-negotiable aspect of regulatory compliance and patient safety. This guide provides an in-depth comparison of common analytical methods for sulfonamide characterization, focusing on the crucial process of cross-validation. As a senior application scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, grounding every recommendation in authoritative standards and field-proven experience.
The process of transferring an analytical method from one laboratory to another—or even between different instruments within the same lab—is a potential source of variability. Cross-validation is the documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory, ensuring that the validated state of the method is maintained.[1][2][3] This process is a cornerstone of good manufacturing practices (GMP) and is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
This guide will compare two workhorse analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), within the framework of method validation and cross-validation for sulfonamide analysis.
The Foundation: Principles of Analytical Method Validation
Before a method can be transferred and cross-validated, it must first be thoroughly validated to prove it is fit for its intended purpose.[4][5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is echoed by the FDA.[4][5][6][7][8] The core validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[8]
Why these parameters? Each parameter addresses a fundamental question about the method's performance:
-
Specificity: Can the method unequivocally assess the analyte in the presence of other components? For sulfonamides, this means distinguishing the active pharmaceutical ingredient (API) from impurities, degradation products, or matrix components. A lack of specificity in one method may require compensation with other supporting analytical procedures.[9][10]
-
Linearity & Range: Does the method produce results that are directly proportional to the concentration of the analyte within a given range? This is crucial for accurate quantification.
-
Accuracy & Precision: How close are the results to the true value (accuracy), and how close are repeated measurements to each other (precision)? Precision is further divided into repeatability (short-term) and intermediate precision (within-lab variations).[10]
-
LOD & LOQ: What are the lowest concentrations of the analyte that the method can reliably detect and, more importantly, quantify with acceptable accuracy and precision?[4] This is critical for impurity testing.
Comparative Analysis: HPLC-UV vs. LC-MS/MS for Sulfonamides
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the stage of drug development.[11]
| Feature | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates compounds based on their interaction with a stationary phase, followed by detection using UV-Vis absorbance. | Separates compounds via HPLC, followed by ionization and detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Selectivity | Good. Based on chromatographic retention time and UV absorbance spectrum. May be limited by co-eluting compounds with similar UV spectra. | Excellent. Highly selective due to monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[12] |
| Sensitivity | Moderate. Typically in the microgram per milliliter (µg/mL) range. | High to Very High. Capable of detecting nanogram (ng/mL) to picogram (pg/mL) levels.[12][13] |
| Confirmation | Provides tentative identification. | Provides definitive identification and structural confirmation.[12] |
| Application | Ideal for routine quality control, assays of bulk drug substances, and formulations where analyte concentrations are high.[14] | The gold standard for trace-level quantification, impurity profiling, residue analysis, and bioanalytical studies.[15][16] |
| Cost & Complexity | Lower cost, simpler operation, and robust. | Higher initial investment, more complex operation, and requires specialized expertise. |
Quantitative Performance Comparison for Sulfonamides
The following table summarizes typical performance data from published methods for the analysis of sulfonamides, providing a quantitative basis for comparison.
| Parameter | HPLC-UV Methods | LC-MS/MS Methods |
| Linearity (R²) | > 0.999[17][18] | > 0.99 |
| Accuracy (% Recovery) | 93.9% - 115.9%[19] | 74.3% - 118%[13] |
| Precision (% RSD) | < 2% for repeatability[18] | < 15%[13] |
| LOD | ~0.7 µg/mL (in plasma)[20] | 0.3 - 1.9 ng/L (in water)[13] |
| LOQ | ~2 µg/mL | 1.2 - 7.6 ng/L (in water)[13] |
The Cross-Validation Workflow: A Practical Guide
Cross-validation, or Method Transfer, is a formal process that ensures a validated method performs equivalently in a receiving laboratory.[1][21][22] The process must be governed by a pre-approved protocol detailing the scope, procedures, and acceptance criteria.[22]
Key Steps in Cross-Validation
-
Protocol Development: The transferring and receiving laboratories must jointly develop a detailed protocol. This document is the blueprint for the transfer and should define the analytical procedure, the samples to be tested, and the acceptance criteria.
-
Analyst Training: The receiving lab's analysts must be thoroughly trained on the method. This often involves the transferring lab sharing critical, unwritten "know-how" about the method's nuances.
-
Comparative Testing: This is the most common approach, where both labs analyze the same, homogenous batch of samples.[21] The results are then statistically compared.
-
Data Analysis & Report: The results from both laboratories are compared against the pre-defined acceptance criteria. A final report is generated to document the outcome of the transfer.
The following diagram illustrates the logical flow of a comparative testing approach for cross-validation.
Caption: A typical workflow for analytical method cross-validation via comparative testing.
Acceptance Criteria for Cross-Validation
The acceptance criteria are the most critical component of the transfer protocol. While they can vary based on the method's purpose, typical criteria for comparing assay results between two labs might be:
| Test Parameter | Acceptance Criteria |
| Assay (% Label Claim) | Mean difference between labs should be ≤ 2.0%. |
| Impurity (% Area) | Mean difference for a specified impurity should be ≤ 0.1% absolute. |
| Precision (RSD) | The RSD of results from the receiving lab should not exceed the RSD established during validation. The difference in mean results between labs should be statistically evaluated (e.g., using a t-test). |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, every analytical run must begin with a System Suitability Test (SST). The SST verifies that the entire analytical system (instrument, column, mobile phase, etc.) is performing acceptably on the day of analysis.[23][24][25] Failure to meet SST criteria invalidates the run.[23]
Protocol 1: System Suitability for Sulfamethoxazole HPLC-UV Assay
Objective: To verify the performance of the HPLC-UV system prior to sample analysis.
1. System Suitability Solution: Prepare a solution containing Sulfamethoxazole reference standard and a related impurity (e.g., Sulfanilamide) at a concentration that allows for accurate measurement.
2. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Methanol:Water (60:40) with pH adjusted to 2.6[14]
-
Flow Rate: 1.0 mL/min[14]
-
Detection Wavelength: 254 nm[14]
-
Injection Volume: 20 µL[14]
-
Column Temperature: 40°C[14]
3. Injection Procedure:
-
Make five replicate injections of the System Suitability Solution.
4. Acceptance Criteria (per USP <621>):
-
Precision (Repeatability): The relative standard deviation (%RSD) of the peak areas for the five replicate injections of Sulfamethoxazole must be ≤ 2.0%.[23]
-
Tailing Factor (T): The tailing factor for the Sulfamethoxazole peak should be ≤ 2.0.[23]
-
Resolution (Rs): The resolution between the Sulfamethoxazole peak and the nearest impurity peak must be ≥ 2.0.
-
Theoretical Plates (N): A minimum number of theoretical plates (e.g., >2000) for the Sulfamethoxazole peak.
Causality: The %RSD criterion ensures the injector and pump are delivering reproducible volumes. The tailing factor and theoretical plates are measures of column performance and peak shape, which are critical for accurate integration. Resolution ensures that the analyte peak is adequately separated from potential interferences for accurate quantification.
Protocol 2: Cross-Validation of a Sulfamethoxazole HPLC-UV Assay
Objective: To qualify a receiving laboratory to perform the validated HPLC-UV assay for Sulfamethoxazole tablets.
1. Pre-approved Protocol: Both laboratories must agree upon and sign the transfer protocol.
2. Sample Selection: The transferring lab prepares and provides a homogenous batch of Sulfamethoxazole tablets to the receiving lab.
3. Execution (Both Labs):
-
Step 3.1: Perform and pass the System Suitability Test as described in Protocol 1.
-
Step 3.2: Prepare samples for analysis. For example, weigh and grind 10 tablets. Prepare a composite sample equivalent to 200 mg of Sulfamethoxazole and dissolve in a 100 mL volumetric flask with methanol.[14] Further dilute to a final concentration of approximately 0.4 mg/mL.[14]
-
Step 3.3: Each lab analyzes six independent sample preparations from the same batch.
4. Data Comparison and Acceptance Criteria:
-
Step 4.1: Calculate the mean assay value (% of label claim) and %RSD for the six preparations at each laboratory.
-
Step 4.2: Compare the results against the acceptance criteria:
-
The %RSD for the six preparations at the receiving lab should be ≤ 2.0%.
-
The mean assay value from the receiving lab must be within ±2.0% of the mean value obtained by the transferring lab.
-
A statistical evaluation (e.g., two one-sided t-tests for equivalence) should show no significant difference between the means.
-
5. Reporting: A final report is issued summarizing the results, stating whether the acceptance criteria were met, and formally qualifying the receiving laboratory.
Conclusion
The cross-validation of analytical methods is a critical, regulated process that ensures data consistency and reliability across the lifecycle of a pharmaceutical product. While HPLC-UV offers a robust and cost-effective solution for routine analysis of sulfonamides, LC-MS/MS provides unparalleled sensitivity and specificity for more demanding applications like trace analysis. The choice of method should be fit-for-purpose.
Regardless of the technology chosen, the success of method validation and transfer hinges on a deep understanding of the scientific principles, meticulous planning documented in a formal protocol, and rigorous adherence to predefined acceptance criteria rooted in authoritative guidelines from bodies like the ICH and FDA. By treating protocols as self-validating systems, beginning with stringent system suitability tests, laboratories can ensure the integrity of their results and the quality of the medicines they test.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]
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Gajda, A., Posyniak, A., Zmudzki, J., & Bladek, T. (2012). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. PubMed. [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
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System suitability Requirements for a USP HPLC Method. (2025). MicroSolv Technology Corporation. [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
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Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Compliance4all. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
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Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
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System Suitability for USP Methods - USP's Future Expectations. (2014). ECA Academy. [Link]
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Getting Analytical Method Validation, Verification & Transfer Right. ComplianceOnline. [Link]
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Hruska, Z., Franek, M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. [Link]
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System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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Aslam, M., et al. (2022). Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension. UMT Journals. [Link]
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Cross-Validation of Bioanalytical Methods: When, Why and How?. (2010). Pharma IQ. [Link]
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Analytical Method Transfer Best Practices. (2017). Contract Pharma. [Link]
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Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]
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Analytical Method Validation of Sulfamethoxazole in Human Plasma and Urine by HPLC-PDA. (2021). ResearchGate. [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
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System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube. [Link]
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FDA/CDER Perspectives on analytical procedure development and validation. (2023). CASSS. [Link]
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Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy. (2024). International Journal of Pharmaceutical and Allied Research. [Link]
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Understanding the Latest Revisions to USP <621>. Agilent. [Link]
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Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. (2023). UMT Journals. [Link]
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View of Analytical Method Validation of Sulfamethoxazole in Human Plasma and Urine by HPLC-PDA. (2021). Indonesian Journal of Pharmacy. [Link]
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Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017). Pharmaceutical Technology. [Link]
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Ikonomou, M. G., Blades, A. T., & Horning, A. G. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. [Link]
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Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link]
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Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. (2008). ResearchGate. [Link]
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ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. (2013). Molnar-Institute. [Link]
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Barbini, S., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]
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"structure-activity relationship (SAR) studies of N-(4-Bromophenyl)-4-methylbenzenesulfonamide analogs"
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of N-(4-Bromophenyl)-4-methylbenzenesulfonamide Analogs
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents based on the sulfonamide scaffold. We will explore how systematic structural modifications of the parent molecule influence its biological activity, supported by experimental data from various studies.
Introduction: The Versatile Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] From the pioneering sulfa drugs that revolutionized antibacterial therapy to modern treatments for a variety of conditions, sulfonamides exhibit a remarkable range of biological activities.[1][2] These include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][3][4][5] The this compound core represents a key pharmacophore, and understanding its SAR is crucial for the rational design of more potent and selective drug candidates.
The general structure of a sulfonamide consists of a central benzene ring, an amino group, and a sulfonyl group.[6] The antibacterial activity of many sulfonamides stems from their structural similarity to p-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] However, the biological targets of substituted benzenesulfonamides are diverse and include enzymes like carbonic anhydrases, matrix metalloproteinases (MMPs), and various kinases.[3][4][7][8]
Core Structure and Rationale for Analog Design
The parent compound, this compound, possesses several key features that can be systematically modified to probe the SAR. These include the p-tolyl group, the sulfonamide linker, and the N-(4-bromophenyl) moiety. The rationale behind modifying these specific regions is to modulate physicochemical properties such as lipophilicity, electronic effects, and steric bulk, which in turn can influence target binding, selectivity, and pharmacokinetic profiles.
Comparative Analysis of Analog Performance
The following sections compare the biological activities of various analogs based on modifications to different parts of the parent scaffold.
Modifications on the N-Aryl (4-Bromophenyl) Ring
The nature and position of substituents on the N-phenyl ring are critical determinants of activity. Studies on related benzenesulfonamide series have shown that alterations here significantly impact potency and selectivity.
For instance, in a series of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide analogs, the substituent on the N-phenyl ring of the benzamide core was found to be crucial for inhibiting human nucleoside triphosphate diphosphohydrolases (h-NTPDases). A 4-bromophenyl group in this position led to potent inhibition of h-NTPDase1 and h-NTPDase3, while a 4-methoxyphenyl group conferred potent inhibition of h-NTPDase2.[9] This highlights the sensitivity of target binding to electronic and steric changes in this region.
In another study on N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, the bromine atom was replaced with styryl groups via Suzuki-Miyaura cross-coupling.[10] The introduction of a lipophilic 4-methoxystyryl group significantly improved the inhibitory effect against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10]
Table 1: Comparison of N-Aryl Ring Modifications on Cholinesterase Inhibition [10]
| Compound ID | N-Aryl Moiety | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 2 | N-(2-acetyl-4-bromophenyl) | 8.9 ± 0.21 | 26.5 ± 0.24 |
| 3a | N-(2-acetyl-4-(4-methoxystyryl)phenyl) | 4.3 ± 0.23 | 5.6 ± 0.24 |
| 3b | N-(2-acetyl-4-(4-trifluoromethylstyryl)phenyl) | 6.2 ± 0.21 | 10.5 ± 0.47 |
Data extracted from a study on N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide derivatives.[10]
Modifications on the Benzenesulfonyl Ring
The benzenesulfonyl moiety also offers opportunities for structural modification to enhance biological activity. The introduction of different substituents can alter the electronic properties of the sulfonamide group and introduce new interactions with the biological target.
For example, in a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, various electrophiles were reacted with the sulfonamide nitrogen to generate a library of compounds that were then evaluated for enzyme inhibition.[1] While this study modified the sulfonamide nitrogen rather than the ring, it underscores the importance of the overall electronics and sterics of this part of the molecule.
Research on benzenesulfonamide-bearing imidazole derivatives has shown that chloro and dichloro substitutions on the benzene ring lead to potent cytotoxic activity against triple-negative breast cancer and melanoma cell lines.[11]
Modifications Incorporating Additional Scaffolds
Incorporating other heterocyclic or functional moieties into the core structure can lead to compounds with novel or enhanced biological activities. For instance, linking the this compound scaffold to an L-valine residue has been explored for antimicrobial and antioxidant properties.[12][13]
In this series, the parent N-acylated α-amino acid was compared to its corresponding 4H-1,3-oxazol-5-one and 2-acylamino ketone derivatives. The 4H-1,3-oxazol-5-one derivative displayed the most promising antimicrobial activity, particularly against Enterococcus faecium.[13]
Table 2: Antimicrobial Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [13]
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. faecium |
| 5 | -OH | >500 | 250 |
| 6 | (oxazolone ring) | 250 | 125 |
| 7a | -CH(CH₃)₂ | >500 | >500 |
| 7b | -C₆H₅ | >500 | 500 |
Data extracted from a study on novel L-valine-derived analogs with a 4-[(4-bromophenyl)sulfonyl]phenyl fragment.[13]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
Synthesis of this compound Analogs: A General Approach
The synthesis of the parent scaffold and its analogs typically involves the reaction of a substituted aniline with a substituted benzenesulfonyl chloride in the presence of a base.
Step-by-Step Protocol:
-
Dissolution: Dissolve the substituted aniline (1.0 equivalent) in pyridine (or another suitable solvent/base like triethylamine in dry benzene).[10][14]
-
Addition of Sulfonyl Chloride: Gradually add the substituted benzenesulfonyl chloride (1.0-1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or under reflux for a specified period (e.g., 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[10][14]
-
Quenching: After completion, cool the reaction mixture and quench by pouring it into ice-cold water or a dilute acid solution.[10]
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with water and purify by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to afford the pure N-arylbenzenesulfonamide analog.[10]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[3][12][14]
In Vitro Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
This protocol outlines a general method for assessing the enzyme inhibitory potential of the synthesized analogs.
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds (analogs) in DMSO.
-
Prepare a solution of the enzyme (e.g., AChE from electric eel) in a suitable buffer (e.g., Tris-HCl).
-
Prepare a solution of the substrate (e.g., acetylthiocholine iodide) and the chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in the buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the enzyme solution to each well.
-
Add various concentrations of the test compounds (or DMSO as a control) to the wells and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate/DTNB solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs reveal that this scaffold is highly amenable to chemical modification to optimize biological activity. Key takeaways include:
-
N-Aryl Ring: Substitutions on this ring are crucial for modulating potency and selectivity. Lipophilic and electron-withdrawing groups can significantly enhance activity against certain targets like cholinesterases.
-
Benzenesulfonyl Ring: Modifications to this part of the molecule can influence electronic properties and provide additional binding interactions.
-
Hybrid Molecules: Incorporating other pharmacologically active scaffolds, such as amino acid derivatives or heterocycles, can lead to analogs with improved or novel biological profiles.
Future research in this area should focus on a multi-parameter optimization approach, considering not only potency but also selectivity, metabolic stability, and toxicity. The insights gained from the comparative analysis presented in this guide can serve as a valuable starting point for the design of the next generation of sulfonamide-based therapeutic agents.
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Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. Available at: [Link]
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Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Molecular Structure, 1244, 130965. Available at: [Link]
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Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(15), 4485. Available at: [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26233-26252. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6663. Available at: [Link]
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SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. YouTube. Available at: [Link]
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Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6898. Available at: [Link]
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(1), 169. Available at: [Link]
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Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. Available at: [Link]
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Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available at: [Link]
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Introduction of the 4-(4-bromophenyl)benzenesulfonyl group to hydrazide analogs of Ilomastat leads to potent gelatinase B (MMP-9) inhibitors with improved selectivity. Bioorganic & Medicinal Chemistry, 16(18), 8745-8759. Available at: [Link]
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Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. Available at: [Link]
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N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry, 20(1), 215-224. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Molecular Weight of N-(4-Bromophenyl)-4-methylbenzenesulfonamide by High-Resolution Mass Spectrometry
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity is a foundational requirement. For a novel or synthesized compound like N-(4-Bromophenyl)-4-methylbenzenesulfonamide, verifying its molecular weight and, by extension, its elemental composition is a critical quality control checkpoint. This guide provides an in-depth, field-proven methodology for this confirmation using high-resolution mass spectrometry (HRMS), moving beyond a simple protocol to explain the causality behind the chosen analytical strategy.
Part 1: The Foundational Principle - Why Mass Spectrometry?
While various analytical techniques can provide structural information, mass spectrometry is unparalleled in its ability to directly measure the mass-to-charge ratio (m/z) of an ionized molecule. For confirming molecular identity, High-Resolution Mass Spectrometry (HRMS) is the gold standard. Unlike low-resolution instruments that provide a nominal mass (an integer), HRMS instruments can measure m/z to several decimal places.[1][2] This precision is sufficient to distinguish between different molecular formulas that may share the same nominal mass, thereby providing a high degree of confidence in the elemental composition of the analyte.[3]
The structure of this compound contains a unique elemental marker that makes mass spectrometry an exceptionally powerful and self-validating tool: a bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[4] This results in a characteristic "M" and "M+2" isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by two m/z units.[5][6][7] Observing this signature provides unequivocal evidence for the presence of a single bromine atom in the molecule.[8]
Part 2: Selecting the Right Tool - Ionization Technique Comparison
To analyze a molecule by mass spectrometry, it must first be ionized. For a moderately polar, thermally labile small molecule like a sulfonamide, "soft" ionization techniques are required to prevent fragmentation and ensure the molecular ion is observed.[9][10] The two most common atmospheric pressure ionization techniques suitable for this application are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Atmospheric Pressure Chemical Ionization (APCI): This technique is well-suited for less polar compounds and involves vaporizing the sample and solvent before ionization via a corona discharge.[11] It has been successfully used for the analysis of various sulfonamides.[12][13][14][15]
-
Electrospray Ionization (ESI): ESI is ideal for polar and ionizable molecules.[16][17] It generates ions directly from a solution by applying a high voltage to a liquid to create an aerosol.[10] Given that this compound contains a sulfonamide nitrogen that can be readily protonated, ESI is an excellent choice.[9] It often produces protonated molecules, [M+H]⁺, with minimal fragmentation, making it straightforward to identify the molecular weight.[16][18]
For this guide, we will proceed with Electrospray Ionization (ESI) in positive ion mode due to its widespread availability and suitability for the target molecule's structure.
Part 3: Experimental Workflow - A Step-by-Step Protocol
The following workflow outlines the process from sample preparation to data acquisition. The causality behind each step is crucial for obtaining high-quality, reproducible data.
Caption: Experimental workflow for molecular weight confirmation.
Detailed Experimental Protocol
-
Sample Preparation (Causality: Purity and Concentration)
-
Step 1.1: Accurately weigh approximately 1 mg of the synthesized this compound.
-
Step 1.2: Dissolve the compound in 1 mL of a high-purity, LC-MS grade solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. Rationale: Using LC-MS grade solvents is critical to avoid introducing contaminants (e.g., sodium, polymers) that can form adducts and complicate the spectrum.
-
Step 1.3: Prepare a working solution with a final concentration of 1-10 µg/mL by diluting the stock solution in a solvent mixture, typically matching the mobile phase (e.g., 50:50 acetonitrile:water or methanol:water).
-
Step 1.4: Acidify the final working solution by adding formic acid to a final concentration of 0.1%. Rationale: Formic acid acts as a proton source, promoting the formation of the desired [M+H]⁺ ion in positive mode ESI, thereby increasing signal intensity and stability.[9]
-
-
Instrumentation and Data Acquisition (Causality: Ion Formation and Resolution)
-
Step 2.1 - Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through an LC system. Rationale: Direct infusion is faster for pure samples, while LC introduction can separate the target compound from any minor impurities.
-
Step 2.2 - Ion Source Parameters: Set the ESI source to positive ion mode. Typical parameters might include:
-
Capillary Voltage: 3.0–4.0 kV. Rationale: This high voltage is necessary to generate the electrospray and facilitate ion formation.
-
Drying Gas (N₂) Flow: 8–12 L/min. Rationale: The heated nitrogen gas aids in desolvating the charged droplets to release the analyte ions into the gas phase.
-
Gas Temperature: 300–350 °C. Rationale: Optimizing temperature ensures efficient solvent evaporation without causing thermal degradation of the analyte.
-
-
Step 2.3 - Mass Analyzer Settings:
-
Acquisition Mode: Full Scan MS.
-
Mass Range: Set a range that comfortably includes the expected molecular ion, for example, m/z 100–500.
-
Resolution: Set to a high value (e.g., >70,000) to acquire accurate mass data. Rationale: High resolution is the key to distinguishing the target molecule from other potential ions with the same nominal mass.[1]
-
-
Part 4: Data Interpretation - From Spectrum to Confirmation
The acquired mass spectrum is the final piece of evidence. The confirmation relies on two key features: the accurate mass and the isotopic pattern.
Theoretical Mass Data The molecular formula for this compound is C₁₃H₁₂BrNO₂S . The expected m/z values for the protonated molecule ([M+H]⁺) are calculated using the exact masses of the most abundant isotopes.
| Ion Species | Isotope Composition | Theoretical m/z | Expected Relative Abundance |
| [M+H]⁺ | ¹²C₁₃¹H₁₃⁷⁹Br¹⁴N¹⁶O₂³²S | 325.9848 | ~100% |
| [M+2+H]⁺ | ¹²C₁₃¹H₁₃⁸¹Br¹⁴N¹⁶O₂³²S | 327.9828 | ~97% |
Note: The relative abundance of the ⁸¹Br peak is slightly less than the ⁷⁹Br peak.[4]
Interpreting the Spectrum:
-
Locate the Isotopic Cluster: Look for a pair of intense peaks separated by approximately 2 m/z units in the region of 326 and 328.
-
Verify the Isotopic Ratio: The intensity of the peak at m/z ~326 should be nearly identical to the peak at m/z ~328, consistent with the 1:1 ratio characteristic of a single bromine atom.[5][6]
-
Confirm the Accurate Mass: The measured m/z value of the monoisotopic peak (the first peak in the cluster) should be compared to the theoretical value. A mass accuracy of less than 5 parts-per-million (ppm) is typically required for confident formula confirmation.[19]
Part 5: A Comparative Perspective - How MS Stacks Up
While HRMS is ideal for this purpose, it's useful to understand its performance relative to other common analytical techniques.
Caption: Comparison of analytical techniques for molecular confirmation.
| Technique | Information Provided | Sensitivity | Key Advantage for this Topic | Key Limitation |
| HRMS | Exact Mass & Elemental Formula | High (µg-ng) | Direct measurement of mass and definitive confirmation of bromine via isotopic pattern. | Does not provide structural connectivity. |
| NMR | Chemical Structure & Connectivity | Low (mg) | Provides the complete atomic framework of the molecule. | Molecular weight is inferred from the structure, not directly measured. |
| Elemental Analysis | Elemental Ratios (%C, H, N, S) | Moderate (mg) | Provides empirical formula data. | Highly sensitive to impurities; does not directly measure molecular weight. |
Part 6: Ensuring Trustworthiness - The Self-Validating Protocol
This mass spectrometry protocol is inherently self-validating due to the combination of two powerful, orthogonal pieces of data obtained in a single experiment:
-
The Bromine Isotopic Signature: The near 1:1 M/M+2 peak ratio is a physical constant of nature.[4][7] Its presence is a non-negotiable prerequisite for confirming a compound containing one bromine atom. Any deviation from this pattern would immediately invalidate the proposed structure.
-
High Mass Accuracy: The ability of HRMS to measure mass to within a few ppm allows for the confident assignment of a single, unique elemental formula from potentially dozens of candidates at the same nominal mass.[1][3]
When an experimental result shows both the correct accurate mass and the correct isotopic pattern for C₁₃H₁₂BrNO₂S, the confidence in the molecular weight confirmation is exceptionally high.
References
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An In-Depth Spectroscopic Guide to N-(4-Bromophenyl)-4-methylbenzenesulfonamide: A Comparative NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, sulfonamides represent a cornerstone functional group, integral to the structure of numerous pharmaceuticals and functional materials. A precise understanding of their molecular architecture is paramount for predicting their activity, stability, and interactions. Among the most powerful tools for elucidating such structural details is Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of a key sulfonamide intermediate, N-(4-Bromophenyl)-4-methylbenzenesulfonamide, offering a comparative perspective and a foundational understanding for researchers in the field.
The Structural Significance of this compound
This compound serves as a valuable building block in organic synthesis. Its structure combines the tosyl (4-methylbenzenesulfonyl) group, a common protecting group and functional moiety, with a 4-bromophenyl group, which allows for further synthetic elaboration through cross-coupling reactions. The precise characterization of this molecule is the first step in ensuring the integrity of subsequent synthetic transformations.
Below is a diagram illustrating the molecular structure and the numbering scheme used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information regarding the proton environment within the molecule. The aromatic region is of particular interest, revealing two distinct spin systems corresponding to the 4-bromophenyl and the 4-methylbenzenesulfonyl (tosyl) moieties.
Experimental Data Comparison
Reported ¹H NMR data for this compound in CDCl₃ shows slight variations across different sources, which can be attributed to minor differences in experimental conditions such as concentration and temperature. A comparison of the data is presented below.
| Proton Assignment | Source 1 (CDCl₃, 400 MHz) [1] | Source 2 (CDCl₃, 400 MHz) [2] |
| NH | 7.73 ppm (s, 1H) | 7.06 ppm (s, 1H) |
| H2', H6' (Tosyl) | 7.70 ppm (d, J = 7.6 Hz, 2H) | 7.65 ppm (d, J = 8.4 Hz, 2H) |
| H3', H5' (Tosyl) | 7.21 ppm (d, J = 8.0 Hz, 2H) | 7.24 ppm (d, J = 8.3 Hz, 2H) |
| H2, H6 (Bromophenyl) | 6.99 ppm (d, J = 8.0 Hz, 2H) | 6.96 ppm (d, J = 8.8 Hz, 2H) |
| H3, H5 (Bromophenyl) | 7.29 ppm (d, J = 8.0 Hz, 2H) | 7.34 ppm (d, J = 8.8 Hz, 2H) |
| CH₃ (Tosyl) | 2.35 ppm (s, 3H) | 2.38 ppm (s, 3H) |
Interpretation of the ¹H NMR Spectrum
-
Tosyl Group Protons (H2', H6' and H3', H5'): The two doublets in the downfield region of the aromatic spectrum are characteristic of the A₂B₂ spin system of the para-substituted tosyl group. The protons ortho to the electron-withdrawing sulfonyl group (H2', H6') are deshielded and resonate at a higher chemical shift (around 7.65-7.70 ppm) compared to the meta protons (H3', H5') which are adjacent to the methyl group (around 7.21-7.24 ppm).[3] The observed coupling constant of approximately 8 Hz is typical for ortho-coupling in aromatic systems.[3]
-
Bromophenyl Group Protons (H2, H6 and H3, H5): Similarly, the 4-bromophenyl ring displays an A₂B₂ spin system. The protons ortho to the nitrogen atom (H2, H6) and those ortho to the bromine atom (H3, H5) give rise to two distinct doublets. The chemical shifts are influenced by the electronic effects of both the sulfonamide and the bromine substituent.
-
Methyl Protons (CH₃): A singlet integrating to three protons is observed in the upfield region (around 2.35-2.38 ppm), which is characteristic of the methyl group on the tosyl moiety.
-
Sulfonamide Proton (NH): The NH proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.[4] The reported values of 7.73 ppm and 7.06 ppm highlight this variability.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.
Experimental Data Comparison
| Carbon Assignment | Source 1 (CDCl₃, 100 MHz) [1] | Source 2 (CDCl₃, 101 MHz) [2] |
| C4' (Tosyl) | 144.2 ppm | 144.35 ppm |
| C1' (Tosyl) | 135.9 ppm | 135.77 ppm |
| C1 (Bromophenyl) | 135.7 ppm | 135.73 ppm |
| C3, C5 (Bromophenyl) | 132.3 ppm | 132.48 ppm |
| C2, C6 (Bromophenyl) | 122.9 ppm | 123.18 ppm |
| C3', C5' (Tosyl) | 129.8 ppm | 129.93 ppm |
| C2', C6' (Tosyl) | 127.3 ppm | 127.36 ppm |
| C4 (Bromophenyl) | 118.3 ppm | 132.16 ppm (likely a typo in source, should be lower) |
| CH₃ (Tosyl) | 21.6 ppm | 21.71 ppm |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum displays several signals corresponding to the carbons of the two phenyl rings. The chemical shifts are influenced by the attached substituents.[5] The carbons attached to the sulfonyl group (C1') and the bromine atom (C4) are significantly affected. The electron-withdrawing nature of the sulfonyl group causes a downfield shift for the carbons of the tosyl ring.[6]
-
Methyl Carbon (CH₃): The methyl carbon of the tosyl group gives a characteristic signal in the aliphatic region of the spectrum, typically around 21-22 ppm.
Comparative Analysis with Related Sulfonamides
To provide a broader context, it is insightful to compare the NMR data of this compound with its analogues where the bromo-substituent is replaced by other groups.
| Compound | Aromatic Protons (ppm) | CH₃ (ppm) |
| 4-Methyl-N-phenylbenzenesulfonamide | 7.06-7.69 | 2.36 |
| N-(4-Chlorophenyl)-4-methylbenzenesulfonamide | 7.03-7.66 | 2.38 |
| N-(4-Fluorophenyl)-4-methylbenzenesulfonamide | 6.89-7.65 | 2.37 |
| N-(4-Iodophenyl)-4-methylbenzenesulfonamide | 6.85-7.67 | 2.38 |
This comparison demonstrates how the electronic nature of the substituent on the N-phenyl ring influences the chemical shifts of the aromatic protons. Generally, more electron-withdrawing groups will lead to a downfield shift of the proton signals on that ring.
Experimental Protocol for NMR Data Acquisition
The following provides a generalized, step-by-step methodology for acquiring high-quality NMR spectra for compounds such as this compound.
Caption: A typical workflow for acquiring and processing NMR spectra.
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra of this compound provides unambiguous structural confirmation. The characteristic signals of the tosyl and 4-bromophenyl groups are readily identifiable, and their chemical shifts and coupling patterns are consistent with established principles of NMR spectroscopy. By comparing data from different sources and with related analogues, a comprehensive understanding of the spectroscopic features of this important synthetic intermediate is achieved. This guide serves as a valuable resource for researchers, enabling them to confidently interpret the NMR spectra of this and similar sulfonamide derivatives in their own work.
References
- The Royal Society of Chemistry. (2016).
- Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. (n.d.). The Royal Society of Chemistry.
- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Benzenesulfonamides.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
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A Comparative Guide to Experimental and Computationally Predicted Properties of N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Introduction
In the landscape of modern chemical and pharmaceutical research, the synergy between experimental synthesis and computational modeling is paramount. This guide provides an in-depth comparative analysis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide, a molecule of interest due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[1] By juxtaposing experimentally determined data with computationally predicted properties, we aim to validate theoretical models, offering researchers a robust framework for the predictive design and analysis of novel sulfonamide derivatives. This dual approach not only accelerates the discovery process but also deepens our understanding of the molecule's intrinsic physicochemical characteristics.
Part 1: Methodologies - The "How"
A scientifically rigorous comparison demands transparent and reproducible methodologies. This section details the protocols for both the physical synthesis and the computational modeling of this compound.
Experimental Synthesis and Characterization
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-bromoaniline and 4-methylbenzenesulfonyl chloride. The choice of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[2]
-
Reactant Preparation: In a dry round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) in a suitable solvent such as anhydrous dichloromethane or pyridine.
-
Addition of Sulfonyl Chloride: To the stirred solution, slowly add 4-methylbenzenesulfonyl chloride (1.1 equivalents). If not using pyridine as the solvent, add pyridine (1.2 equivalents) to the mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.[3]
-
Work-up: Upon completion, the reaction mixture is quenched with water. If dichloromethane was used as the solvent, the organic layer is separated and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield pure this compound as a solid.[3]
The synthesized compound is characterized by:
-
Melting Point Analysis: To determine purity.
-
Spectroscopic Analysis: FT-IR, ¹H NMR, and ¹³C NMR to confirm the molecular structure.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Computational Modeling
Computational predictions of molecular properties were performed using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying organic molecules.[4][5]
-
Software: Gaussian 09 suite of programs.
-
Level of Theory: The molecular geometry was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. This level of theory is widely used and provides reliable results for sulfonamide systems.[4][6]
-
Frequency Calculations: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the FT-IR spectrum.
-
NMR Calculations: ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and accurate approach for calculating NMR properties.[7]
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the molecule's electronic characteristics and reactivity.
Part 2: Results and Discussion - A Comparative Analysis
This section presents a direct comparison of the experimental data and computational predictions, offering insights into the accuracy of the theoretical models.
Molecular Geometry
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Understanding the Hazard Profile: Why Caution is Paramount
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. N-(4-Bromophenyl)-4-methylbenzenesulfonamide and structurally similar compounds present several potential risks.
According to available Safety Data Sheets (SDS), this class of compounds is generally classified as:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritant: May cause respiratory irritation.[1][3]
The presence of a carbon-bromine bond places it in the category of halogenated organic compounds. During combustion, these compounds can form hazardous decomposition products, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[2][3] This necessitates specialized disposal methods to prevent the release of toxic gases.
Table 1: Hazard Summary for this compound and Analogs
| Hazard Classification | GHS Hazard Statement(s) | Primary Routes of Exposure | Key Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1] | Ingestion, Skin Contact, Inhalation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| Skin Irritation | H315: Causes skin irritation.[1][3] | Skin Contact | P280: Wear protective gloves/protective clothing.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1][2][3] | Eye Contact | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1][3] | Inhalation | P271: Use only outdoors or in a well-ventilated area.[1][3] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to final disposition. This process is designed to be self-validating, ensuring safety and regulatory compliance at each stage.
Caption: Disposal workflow for this compound.
The 'Why' Behind the 'How': Justifying the Protocol
-
Segregation is Key: Halogenated waste streams must be kept separate from non-halogenated streams. This is because the disposal methods differ significantly. Mixing them complicates the disposal process and can dramatically increase costs. Incineration of halogenated compounds requires specialized equipment to handle the corrosive and toxic byproducts generated.[4]
-
RCRA and Waste Classification: The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. While this compound is not specifically listed with a 'P' or 'U' code, it would likely be classified as a characteristic hazardous waste if it meets certain criteria for ignitability, corrosivity, reactivity, or toxicity.[5][6] Given its bromine content, it falls under the broader category of halogenated organic compounds (HOCs) regulated by the EPA.[7][8][9] Your institution's EHS department is the ultimate authority for assigning the correct waste code.
-
Incineration as the Gold Standard: High-temperature incineration is the preferred method for destroying halogenated organic compounds.[4] This process breaks the carbon-halogen bonds and, when coupled with flue gas treatment (e.g., caustic scrubbers), converts the resulting hydrogen halides into less harmful salts and water. Landfilling is generally not a suitable option for these compounds due to their potential to persist in the environment.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][10] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][10] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[11] Ensure adequate ventilation.[2] For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of exemplary scientific practice.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
-
EPA Hazardous Waste Codes. Alfred University. [Link]
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EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc. [Link]
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Navigating the Safe Handling of N-(4-Bromophenyl)-4-methylbenzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, in-depth technical and safety information for handling N-(4-Bromophenyl)-4-methylbenzenesulfonamide, a compound often utilized in synthetic chemistry and pharmaceutical research. Moving beyond a simple checklist, we will explore the rationale behind each procedural step, ensuring a comprehensive understanding of the safety protocols and logistical plans required for its responsible use.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid, powdered substance that requires careful handling to avoid exposure. The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[2] |
Understanding these classifications is the foundation of a robust safety plan. The physical form of the compound—a dust—increases the risk of inhalation and widespread contamination if not properly controlled.[1] Therefore, all handling procedures must be designed to minimize dust generation and aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks of exposure. A tiered approach to PPE is recommended, with the level of protection adjusted based on the scale and nature of the work being performed.
Core PPE Requirements
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory to protect against dust particles.[3] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Gloves: Powder-free nitrile or neoprene gloves are recommended.[5] It is crucial to change gloves regularly, with a recommended interval of every 30 to 60 minutes, or immediately if they become contaminated.[4] For operations with a higher risk of exposure, double-gloving is a prudent measure.[6]
-
Laboratory Coat: A clean, buttoned laboratory coat serves as a primary barrier to protect personal clothing from contamination.
-
Respiratory Protection: For most benchtop applications involving small quantities, working in a well-ventilated area or a chemical fume hood is sufficient to control airborne dust.[1][7] For tasks that may generate significant dust, such as weighing large amounts or in the event of a spill, a NIOSH-approved N95 or N100 particulate respirator is recommended.[4]
The following diagram illustrates the standard workflow for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Operational Plan: From Receipt to Use
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible materials such as strong oxidizing agents.[1][2]
Handling and Weighing
-
Engineering Controls: All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Weighing: When weighing, use a balance with a draft shield. Handle the material gently to avoid creating airborne dust.
-
Personal Hygiene: Always wash your hands thoroughly after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled waste container. Clean the spill area with a damp cloth.
-
Large Spills: Evacuate the area and prevent access.[7] Wear appropriate PPE, including respiratory protection.[4] Contain the spill and collect the material using a method that minimizes dust, such as a HEPA-filtered vacuum.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is an essential part of the chemical's lifecycle and a matter of regulatory compliance.
-
Waste Collection: All waste materials, including the compound itself, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.
-
Disposal Method: The primary method of disposal should be through a licensed chemical waste disposal company. The material may be incinerated in a controlled manner with flue gas scrubbing.[8]
-
Environmental Precautions: Do not allow the product to enter drains, waterways, or soil.[1]
The following diagram outlines the decision-making process for the disposal of chemical waste.
Caption: Chemical Waste Disposal Workflow
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
SynZeal. Safety Data Sheet. Methyl 4-Bromophenylacetate. [Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
Hoffman Fine Chemicals. This compound. [Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
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Occupational Safety and Health Administration. Personal Protective Equipment (PPE). [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
